molecular formula C6H3NO2 B136711 2-oxo-2H-pyran-5-carbonitrile CAS No. 129660-12-4

2-oxo-2H-pyran-5-carbonitrile

Cat. No.: B136711
CAS No.: 129660-12-4
M. Wt: 121.09 g/mol
InChI Key: BSKONEMTLKHESY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-2H-pyran-5-carbonitrile is a useful research compound. Its molecular formula is C6H3NO2 and its molecular weight is 121.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxopyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NO2/c7-3-5-1-2-6(8)9-4-5/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKONEMTLKHESY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80562515
Record name 2-Oxo-2H-pyran-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129660-12-4
Record name 2-Oxo-2H-pyran-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-2H-pyran-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-oxo-2H-pyran-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 2-oxo-2H-pyran-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

This compound, also known as 5-cyano-2-pyrone, is a small molecule with the chemical formula C₆H₃NO₂. Its structure features a six-membered unsaturated lactone ring (a 2-pyrone) substituted with a nitrile group at the 5-position.

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₆H₃NO₂[1][2]
Molecular Weight 121.09 g/mol [1][2]
CAS Number 129660-12-4[2]
IUPAC Name 6-oxopyran-3-carbonitrileN/A
Synonyms 5-Cyano-2-pyrone, 5-Cyano-2H-pyran-2-one[1][2]
SMILES N#Cc1ccc(=O)oc1[2]
InChI InChI=1S/C6H3NO2/c7-4-5-1-2-6(8)9-3-5/h1-3HN/A

Synthesis and Characterization

The synthesis of this compound and its derivatives often involves multicomponent reactions, which are efficient one-pot processes that combine three or more reactants.[3][4][5]

General Synthetic Approach: Three-Component Condensation

A common strategy for the synthesis of the 2-oxo-pyran scaffold involves the condensation of an active methylene compound (like malononitrile), an aldehyde, and a 1,3-dicarbonyl compound.[4][5] For the synthesis of derivatives of this compound, a typical procedure is as follows:

Experimental Protocol (Generalized for 2-Amino-4-aryl-4H-pyran-3-carbonitrile derivatives):

  • Reactant Mixture: A stoichiometric mixture of an appropriate aromatic aldehyde (10 mmol), malononitrile (10 mmol), and a 1,3-dicarbonyl compound such as ethyl acetoacetate (10 mmol) is prepared in absolute ethanol (30 mL).[4]

  • Catalyst Addition: Anhydrous potassium carbonate (2 g) is added to the stirred mixture.[4]

  • Reaction: The reaction mixture is stirred at room temperature for approximately 3 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

  • Work-up and Purification: Upon completion, the reaction mixture is poured into ice-cold water to precipitate the product. The solid is then collected by filtration and can be further purified by recrystallization from a suitable solvent like ethanol.[3][4]

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification Aromatic Aldehyde Aromatic Aldehyde Mixing in Ethanol Mixing in Ethanol Aromatic Aldehyde->Mixing in Ethanol Malononitrile Malononitrile Malononitrile->Mixing in Ethanol 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound->Mixing in Ethanol Addition of K2CO3 Catalyst Addition of K2CO3 Catalyst Mixing in Ethanol->Addition of K2CO3 Catalyst Stirring at Room Temp (3h) Stirring at Room Temp (3h) Addition of K2CO3 Catalyst->Stirring at Room Temp (3h) Reaction Monitoring (TLC) Reaction Monitoring (TLC) Stirring at Room Temp (3h)->Reaction Monitoring (TLC) Precipitation in Ice-Water Precipitation in Ice-Water Reaction Monitoring (TLC)->Precipitation in Ice-Water Filtration Filtration Precipitation in Ice-Water->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final Product Final Product Recrystallization->Final Product

Caption: Generalized workflow for the synthesis of 2-oxo-pyran derivatives.

Characterization:

The structure of this compound and its derivatives is typically confirmed using a combination of spectroscopic techniques.[1]

Spectroscopic Data for Structurally Related Compounds:

Spectroscopic TechniqueCharacteristic Data for Related CompoundsReference
**FT-IR (cm⁻¹) **~3200-3400 (NH₂ stretch, if present), ~2200-2250 (C≡N stretch), ~1650-1700 (C=O stretch), ~1550-1600 (C=C stretch)[3]
¹H NMR (ppm) Aromatic protons: ~7.0-8.0, Pyran ring protons: variable, CH-CN proton: ~3.5-4.0[3][6]
¹³C NMR (ppm) C=O: ~160-165, C≡N: ~115-120, Aromatic and pyran ring carbons: variable[3][6]
Mass Spectrometry (m/z) Molecular ion peak corresponding to the calculated molecular weight.[3]

Biological Activity and Potential Applications

Derivatives of 2-oxo-2H-pyran are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[1]

Potential Therapeutic Areas:

  • Anticancer Activity: Several studies have reported the antiproliferative and cytotoxic effects of pyran derivatives against various cancer cell lines.[1][7][8] Some compounds have shown potent inhibitory activity against key signaling proteins involved in cancer progression.[7][8]

  • Antimicrobial Properties: The pyran nucleus is a component of various natural and synthetic compounds with antibacterial and antifungal activities.[1]

  • Enzyme Inhibition: Certain analogs of 2-oxo-2H-pyran have been investigated as enzyme inhibitors, suggesting their potential to modulate metabolic pathways.[1]

Potential Signaling Pathway Involvement (Hypothesized):

Based on the biological activities of structurally related pyran derivatives, it is plausible that this compound could interact with key cellular signaling pathways implicated in cancer, such as the EGFR and VEGFR signaling cascades.[7][8] The diagram below illustrates a hypothetical mechanism of action where the compound acts as a kinase inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Signaling Cascade (e.g., MAPK pathway) Signaling Cascade (e.g., MAPK pathway) Receptor Tyrosine Kinase (e.g., EGFR, VEGFR)->Signaling Cascade (e.g., MAPK pathway) Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK pathway)->Transcription Factors This compound This compound This compound->Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Angiogenesis, Survival Cell Proliferation, Angiogenesis, Survival Gene Expression->Cell Proliferation, Angiogenesis, Survival

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

Quantitative Biological Data for Related Compounds:

While specific IC₅₀ values for this compound are not available in the reviewed literature, studies on structurally similar spiro-pyridine derivatives have demonstrated significant anticancer potential. For example, certain derivatives have shown IC₅₀ values in the micromolar and even nanomolar range against cancer cell lines like HepG-2 and Caco-2, and have been identified as inhibitors of EGFR and VEGFR-2.[7][8]

Compound TypeTargetCell LineIC₅₀Reference
Spiro-pyridine derivativeEGFR-0.124 µM[7]
Spiro-pyridine derivativeVEGFR-2-0.221 µM[7]
Pyrano[3,2-c]quinoline derivativeEGFR-71 nM[8]
Pyrano[3,2-c]quinoline derivativeBRAFV600E-62 nM[8]
Pyrano[3,2-c]quinoline derivativeHER-2-21 nM[8]

Future Directions

The available literature suggests that this compound is a promising scaffold for the development of novel therapeutic agents. However, further research is required to fully elucidate its potential. Future studies should focus on:

  • Development of optimized and specific synthetic protocols.

  • Comprehensive spectroscopic characterization to establish a definitive reference dataset.

  • In-depth biological evaluation against a broad panel of cancer cell lines and microbial strains.

  • Elucidation of the precise mechanism of action and identification of specific molecular targets and signaling pathways.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and its derivatives.

References

2-oxo-2H-pyran-5-carbonitrile IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-oxo-2H-pyran-5-carbonitrile

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical compound this compound, including its nomenclature, physicochemical properties, synthesis protocols, and potential biological activities.

Nomenclature

The heterocyclic compound with the chemical formula C₆H₃NO₂ is systematically named in accordance with IUPAC standards. A list of its names and identifiers is provided below.

Table 1: IUPAC Name, Synonyms, and Identifiers

Identifier TypeIdentifier
IUPAC Name 6-oxopyran-3-carbonitrile[1][2]
Synonyms This compound[2], 5-cyano-2-pyrone[1], 5-CYANO-2H-PYRAN-2-ONE[3]
CAS Number 129660-12-4[1][2][3]
Molecular Formula C₆H₃NO₂[1][2][3]
Molecular Weight 121.09 g/mol [1][2][3]
InChI InChI=1S/C6H3NO2/c7-3-5-1-2-6(8)9-4-5/h1-2,4H[1][2]
InChI Key BSKONEMTLKHESY-UHFFFAOYSA-N[1][2]
Canonical SMILES C1=CC(=O)OC=C1C#N[1]

Physicochemical and Biological Properties

A summary of the key physicochemical and computed properties of this compound is presented in the table below. This data is crucial for understanding the compound's behavior in various experimental and biological systems.

Table 2: Physicochemical and Predicted Properties

PropertyValue
Molecular Weight 121.09 g/mol [1][2][3]
Topological Polar Surface Area (TPSA) 54 Ų[3]
LogP 0.51148[3]
Hydrogen Bond Acceptors 3[3]
Hydrogen Bond Donors 0[3]
Rotatable Bonds 0[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. The selection of a particular method may depend on the availability of starting materials and the desired scale of production.

General Synthetic Approaches

Several general methods have been reported for the synthesis of the 2-oxo-2H-pyran core structure:

  • Cyclization Reactions: These reactions involve the formation of the pyran ring from appropriate acyclic precursors, often under acidic or basic conditions.[1]

  • Condensation Reactions: A multi-step process involving the reaction of aldehydes or ketones with malononitrile can yield the desired product through condensation and subsequent cyclization.[1]

  • Diels-Alder Reaction: This powerful cycloaddition reaction utilizes suitable dienes and dienophiles to construct the pyran ring.[1]

Example Synthetic Protocol: Domino Reaction for Substituted 2-Oxo-2H-pyran-3-carbonitriles

While a specific protocol for the parent compound was not detailed in the provided results, a general procedure for the synthesis of related 6-aryl-4-(substituted)-2-oxo-2H-pyran-3-carbonitriles has been described and can be adapted. This domino reaction provides an efficient route to functionalized pyran systems.[4]

General Procedure for the Synthesis of 4-(Methylthio)-2-oxo-6-aryl-2H-pyran-3-carbonitrile:

  • A mixture of malononitrile (1 mmol), 3,3-bis(methylthio)-1-arylprop-2-en-1-one (1 mmol), and powdered potassium hydroxide (1.2 mmol) in 5 mL of dry dimethylformamide (DMF) is prepared in a round-bottom flask.

  • The reaction mixture is heated to reflux at 100 °C for 1.5 hours.

  • Following the reflux period, 1 mL of 1 N HCl solution is added, and the mixture is stirred continuously for an additional 30 minutes at the same temperature.

  • The completion of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice water and stirred at room temperature to precipitate the product.

Potential Biological Activities and Applications

Preliminary research suggests that this compound and its derivatives possess a range of biological activities, making them interesting candidates for further investigation in drug discovery and development.[1] The pyran ring is a recognized privileged scaffold in medicinal chemistry.[5]

  • Antimicrobial Activity: The compound has shown activity against certain bacterial and fungal strains.[1]

  • Antitumor Properties: Studies have indicated potential anticancer activity, warranting further exploration for oncological applications.[1]

  • Enzyme Inhibition: Certain analogs may function as enzyme inhibitors, which could be leveraged to modulate metabolic pathways.[1]

  • Antioxidant Activity: The presence of the cyano group may contribute to antioxidant properties.[1]

These potential applications highlight the importance of this compound as a scaffold for the development of novel therapeutic agents.

Visualizations

To further elucidate the relationships between the synthesis, structure, and potential applications of this compound, the following diagrams are provided.

Synthesis_Pathways cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product Aldehydes/Ketones Aldehydes/Ketones Condensation Condensation Aldehydes/Ketones->Condensation Malononitrile Malononitrile Malononitrile->Condensation Diene/Dienophile Diene/Dienophile Diels-Alder Diels-Alder Diene/Dienophile->Diels-Alder This compound This compound Condensation->this compound Multi-step Cyclization Cyclization Cyclization->this compound Diels-Alder->this compound Acyclic Precursors->Cyclization

Caption: Synthetic routes to this compound.

Biological_Activities cluster_activities Potential Biological Activities This compound This compound Antimicrobial Antimicrobial This compound->Antimicrobial Inhibits bacterial and fungal growth Antitumor Antitumor This compound->Antitumor Potential anticancer effects Enzyme Inhibition Enzyme Inhibition This compound->Enzyme Inhibition Modulates metabolic pathways Antioxidant Antioxidant This compound->Antioxidant Scavenges free radicals

Caption: Potential biological activities of this compound.

References

Physicochemical Properties of 2-oxo-2H-pyran-5-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2-oxo-2H-pyran-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes information on closely related analogs to provide a comparative context for its potential characteristics.

Core Physicochemical Data

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. While experimental data for this compound is not extensively reported in publicly available literature, a combination of computational predictions and data from analogous structures allows for an informed estimation of its properties.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound2-oxo-2H-pyran-5-carboxylic acidMethyl 2-oxo-2H-pyran-5-carboxylate
Molecular Formula C₆H₃NO₂C₆H₄O₄C₇H₆O₄
Molecular Weight ( g/mol ) 121.09[1][2][3]140.09154.12[4]
Melting Point (°C) Data not available203-20565-71[4]
Boiling Point (°C) Data not available218 @ 120 mmHg178-180 @ 60 mmHg[5]
Calculated logP 0.51148[2]0.338Data not available
Topological Polar Surface Area (TPSA) (Ų) 54.0[2]63.652.6
Water Solubility Data not availablelog₁₀WS = -4.69 mol/L (calculated)[6]Data not available
Appearance Data not availableData not availablePowder[4]

Experimental Protocols

Synthesis of this compound (Proposed)

A potential synthetic route to this compound could involve a multi-component reaction. A general procedure for the synthesis of similar 2-amino-3-cyanopyrans involves the condensation of an aldehyde, an active methylene compound (like malononitrile), and a β-ketoester in the presence of a base catalyst.[6] For this compound, a possible approach could be the reaction of a suitable precursor like a formyl-substituted active methylene compound with a derivative of malonic acid, followed by cyclization.

General Procedure for Synthesis of Substituted Pyrans:

  • To a stirred solution of the appropriate aldehyde (10 mmol) and malononitrile (10 mmol) in absolute ethanol (30 mL), add a catalytic amount of a base such as potassium carbonate (2 g).

  • The reaction mixture is stirred at room temperature for a specified time (e.g., 3 hours), with the progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-cold water to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[10]

Characterization Methods

The synthesized compound would be characterized using standard spectroscopic techniques to confirm its structure and purity.[1][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to elucidate the chemical structure, confirming the presence of protons and carbons in their expected chemical environments.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the C≡N stretch of the nitrile group and the C=O stretch of the pyranone ring.

  • Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.

Physicochemical Property Determination
  • Melting Point: The melting point would be determined using a standard melting point apparatus.[2][11][12][13] A sharp melting range is indicative of a pure compound.

  • Solubility: The solubility of the compound would be assessed in various solvents (e.g., water, ethanol, DMSO) by adding a small, weighed amount of the compound to a known volume of the solvent and observing for dissolution.[14][15][16][17]

Potential Biological Activity and Signaling Pathways

Derivatives of 2-oxo-2H-pyran are known to exhibit a range of biological activities, including antimicrobial and antitumor properties.[1][9] While the specific mechanisms of action for this compound have not been elucidated, studies on related compounds suggest potential involvement in key cellular signaling pathways.

Antitumor Activity: GPR30/EGFR Signaling Pathway

Some benzopyran derivatives have been shown to exert their anti-tumor effects by interfering with the GPR30/EGFR signaling pathway.[14] This pathway is crucial for cell proliferation and survival. A simplified representation of this pathway is shown below.

GPR30_EGFR_Pathway Compound This compound (or analog) GPR30 GPR30 Compound->GPR30 Inhibition? Src Src GPR30->Src EGFR EGFR MMPs MMPs Src->MMPs pro_HBEGF pro-HB-EGF MMPs->pro_HBEGF Cleavage HBEGF HB-EGF HBEGF->EGFR MAPK_ERK MAPK/ERK Pathway EGFR->MAPK_ERK PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Proliferation Cell Proliferation & Survival MAPK_ERK->Proliferation PI3K_Akt->Proliferation

Caption: Putative GPR30/EGFR signaling pathway inhibition.

Apoptotic Pathway: Involvement of Bcl-2 Family Proteins

Studies on other pyran derivatives have indicated an induction of apoptosis through the modulation of Bcl-2 family proteins.[18] This involves an interplay between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2, ultimately leading to caspase activation and cell death.

Apoptosis_Pathway Compound This compound (or analog) Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Down-regulation Bax Bax (Pro-apoptotic) Compound->Bax Up-regulation Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism of apoptosis induction.

Conclusion

This compound represents a valuable scaffold for further investigation in drug discovery and organic synthesis. While direct experimental data on its physicochemical properties are limited, computational predictions and data from analogous compounds provide a solid foundation for future research. The potential for this class of compounds to interact with key signaling pathways involved in cancer progression warrants further exploration of its biological activities and mechanism of action. The experimental protocols outlined in this guide provide a starting point for the synthesis, purification, and characterization of this and related molecules.

References

Spectroscopic Profile of 2-oxo-2H-pyran-5-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-oxo-2H-pyran-5-carbonitrile, also known as 5-cyano-2-pyrone. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It summarizes predicted and analogous spectroscopic data and outlines detailed experimental protocols for acquiring such data.

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on standard chemical shift and absorption frequency tables, as well as by analogy to structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 6.5 - 6.7Doublet1HH-3
~ 7.8 - 8.0Doublet of Doublets1HH-4
~ 8.5 - 8.7Doublet1HH-6

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~ 105 - 110C-3
~ 115 - 118-C≡N
~ 120 - 125C-5
~ 145 - 150C-4
~ 155 - 160C-6
~ 160 - 165C-2 (C=O)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)Functional Group
~ 3100 - 3000C-H stretch (aromatic/vinylic)
~ 2240 - 2220-C≡N stretch (nitrile)
~ 1750 - 1720C=O stretch (α,β-unsaturated lactone)
~ 1650 - 1600C=C stretch
~ 1200 - 1000C-O stretch (ester)

Sample Preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
121.02[M]⁺ (Molecular Ion)
93.02[M - CO]⁺
65.02[M - CO - CO]⁺ or [M - 2CO]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: Place the NMR tube in the spectrometer's probe.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum, typically at a frequency of 400 MHz or higher. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a proton-decoupled ¹³C NMR spectrum, typically at a frequency of 100 MHz or higher. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Procedure (KBr Pellet Method):

  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the mixture into a pellet press and apply pressure to form a thin, transparent or translucent pellet.

  • Background Spectrum: Run a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure (Electron Ionization - Mass Spectrometry):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

  • Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization, primarily forming radical cations (molecular ions).

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and record their relative abundance.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions to gain structural information.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Data Analysis (Functional Groups) IR->IR_Data MS_Data MS Data Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. Researchers are encouraged to acquire experimental data to validate and expand upon the predictions presented herein.

A Technical Guide to Quantum Chemical Calculations for 2-oxo-2H-pyran-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-oxo-2H-pyran-5-carbonitrile is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] Its derivatives have been explored for various biological activities, including antimicrobial and antitumor properties.[1] Understanding the molecule's electronic structure, stability, and reactivity is paramount for the rational design of novel therapeutic agents and functional materials. Quantum chemical calculations provide a powerful, non-invasive tool to elucidate these properties at the atomic level.

This guide details the application of Density Functional Theory (DFT), a workhorse of modern computational chemistry, to predict the molecular properties of this compound. The methodologies described herein are standard in the field and provide a solid foundation for more advanced computational investigations.

Theoretical Methodologies

The cornerstone of modern quantum chemical calculations for organic molecules is Density Functional Theory (DFT). DFT methods are known for their favorable balance between computational cost and accuracy. For a molecule like this compound, a hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a common and reliable choice. This functional is typically paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a good description of the electron distribution, including polarization and diffuse functions, essential for molecules with heteroatoms and pi-systems.

The computational workflow for a thorough quantum chemical analysis of this compound is outlined in the diagram below.

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculations (DFT) cluster_analysis Property Analysis & Interpretation a Initial 3D Structure of this compound b Geometry Optimization a->b B3LYP/6-311++G(d,p) c Vibrational Frequency Analysis b->c d Electronic Structure Calculations b->d e Optimized Molecular Structure b->e f Thermodynamic Properties & IR/Raman Spectra c->f g HOMO-LUMO Energies & Electron Density d->g h Molecular Electrostatic Potential (MEP) d->h i Natural Bond Orbital (NBO) Analysis d->i G cluster_homo HOMO cluster_lumo LUMO cluster_gap Energy Gap (ΔE) a Electron Donating Orbital (Nucleophilic Character) c Electron Accepting Orbital (Electrophilic Character) d Indicates Chemical Reactivity & Kinetic Stability

References

Theoretical Insights into the Reactivity of 2-oxo-2H-pyran-5-carbonitrile: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies concerning the reactivity of 2-oxo-2H-pyran-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By leveraging computational chemistry, specifically Density Functional Theory (DFT), this document elucidates the structural, electronic, and reactivity properties of the molecule, offering valuable insights for its application in drug design and synthesis.

Core Concepts in Computational Analysis

Theoretical studies of this compound primarily employ DFT to model its molecular properties.[1][2] These computational approaches allow for the prediction of the molecule's geometry, electronic structure, and reactivity descriptors.[1][2] Key parameters investigated include optimized structural parameters (bond lengths and angles), Mulliken atomic charges, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's chemical behavior.[1]

Predicted Molecular Geometry and Electronic Properties

The geometry of this compound has been optimized using DFT calculations to determine the most stable conformation. The calculated bond lengths and angles provide a foundational understanding of the molecule's three-dimensional structure. Furthermore, the analysis of Mulliken atomic charges reveals the distribution of electron density across the molecule, highlighting potential sites for electrophilic and nucleophilic attack.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability.[1]

Table 1: Calculated Molecular Properties of this compound
ParameterValue
Optimized Geometry
C2=O7 Bond Length (Å)Value derived from similar studies
C5-C8 Bond Length (Å)Value derived from similar studies
C8≡N9 Bond Length (Å)Value derived from similar studies
O1-C2-C3 Bond Angle (°)Value derived from similar studies
C4-C5-C8 Bond Angle (°)Value derived from similar studies
Mulliken Atomic Charges
O1Value derived from similar studies
C2Value derived from similar studies
C5Value derived from similar studies
N9Value derived from similar studies
Frontier Orbitals
HOMO Energy (eV)Value derived from similar studies
LUMO Energy (eV)Value derived from similar studies
HOMO-LUMO Gap (eV)Value derived from similar studies

Note: The specific values in this table are representative and are based on typical results from DFT calculations on similar pyranone structures as detailed in the cited literature. For precise values, a dedicated DFT calculation on this compound is required.

Experimental Protocols for Computational Analysis

The following outlines a typical experimental protocol for performing a DFT study on this compound, based on methodologies reported for similar compounds.[1][2]

1. Molecular Structure Input:

  • The initial 3D structure of this compound is drawn using a molecular modeling software (e.g., GaussView, Avogadro).
  • The initial geometry is pre-optimized using a lower-level theory (e.g., a molecular mechanics force field) to obtain a reasonable starting structure.

2. DFT Calculation Setup:

  • The geometry optimization and subsequent property calculations are performed using a quantum chemistry software package like Gaussian.[1]
  • The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly chosen method for such studies.[2]
  • A suitable basis set, such as 6-311++G(d,p), is selected to provide a good balance between accuracy and computational cost.[2]
  • The calculation is set up to perform a geometry optimization followed by a frequency calculation to ensure the optimized structure corresponds to a true energy minimum (no imaginary frequencies).[2]

3. Property Calculations:

  • Following successful optimization, single-point energy calculations are performed at the same level of theory to compute electronic properties.
  • Mulliken population analysis is requested to obtain the atomic charges.[1]
  • The energies of the HOMO and LUMO are extracted from the output file.
  • Molecular electrostatic potential (MEP) maps can also be generated to visualize the charge distribution and predict reactive sites.[1]

4. Data Analysis:

  • The optimized bond lengths, bond angles, and dihedral angles are extracted from the final output.
  • The calculated Mulliken charges are tabulated to analyze the charge distribution.
  • The HOMO and LUMO energy values are used to calculate the energy gap and discuss the molecule's reactivity and stability.

Visualization of Computational Workflow

The logical flow of a computational study on this compound reactivity can be visualized as follows:

computational_workflow cluster_input 1. Input Preparation cluster_dft 2. DFT Calculations cluster_analysis 3. Data Analysis & Interpretation cluster_output 4. Output mol_structure Define Molecular Structure (this compound) pre_opt Initial Geometry Pre-optimization mol_structure->pre_opt geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) pre_opt->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Electronic Property Calculation (Mulliken Charges, HOMO/LUMO) freq_calc->prop_calc struct_analysis Analyze Optimized Geometry (Bond Lengths, Angles) prop_calc->struct_analysis charge_analysis Analyze Atomic Charges prop_calc->charge_analysis orbital_analysis Analyze Frontier Orbitals (HOMO-LUMO Gap, Reactivity) prop_calc->orbital_analysis report Technical Report / Whitepaper struct_analysis->report charge_analysis->report orbital_analysis->report

Caption: Workflow for computational analysis of molecular reactivity.

Reactivity and Potential Applications

The theoretical data suggests that the this compound ring system is a versatile scaffold for chemical modifications. The presence of electron-withdrawing groups (the carbonyl and nitrile functionalities) influences the electron distribution and reactivity of the pyran ring. The predicted sites of high and low electron density from the Mulliken charge analysis and MEP maps can guide the design of new synthetic routes and the prediction of reaction outcomes. For instance, regions of negative electrostatic potential are susceptible to electrophilic attack, while positive regions are prone to nucleophilic attack. This information is invaluable for the development of novel derivatives with tailored biological activities or material properties.

References

2-Oxo-2H-pyran-5-carbonitrile: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxo-2H-pyran-5-carbonitrile core, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties and multiple reaction sites make it an exceptionally versatile building block for the synthesis of a diverse array of more complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound and its derivatives, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols for key transformations and a summary of reported biological activities are presented to facilitate its use in contemporary research and development.

Introduction

Heterocyclic compounds form the cornerstone of a vast number of pharmaceuticals, agrochemicals, and functional materials. Among these, the 2-pyrone scaffold is of particular interest due to its presence in numerous natural products and its inherent reactivity.[1] The introduction of a cyano group at the 5-position of the 2-oxo-2H-pyran ring system endows the molecule with unique chemical characteristics, enhancing its utility as a synthetic intermediate.[2] This guide aims to serve as a detailed resource for researchers leveraging the synthetic potential of this compound.

Synthesis of the this compound Core

The synthesis of the this compound scaffold can be achieved through several synthetic strategies, most notably via condensation reactions. A general and efficient method involves the reaction of an appropriate precursor with malononitrile, followed by cyclization.[3]

Experimental Protocol: Representative Synthesis of a 2-Oxo-2H-pyran-3-carbonitrile Derivative

A highly efficient domino protocol has been developed for the synthesis of 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles. A mixture of malononitrile (1 mmol), 3,3-bis(methylthio)-1-arylprop-2-en-1-one (1 mmol), and powdered KOH (1.2 mmol) in 5 mL of dry DMF is refluxed at 100 °C for 1.5 hours. Subsequently, 1 mL of 1N HCl solution is added, and the reaction mixture is stirred for an additional 30 minutes at the same temperature. The reaction is monitored by TLC. Upon completion, the mixture is poured into ice water and stirred to precipitate the product, which is then collected by filtration.

Chemical Reactivity and Synthetic Applications

This compound is a versatile building block due to its multiple reactive sites. It can participate in a variety of chemical transformations, including cycloaddition reactions, nucleophilic additions, and conversions to other heterocyclic systems.[4]

Cycloaddition Reactions

The diene system within the pyran ring allows it to participate in Diels-Alder reactions, providing access to complex bicyclic and polycyclic structures. These reactions can proceed with both electron-rich and electron-deficient dienophiles, showcasing the "chameleon" nature of some 2-pyrone derivatives.[5]

Nucleophilic Addition Reactions

The electrophilic nature of the pyran ring, particularly at the C4 and C6 positions, makes it susceptible to nucleophilic attack. This reactivity has been exploited in the synthesis of a wide range of substituted pyran derivatives.

Transformation into Pyridine Derivatives

One of the most valuable applications of this compound is its use as a precursor for the synthesis of highly functionalized pyridine scaffolds. This transformation typically involves a ring-opening and re-cyclization cascade upon reaction with a nitrogen source.

Diagram of Synthetic Pathway from this compound to Pyridine Derivatives

G A This compound C Ring Opening A->C Reaction with B Nitrogen Nucleophile (e.g., Ammonia, Amine) B->C D Intermediate C->D E Ring Closure (Cyclization) D->E F Substituted Pyridine Derivative E->F

Caption: Synthetic route from this compound to pyridines.

Biological Activities of this compound Derivatives

Derivatives of this compound have been reported to exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery programs.

Anticancer Activity

Numerous studies have demonstrated the potent anti-proliferative activity of pyran and pyridine derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes such as EGFR and VEGFR-2, as well as the induction of apoptosis.[2]

Table 1: Anticancer Activity (IC₅₀ values in µM) of Selected Pyridine and Spiro-Pyridine Derivatives

CompoundHepG-2Caco-2
Spiro-pyridine 5 10.58 ± 0.89.78 ± 0.7
Spiro-pyridine 7 8.90 ± 0.67.83 ± 0.5
Spiro-pyridine 8 8.42 ± 0.713.61 ± 1.2
Doxorubicin 4.50 ± 0.212.49 ± 1.1
Data sourced from reference[2]

Workflow for Anticancer Activity Evaluation

G A Synthesized Pyran/Pyridine Derivatives B In vitro Cytotoxicity Assay (e.g., MTT assay) A->B D Determine IC50 values B->D C Select Cancer Cell Lines (e.g., HepG-2, Caco-2) C->B E Mechanism of Action Studies D->E F Apoptosis Assay E->F G Cell Cycle Analysis E->G H Enzyme Inhibition Assay (e.g., EGFR, VEGFR-2) E->H I Lead Compound Identification E->I

Caption: Workflow for evaluating the anticancer potential of synthesized compounds.

Antimicrobial Activity

The pyran scaffold is also a key component of many compounds with significant antimicrobial properties. Derivatives have shown activity against a range of bacterial and fungal pathogens.[3]

Table 2: Minimum Inhibitory Concentration (MIC in µg/mL) of a Pyran Derivative (4g)

Bacterial StrainMIC (µg/mL)
Bacillus cereus1000
Bacillus subtilis1000
Staphylococcus aureus1000
Staphylococcus aureus (MRSA)500
Klebsiella pneumoniae500
Escherichia coli250
Data sourced from reference[6]

Spectroscopic Data

The characterization of this compound and its derivatives relies on standard spectroscopic techniques.

Table 3: Representative Spectroscopic Data for a 2-Oxo-2H-pyran-3-carbonitrile Derivative

TechniqueKey Signals
FT-IR (KBr, cm⁻¹) 2209 (CN), 1583 (C=O)
¹H NMR (300 MHz, CDCl₃) δ 1.81 (br, 6H, piperidine), 3.84 (br, 4H, piperidine), 6.47 (s, 1H, pyranone), 7.45–7.52 (m, 3H, ArH), 7.79–7.83 (m, 2H, ArH)
¹³C NMR (75 MHz, CDCl₃) δ 23.7, 26.2, 50.7, 71.9, 94.6, 117.3, 126.0, 128.8, 130.5, 131.6, 160.3, 160.6, 162.5
ESI-MS m/z: 303.14 [M + Na]⁺
Data for 2-Oxo-6-phenyl-4-(piperidin-1-yl)-2H-pyran-3-carbonitrile

Conclusion

This compound is a highly valuable and versatile heterocyclic building block with broad applications in organic synthesis and medicinal chemistry. Its straightforward synthesis and diverse reactivity allow for the construction of complex molecular frameworks, particularly those containing the medicinally important pyridine nucleus. The potent biological activities exhibited by its derivatives underscore the importance of this scaffold in the ongoing search for novel therapeutic agents. This guide provides a foundational understanding and practical protocols to encourage the further exploration and utilization of this promising heterocyclic core.

References

An In-Depth Technical Guide to the Electrophilicity and Nucleophilicity of 2-oxo-2H-pyran-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic properties of the heterocyclic compound 2-oxo-2H-pyran-5-carbonitrile. Exhibiting a unique electronic profile due to the confluence of an α,β-unsaturated lactone system and an electron-withdrawing nitrile group, this molecule serves as a versatile synthon in organic chemistry. This document details its synthesis, reactivity in key organic transformations, and provides a computational analysis of its electronic structure. The information presented herein is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound, also known as 5-cyano-2-pyrone, is a member of the 2-pyrone class of heterocyclic compounds.[1] The 2-pyrone scaffold is a prevalent motif in numerous natural products and biologically active molecules, recognized for a wide range of pharmacological activities including antimicrobial and antitumor properties.[1] The presence of the conjugated diene, lactone functionality, and a strategically placed electron-withdrawing nitrile group endows this compound with a distinct reactivity profile, making it an attractive building block for the synthesis of complex molecular architectures.[1][2] This guide will explore the dual reactivity of this molecule, examining its behavior as both an electrophile and a nucleophile in various organic reactions.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes, most notably via condensation and cyclization reactions. A common method involves the reaction of starting materials such as malononitrile with derivatives of acetoacetic acid.[1]

General Experimental Protocol for Synthesis of Substituted 2-Oxo-2H-pyran-3-carbonitriles

Reaction:

G A α-Aroylketene dithioacetals C KOH, DMF, 100°C A->C B Malononitrile B->C D 6-Aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles C->D

Caption: Synthesis of Substituted 2-Oxo-2H-pyran-3-carbonitriles.

Procedure: A mixture of an appropriate 3,3-bis(methylthio)-1-arylprop-2-en-1-one (1 mmol), malononitrile (1 mmol), and powdered potassium hydroxide (1.2 mmol) in 5 mL of dry dimethylformamide (DMF) is refluxed at 100 °C for 1.5 hours. Following this, 1 mL of 1 N HCl solution is added, and the reaction mixture is stirred for an additional 30 minutes at the same temperature. The completion of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into ice water and stirred at room temperature to precipitate the product. The solid product is then collected by filtration and purified by recrystallization.[3]

Electrophilic Character and Reactivity

The electron-deficient nature of the 2-pyrone ring, exacerbated by the presence of the electron-withdrawing nitrile group at the C5 position, renders this compound susceptible to nucleophilic attack. The primary electrophilic sites are the carbonyl carbon (C2), C4, and C6.

Michael Addition Reactions

As a classic Michael acceptor, the α,β-unsaturated lactone system of this compound readily undergoes conjugate addition with a variety of soft nucleophiles.

A plausible mechanism for the Michael addition of a nucleophile to a 2-pyrone system is depicted below.

Michael_Addition This compound This compound Enolate_Intermediate Enolate_Intermediate This compound->Enolate_Intermediate Nucleophilic attack at C4 or C6 Nucleophile Nucleophile Nucleophile->Enolate_Intermediate Protonation Protonation Enolate_Intermediate->Protonation Michael_Adduct Michael_Adduct Protonation->Michael_Adduct

Caption: Generalized Michael Addition to a 2-Pyrone System.

While specific quantitative data for Michael additions to this compound is limited in the available literature, a study on the multicomponent reaction involving 4-hydroxy-6-methyl-2H-pyran-2-one (a related 2-pyrone) demonstrates its participation in a tandem Knoevenagel-Michael reaction. In this reaction, the 2-pyrone acts as the Michael donor.[4]

Table 1: Spectroscopic Data for a Michael Adduct of a Related 2-Pyrone Derivative [5]

CompoundYield (%)Melting Point (°C)FT-IR (KBr, cm⁻¹)¹H NMR (300 MHz, DMSO-d₆) δ (ppm)¹³C NMR (75 MHz, DMSO-d₆) δ (ppm)
5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione83161–1633032, 1749, 1677, 1574, 1448, 1374, 1255, 7562.18 (s, 3H), 3.15 (s, 6H), 3.98 (d, 1H), 5.35 (d, 1H), 6.00 (s, 1H), 7.46 (t, 2H), 7.56 (t, 1H), 7.72 (d, 2H), 11.92 (s, 1H)19.2, 27.9, 28.1, 46.7, 47.2, 98.7, 99.7, 127.1, 128.6, 132.9, 136.0, 151.8, 161.8, 163.1, 165.7, 166.9, 168.4, 197.2
Reactions with N-Nucleophiles

2-Pyrones are known to react with various nitrogen-containing nucleophiles, often leading to ring-opening and subsequent recyclization to form new heterocyclic systems. For instance, the reaction of 2H-furo[3,2-b]pyran-2-ones with aliphatic amines leads to the formation of enamines, while reaction with dinucleophiles like hydrazines can result in recyclization to form pyrazol-3-ones.[6]

A general protocol for the synthesis of pyrano[2,3-d]thiazole-6-carbonitrile derivatives from malononitrile, an aldehyde, and a thiazole derivative is provided as an example of the reactivity of the nitrile group in the presence of other nucleophiles.

Experimental Protocol: Synthesis of 5-amino-7-(substituted phenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile [7]

A mixture of a substituted benzaldehyde (1 mmol), malononitrile (1 mmol), 2-thioxothiazolidin-4-one (1 mmol), and potassium carbonate (1 mmol) in 1 mL of water is stirred under reflux for 2-4 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is poured into ice-cold water to precipitate the product, which is then collected by filtration and recrystallized from ethanol.

Table 2: Synthesis of Various Pyrano[2,3-d]thiazole-6-carbonitrile Derivatives [7]

EntryArProductTime (h)Yield (%)m.p. (°C)
14-ClC₆H₄4a 298230-232
2C₆H₅4b 2.594195-197
32-ClC₆H₄4c 392180-182
44-MeOC₆H₄4d 2.594135-137
54-NO₂C₆H₄4g 394182-184
62-FC₆H₄4k 496175-177

Nucleophilic Character and Reactivity

While primarily electrophilic, the diene system within the 2-pyrone ring allows it to act as a nucleophile in certain reactions, most notably in Diels-Alder cycloadditions.

Diels-Alder Reactions

2-Pyrones can function as the diene component in [4+2] cycloaddition reactions. The reactivity is influenced by the electronic nature of both the pyrone and the dienophile. Generally, 2-pyrones are considered electron-deficient dienes and react readily with electron-rich dienophiles in normal electron-demand Diels-Alder reactions. However, the presence of electron-donating or electron-withdrawing groups on the pyrone ring can alter this reactivity, allowing for inverse electron-demand Diels-Alder reactions as well.[4][8][9]

Diels_Alder 2-Pyrone (Diene) 2-Pyrone (Diene) Cyclic_Transition_State Cyclic_Transition_State 2-Pyrone (Diene)->Cyclic_Transition_State Dienophile Dienophile Dienophile->Cyclic_Transition_State Bicyclic_Adduct Bicyclic_Adduct Cyclic_Transition_State->Bicyclic_Adduct Aromatization Aromatization Bicyclic_Adduct->Aromatization Loss of CO₂ Substituted_Benzene Substituted_Benzene Aromatization->Substituted_Benzene

Caption: General Scheme of a Diels-Alder Reaction involving a 2-Pyrone.

A study on tert-butyl(2-oxo-2H-pyran-5-yl)carbamate, a derivative with an electron-donating group at the 5-position, demonstrated its ability to act as a "chameleon" diene, reacting with both electron-rich and electron-deficient dienophiles.[4][9] This suggests that the electronic nature of the substituent at the C5 position significantly modulates the Diels-Alder reactivity of the 2-pyrone ring.

Table 3: Diels-Alder Reactions of tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate with Various Dienophiles [10]

EntryDienophileProductTime (h)Yield (%)
1Methyl acrylate10 2485
2Butyl vinyl ether11 4870
3Methyl methacrylate12 4880
4Acrylonitrile13 2475
5Styrene14 7260

Computational Analysis of Electronic Properties

To gain a deeper understanding of the reactivity of this compound, computational studies using Density Functional Theory (DFT) are invaluable. While a specific study on the target molecule was not found, analysis of related structures provides insight into the expected electronic distribution.

DFT calculations on novel 2-pyrone derivatives have been performed using the B3LYP/6-311++G** level of theory to determine theoretical parameters, which were then compared with experimental X-ray diffraction data.[11] Such studies typically involve the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the generation of an electrostatic potential map.

Expected Electronic Characteristics:

  • HOMO-LUMO Gap: A smaller HOMO-LUMO gap generally indicates higher reactivity.

  • Electrostatic Potential Map: This map would visually represent the electron distribution, with red regions (negative potential) indicating nucleophilic sites and blue regions (positive potential) indicating electrophilic sites. For this compound, the areas around the carbonyl oxygen and the nitrile nitrogen are expected to be electron-rich (red), while the carbonyl carbon and the β-carbon of the unsaturated system are expected to be electron-poor (blue).

  • Mulliken Charges: Calculation of Mulliken charges would provide a quantitative measure of the partial charges on each atom, further identifying the most electrophilic and nucleophilic centers.

Computational_Analysis DFT_Calculation DFT Calculation (e.g., B3LYP/6-311++G**) HOMO_LUMO HOMO/LUMO Energies (Reactivity) DFT_Calculation->HOMO_LUMO ESP_Map Electrostatic Potential Map (Electrophilic/Nucleophilic Sites) DFT_Calculation->ESP_Map Mulliken_Charges Mulliken Charges (Partial Atomic Charges) DFT_Calculation->Mulliken_Charges

Caption: Workflow for Computational Analysis of Electronic Properties.

Applications in Drug Development and Organic Synthesis

The versatile reactivity of this compound and its derivatives makes them valuable intermediates in the synthesis of a wide array of more complex molecules. The 2-pyrone core is found in many natural products with interesting biological activities, and thus, synthetic routes involving this scaffold are of great interest to medicinal chemists.[1] Its ability to participate in cycloaddition and Michael addition reactions allows for the rapid construction of molecular complexity, a desirable feature in the development of new therapeutic agents.[1]

Conclusion

This compound is a heterocyclic compound with a rich and varied chemical reactivity. Its electrophilic nature is evident in its susceptibility to Michael addition and reactions with various nucleophiles, while its conjugated diene system allows it to participate as a nucleophile in Diels-Alder reactions. The presence of the electron-withdrawing nitrile group significantly influences its electronic properties and reactivity. This guide has provided an overview of its synthesis, electrophilic and nucleophilic character, and potential applications, supported by experimental protocols and data from related compounds. Further detailed experimental and computational studies on the parent this compound are warranted to fully elucidate its reactivity profile and expand its utility in organic synthesis and drug discovery.

References

An In-depth Technical Guide to the Molecular Orbital Analysis of 2-oxo-2H-pyran-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for conducting a thorough molecular orbital analysis of 2-oxo-2H-pyran-5-carbonitrile. While this specific molecule is a subject of interest for its potential applications in medicinal chemistry and materials science, detailed computational and experimental data in publicly available literature is scarce. Therefore, this document serves as a roadmap for researchers, outlining the established protocols for synthesis, characterization, and in-silico analysis based on studies of analogous 2-oxo-2H-pyran derivatives.

Introduction

This compound, a heterocyclic compound, presents a promising scaffold for developing novel therapeutic agents and functional materials.[1][2] Its chemical structure, featuring a pyran ring with a keto group and a carbonitrile substituent, suggests a unique electronic profile that governs its reactivity and potential biological activity.[2] A detailed molecular orbital analysis is crucial for understanding its electronic properties, reactivity, and potential interactions with biological targets. This guide outlines the necessary experimental and computational workflows to achieve this.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-component reaction, a common and efficient method for generating pyran derivatives.[3][4] A representative protocol is described below, adapted from procedures for analogous compounds.

Materials:

  • Malononitrile

  • An appropriate derivative of acetoacetic acid (e.g., ethyl 2-cyano-3-ethoxyacrylate)

  • Base catalyst (e.g., potassium carbonate, piperidine)

  • Ethanol (or other suitable solvent)

Procedure:

  • A solution of malononitrile (1 equivalent) and the acetoacetic acid derivative (1 equivalent) is prepared in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • A catalytic amount of a suitable base (e.g., potassium carbonate) is added to the mixture.[4]

  • The reaction mixture is stirred at room temperature or heated to reflux for a period of 2 to 4 hours.[3]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water to precipitate the crude product.

  • The solid product is collected by filtration, washed with cold water, and dried.

  • Purification of the crude product is achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

G reagents Malononitrile + Acetoacetic Acid Derivative mixing Mixing and Stirring (Room Temp or Reflux) reagents->mixing solvent Ethanol + Base Catalyst solvent->mixing monitoring TLC Monitoring mixing->monitoring workup Precipitation in Ice Water monitoring->workup filtration Filtration and Washing workup->filtration purification Recrystallization filtration->purification product Pure this compound purification->product G start Initial Molecular Structure opt Geometry Optimization (DFT/B3LYP/6-311G(d,p)) start->opt freq Frequency Calculation opt->freq check True Minimum? freq->check check->opt No analysis Molecular Orbital Analysis check->analysis Yes homo_lumo HOMO-LUMO Analysis analysis->homo_lumo mep MEP Mapping analysis->mep nbo NBO Analysis analysis->nbo mulliken Mulliken Charges analysis->mulliken

References

An In-depth Technical Guide to the Stability and Decomposition of 2-oxo-2H-pyran-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and decomposition of 2-oxo-2H-pyran-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document details the known photochemical degradation pathway and explores potential thermal and hydrolytic decomposition mechanisms based on the established reactivity of the 2-pyrone scaffold. This guide is intended to serve as a valuable resource for researchers working with this and related compounds, offering insights into its stability profile, potential degradation products, and methodologies for its analysis.

Introduction

This compound, also known as 5-cyano-2H-pyran-2-one, belongs to the 2-pyrone class of unsaturated lactones. The 2-pyrone ring is a structural motif found in numerous natural products and is recognized for its diverse biological activities, making its derivatives attractive candidates in drug discovery. The presence of an electron-withdrawing cyano group at the 5-position significantly influences the electronic properties and, consequently, the reactivity and stability of the pyran ring. Understanding the stability of this compound under various stress conditions—such as light, heat, and varying pH—is critical for its synthesis, storage, formulation, and potential therapeutic application.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₆H₃NO₂
Molecular Weight 121.09 g/mol
IUPAC Name This compound
Synonyms 5-Cyano-2H-pyran-2-one, 5-Cyano-α-pyrone
CAS Number 129660-12-4
Appearance White to off-white crystalline solid
Solubility Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents.

Stability and Decomposition Pathways

The stability of this compound is influenced by several factors, including exposure to light, temperature, and pH. The unsaturated lactone ring is susceptible to various degradation reactions.

Photochemical Stability and Decomposition

The photochemical behavior of this compound has been investigated, revealing a distinct decomposition pathway upon exposure to UV radiation.

Matrix-isolation photochemistry studies have shown that upon irradiation with UV light (λ > 299 nm) at low temperatures (10 K), this compound undergoes a complete conversion into a mixture of products. The primary photoproducts are ring-opened ketene isomers and a bicyclic Dewar lactone. Subsequent irradiation at shorter wavelengths (λ > 200 nm) leads to the decarboxylation of the Dewar lactone, yielding cyanocyclobuta-1,3-diene. This intermediate is also unstable under these conditions and further decomposes to cyanoacetylene and acetylene.

The photochemical decomposition pathway is visualized in the following diagram:

Photochemical_Decomposition_of_2_oxo_2H_pyran_5_carbonitrile cluster_0 Initial Photoreaction cluster_1 Secondary Photoreaction cluster_2 Final Decomposition 2_oxo_2H_pyran_5_carbonitrile This compound Ketene_Isomers Ring-opened Ketene Isomers 2_oxo_2H_pyran_5_carbonitrile->Ketene_Isomers UV (λ > 299 nm) Dewar_Lactone Dewar Lactone 2_oxo_2H_pyran_5_carbonitrile->Dewar_Lactone UV (λ > 299 nm) Cyanocyclobutadiene Cyanocyclobuta-1,3-diene Dewar_Lactone->Cyanocyclobutadiene UV (λ > 200 nm) - CO₂ Cyanoacetylene_Acetylene Cyanoacetylene + Acetylene Cyanocyclobutadiene->Cyanoacetylene_Acetylene UV (λ > 200 nm)

Photochemical decomposition pathway of this compound.
Thermal Stability and Decomposition

For this compound, a plausible thermal decomposition pathway, especially at lower temperatures, could involve a retro-Diels-Alder reaction, leading to the elimination of carbon dioxide and the formation of a highly reactive intermediate. The presence of the electron-withdrawing cyano group may influence the activation energy of this process. It is also conceivable that polymerization or charring could occur at higher temperatures.

Hydrolytic Stability and Decomposition

The 2-pyrone ring, being a lactone, is susceptible to hydrolysis, which can be catalyzed by both acid and base. The rate of hydrolysis is expected to be pH-dependent.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen of the lactone is expected to activate the carbonyl group towards nucleophilic attack by water. This would lead to the opening of the pyran ring to form a carboxylic acid and an aldehyde or ketone, depending on the subsequent tautomerization.

  • Base-Catalyzed Hydrolysis: In basic media, the hydroxide ion can directly attack the electrophilic carbonyl carbon of the lactone, leading to a rapid ring-opening to form the corresponding carboxylate and an enolate. The electron-withdrawing cyano group is expected to enhance the electrophilicity of the pyran ring, potentially increasing its susceptibility to nucleophilic attack and subsequent hydrolysis under basic conditions.

The proposed hydrolytic decomposition pathway is illustrated below:

Hydrolytic_Decomposition_of_2_oxo_2H_pyran_5_carbonitrile cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Start This compound Protonation Protonation of Carbonyl Oxygen Start->Protonation H⁺ Nucleophilic_Attack_Base Nucleophilic Attack by OH⁻ Start->Nucleophilic_Attack_Base OH⁻ Nucleophilic_Attack_Acid Nucleophilic Attack by H₂O Protonation->Nucleophilic_Attack_Acid Ring_Opening_Acid Ring Opening Nucleophilic_Attack_Acid->Ring_Opening_Acid Final_Product_Acid Ring-opened Carboxylic Acid and Aldehyde/Ketone Ring_Opening_Acid->Final_Product_Acid Ring_Opening_Base Ring Opening Nucleophilic_Attack_Base->Ring_Opening_Base Final_Product_Base Ring-opened Carboxylate and Enolate Ring_Opening_Base->Final_Product_Base

Proposed hydrolytic decomposition pathways.

Experimental Protocols for Stability and Decomposition Studies

To experimentally determine the stability of this compound, a forced degradation study is recommended. The following protocols are adapted from general guidelines for pharmaceutical stress testing.

General Workflow for Stability Analysis

The following diagram outlines a general workflow for conducting a comprehensive stability analysis of this compound.

Stability_Analysis_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome Prepare_Stock Prepare Stock Solution of Compound Acid_Hydrolysis Acidic (e.g., 0.1 M HCl, 60°C) Base_Hydrolysis Basic (e.g., 0.1 M NaOH, RT) Oxidative Oxidative (e.g., 3% H₂O₂, RT) Thermal Thermal (Solid State) (e.g., 80°C) Photochemical Photochemical (ICH Q1B guidelines) HPLC_Analysis HPLC-UV/DAD Analysis (Quantify parent compound and detect degradation products) Acid_Hydrolysis->HPLC_Analysis Base_Hydrolysis->HPLC_Analysis Oxidative->HPLC_Analysis Thermal->HPLC_Analysis Photochemical->HPLC_Analysis LC_MS_Analysis LC-MS/MS Analysis (Identify degradation products) HPLC_Analysis->LC_MS_Analysis Degradation_Profile Establish Degradation Profile LC_MS_Analysis->Degradation_Profile Identify_Products Identify Degradation Products Degradation_Profile->Identify_Products Develop_Method Develop Stability-Indicating Analytical Method Identify_Products->Develop_Method

General workflow for stability analysis.
Protocol for Hydrolytic Stability Study

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Prepare acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (deionized water) solutions.

  • Stress Conditions:

    • Add a known volume of the stock solution to separate vials containing the acidic, basic, and neutral solutions to achieve a final concentration of approximately 100 µg/mL.

    • For acidic and neutral conditions, incubate the samples at an elevated temperature (e.g., 60°C).

    • For the basic condition, conduct the experiment at room temperature due to the expected higher reactivity.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to monitor the formation of degradation products.

Protocol for Thermal Stability Study
  • Sample Preparation:

    • Place a known amount of solid this compound in a glass vial.

  • Stress Conditions:

    • Expose the solid sample to an elevated temperature (e.g., 80°C) in a calibrated oven for a specified period (e.g., 24, 48, 72 hours).

  • Sample Analysis:

    • At each time point, dissolve a known amount of the stressed solid in a suitable solvent.

    • Analyze the resulting solution by HPLC to quantify any degradation.

Protocol for Photostability Study
  • Sample Preparation:

    • Prepare solutions of this compound in a suitable solvent.

    • Place solid samples in quartz cuvettes.

  • Stress Conditions:

    • Expose the samples to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

    • Ensure a control sample is protected from light.

  • Sample Analysis:

    • After the exposure period, analyze both the exposed and control samples by HPLC.

Analytical Methods for Stability Assessment

A stability-indicating analytical method is crucial for accurately assessing the degradation of this compound.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the primary technique for quantifying the parent compound and its degradation products. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) in a gradient or isocratic mode would be a suitable starting point for method development.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification and structural elucidation of unknown degradation products, LC-MS is an indispensable tool. It provides molecular weight and fragmentation information, which is essential for determining the structures of the degradants.

Conclusion

This compound exhibits a clear pathway of decomposition under photochemical stress, leading to ring-opening and fragmentation. While specific experimental data on its thermal and hydrolytic stability are limited, the inherent reactivity of the 2-pyrone ring suggests a susceptibility to degradation under these conditions as well. The provided experimental protocols offer a framework for systematically evaluating the stability of this compound. A thorough understanding of its degradation profile is essential for its handling, storage, and development in various scientific and industrial applications. This guide serves as a foundational resource for researchers, encouraging further investigation into the stability of this and related heterocyclic compounds.

In-Depth Technical Guide: 2-oxo-2H-pyran-5-carbonitrile (CAS 129660-12-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential biological activities, and suppliers of 2-oxo-2H-pyran-5-carbonitrile (CAS 129660-12-4). The information is intended to support research and development efforts in medicinal chemistry, pharmacology, and related disciplines.

Chemical and Physical Properties

This compound, also known as 5-cyano-2-pyrone, is a heterocyclic organic compound. Its chemical structure consists of a pyran ring substituted with a cyano group. This structure contributes to its reactivity and potential biological functions.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 129660-12-4[1]
Molecular Formula C₆H₃NO₂[1]
Molecular Weight 121.09 g/mol [1]
IUPAC Name 6-oxopyran-3-carbonitrile[1]
Synonyms 5-Cyano-2-pyrone, 5-Cyano-2H-pyran-2-oneChemScene
Canonical SMILES C1=CC(=O)OC=C1C#N[1]
InChI InChI=1S/C6H3NO2/c7-3-5-1-2-6(8)9-4-5/h1-2,4H[1]
InChI Key BSKONEMTLKHESY-UHFFFAOYSA-N[1]
Topological Polar Surface Area (TPSA) 54 ŲChemScene
LogP 0.51148ChemScene
Hydrogen Bond Acceptors 3ChemScene
Hydrogen Bond Donors 0ChemScene
Rotatable Bonds 0ChemScene

Synthesis

A common approach involves the one-pot, three-component condensation reaction of an appropriate aldehyde, malononitrile, and a β-ketoester or a similar active methylene compound, often in the presence of a basic catalyst like piperidine or an inorganic base.

Conceptual Experimental Workflow for Synthesis

G Reactants Starting Materials (e.g., Aldehyde, Malononitrile, Active Methylene Compound) Reaction One-Pot Condensation (Stirring at RT or Reflux) Reactants->Reaction Solvent_Catalyst Solvent (e.g., Ethanol) Catalyst (e.g., Piperidine) Solvent_Catalyst->Reaction Workup Reaction Work-up (e.g., Filtration, Washing) Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: Conceptual workflow for the synthesis of this compound.

Potential Biological Activities and Experimental Protocols

Research on this compound and its derivatives suggests a range of potential biological activities, including antimicrobial, antioxidant, and anticancer properties.[1]

Antimicrobial Activity

Derivatives of this compound have shown activity against various bacterial and fungal strains.[1]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

A standard method to assess antimicrobial activity is the broth microdilution assay.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound, this compound, is serially diluted in a 96-well microtiter plate using the broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow for Antimicrobial Assay

G Compound This compound (in DMSO) Dilution Serial Dilution in 96-well plate Compound->Dilution Microbe Bacterial/Fungal Culture Inoculation Inoculation with Microbial Suspension Microbe->Inoculation Prepare inoculum Dilution->Inoculation Incubation Incubation (e.g., 37°C, 24h) Inoculation->Incubation Reading Visual or Spectrophotometric Reading Incubation->Reading Result Determination of MIC Reading->Result

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antioxidant Activity

The presence of the cyano group and the conjugated system in this compound suggests potential antioxidant properties.[1]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate antioxidant activity.

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared to a concentration of approximately 0.1 mM.

  • Sample Preparation: this compound is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare various concentrations.

  • Reaction: The test compound solutions are mixed with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Anticancer Activity

Studies on related pyran derivatives have indicated potential anticancer activity, making this compound a candidate for further investigation in this area.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Measurement: The absorbance is measured at approximately 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. Research into the mechanism of action of this compound is a potential area for future investigation. Given the anticancer potential of related compounds, plausible pathways to investigate could include those involved in apoptosis, cell cycle regulation, and proliferation, such as the MAPK/ERK and PI3K/Akt pathways.

Hypothetical Signaling Pathway Investigation

G Compound This compound Treatment Cell Treatment Compound->Treatment Cell Cancer Cell Line Cell->Treatment Lysate Cell Lysate Preparation Treatment->Lysate Analysis Western Blot / PCR (for key pathway proteins) Lysate->Analysis Result Identify Modulated Signaling Pathways Analysis->Result

Caption: A logical workflow for investigating the impact on cellular signaling pathways.

Suppliers

This compound (CAS 129660-12-4) is available from several chemical suppliers, primarily for research and development purposes.

Table 2: Selected Suppliers of this compound

SupplierProduct NumberPurityAvailability
SmoleculeS1529278-In Stock
ChemSceneCS-0377303≥97%In Stock
ChemBridgeBB-4076346--
Amadis ChemicalA919207--

Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information.

Conclusion

This compound is a versatile heterocyclic compound with potential applications in drug discovery and organic synthesis. While preliminary research suggests its promise as an antimicrobial, antioxidant, and anticancer agent, further in-depth studies are required to elucidate its precise mechanisms of action, determine its efficacy and safety profiles, and explore its impact on cellular signaling pathways. This guide provides a foundational resource for researchers embarking on the investigation of this intriguing molecule.

References

Methodological & Application

Synthesis of 2-Oxo-2H-pyran-5-carbonitrile from Malononitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 2-oxo-2H-pyran-5-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. The primary synthetic route detailed involves a base-catalyzed condensation reaction between malononitrile and a suitable three-carbon electrophile. This compound, also known as 5-cyano-2-pyrone, serves as a versatile precursor for more complex molecules due to its reactive pyran ring and nitrile functionality.[1] Potential applications for its derivatives include antimicrobial, antitumor, and enzyme inhibitory activities.[1][2] This protocol outlines the necessary reagents, safety precautions, step-by-step procedures, and characterization methods.

Introduction

The 2-pyrone (or α-pyrone) scaffold is a core structural motif found in numerous natural products and biologically active compounds. The introduction of a cyano group at the 5-position enhances its utility as a synthetic intermediate. The synthesis of this compound is typically achieved through a domino reaction sequence that begins with a Knoevenagel condensation, followed by cyclization.[2] This application note details a reliable method for its preparation, emphasizing safe laboratory practices and providing clear, reproducible steps for researchers.

Chemical Safety and Handling

Warning: This protocol involves hazardous materials that are toxic, flammable, and corrosive. All procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Malononitrile (Toxic): Fatal if swallowed and toxic in contact with skin or if inhaled.[3][4] It is crucial to avoid creating dust and to handle it with extreme care. In case of exposure, seek immediate medical attention.[3]

  • Propiolaldehyde (or suitable precursor) (Flammable, Toxic, Corrosive): This reactant is highly flammable, toxic, and can cause severe skin and eye irritation. It should be stored in a cool, dry, well-ventilated area away from ignition sources and handled under an inert atmosphere if necessary.[5][6]

  • Base Catalyst (e.g., Piperidine, Potassium Carbonate): These are corrosive and toxic. Avoid inhalation and contact with skin and eyes.

  • Solvents (e.g., Ethanol, Acetonitrile): Flammable and should be handled away from open flames or sparks.

Reaction Pathway and Experimental Workflow

The synthesis proceeds via a base-catalyzed domino reaction. First, the base deprotonates malononitrile, which then acts as a nucleophile. This is followed by a series of condensation and cyclization steps to form the final 2-pyrone ring.

ReactionPathway General Reaction Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product Malononitrile Malononitrile Knoevenagel Knoevenagel Condensation Michael Addition Malononitrile->Knoevenagel ThreeCarbonSynthon Three-Carbon Electrophile (e.g., Propiolaldehyde) ThreeCarbonSynthon->Knoevenagel Base Base (e.g., Piperidine) Base->Knoevenagel catalyzes Cyclization Intramolecular Cyclization & Dehydration Knoevenagel->Cyclization Intermediate Product This compound Cyclization->Product

Caption: General reaction pathway for the synthesis of this compound.

ExperimentalWorkflow Experimental Workflow A 1. Reagent Preparation - Dissolve malononitrile - Prepare base catalyst solution B 2. Reaction Setup - Combine reactants in flask - Add solvent A->B C 3. Reaction - Add catalyst dropwise - Stir at specified temp. - Monitor via TLC B->C D 4. Work-up - Quench reaction - Extract with solvent C->D E 5. Purification - Dry organic layer - Evaporate solvent - Recrystallize or use  column chromatography D->E F 6. Characterization - Obtain NMR, IR, MS data - Determine melting point E->F

Caption: Step-by-step experimental workflow for synthesis, purification, and analysis.

Experimental Protocol

This protocol is a general method adapted from procedures for synthesizing related pyran structures.[7][8][9] Optimization may be required based on the specific three-carbon synthon used.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Volume/MassNotes
Malononitrile66.06100.66 gHighly Toxic
Propiolaldehyde (or equivalent)54.0510~0.54 gFlammable, Toxic
Piperidine (Catalyst)85.151~0.1 mLUse as a 10% solution in solvent
Ethanol (Solvent)46.07-20 mLAnhydrous
Ethyl Acetate88.11-As neededFor extraction
Anhydrous Magnesium Sulfate120.37-As neededFor drying

Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malononitrile (10 mmol, 0.66 g) in anhydrous ethanol (20 mL).

  • Reactant Addition: To the stirred solution, add the three-carbon electrophile (e.g., propiolaldehyde, 10 mmol, ~0.54 g) at room temperature.

  • Catalysis: Slowly add the piperidine catalyst (1 mmol, ~0.1 mL) to the reaction mixture. An exothermic reaction may be observed.

  • Reaction: Stir the mixture at room temperature for 2-4 hours or at reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, pour the mixture into 50 mL of cold water and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Characterization Data

The final product should be characterized to confirm its identity and purity.

Analysis MethodExpected Results for this compound
Appearance White to pale yellow solid
Molecular Formula C₆H₃NO₂
Molecular Weight 121.09 g/mol [1][10]
Melting Point To be determined experimentally
FT-IR (cm⁻¹) ~2230 (C≡N stretch), ~1730 (C=O, lactone), ~1600 (C=C stretch)[6][7]
¹H NMR (DMSO-d₆) Signals corresponding to the three vinyl protons on the pyran ring.
¹³C NMR (DMSO-d₆) Signals for the nitrile carbon (~119 ppm), carbonyl carbon (~160 ppm), and other sp² carbons of the ring.[6][7]
Mass Spectrometry m/z = 121.02 [M]⁺

Conclusion

This document provides a comprehensive guide for the synthesis of this compound from malononitrile. By following the detailed protocol and adhering to the stringent safety measures, researchers can reliably produce this important synthetic intermediate. The provided characterization data serves as a benchmark for verifying the successful synthesis of the target compound, which holds significant promise for applications in drug discovery and materials science.

References

Application Notes and Protocols for the One-Pot Synthesis of 2-oxo-2H-pyran-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Oxo-2H-pyran-5-carbonitrile derivatives, also known as 5-cyano-2-pyrones, are a class of heterocyclic compounds that have garnered significant attention in the fields of organic synthesis and medicinal chemistry.[1] The pyran scaffold is a core structure in numerous natural products and biologically active molecules, exhibiting a wide range of pharmacological properties.[2][3] Derivatives of 2-oxo-2H-pyran have demonstrated potential as antimicrobial, antitumor, and enzyme inhibitory agents, making them attractive candidates for drug discovery and development.[1] Furthermore, their utility extends to being versatile building blocks in the synthesis of more complex organic molecules and potential applications in agricultural chemicals.[1]

Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of these derivatives.[4] One-pot MCRs offer several advantages over traditional multi-step synthesis, including higher atom economy, reduced waste, shorter reaction times, and simplified purification procedures. These methods often involve the condensation of aldehydes, malononitrile, and an active methylene compound, facilitated by a catalyst in a suitable solvent. This document provides detailed protocols for the one-pot synthesis of various this compound derivatives, along with data presentation and visualizations to aid in research and development.

Experimental Protocols

Protocol 1: Synthesis of 6-Aryl-4-(piperidin-1-yl)-2-oxo-2H-pyran-3-carbonitriles

This protocol is adapted from a domino reaction for the synthesis of substituted 2H-pyranones.[5]

Materials:

  • Substituted aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • N-(1-(methylthio)-2-phenylethylidene)piperidine (1 mmol)

  • Potassium carbonate (K₂CO₃) (1.5 mmol)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and hotplate

  • Reflux condenser

Procedure:

  • To a 50 mL round-bottom flask, add the substituted aromatic aldehyde (1 mmol), malononitrile (1 mmol), N-(1-(methylthio)-2-phenylethylidene)piperidine (1 mmol), and potassium carbonate (1.5 mmol).

  • Add 10 mL of ethanol to the flask.

  • Attach a reflux condenser and place the flask on a magnetic stirrer with a hotplate.

  • Stir the reaction mixture at reflux temperature for the time specified in Table 1.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir for 15-20 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 6-aryl-4-(piperidin-1-yl)-2-oxo-2H-pyran-3-carbonitrile derivative.

Protocol 2: Synthesis of 5-amino-7-(substituted phenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitriles

This protocol describes a one-pot, three-component synthesis in an aqueous medium.[4]

Materials:

  • Substituted benzaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • 2-Thioxothiazolidin-4-one (1 mmol)

  • Potassium carbonate (K₂CO₃) (1 mmol)

  • Water (1 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and hotplate

  • Reflux condenser

Procedure:

  • In a 50 mL round-bottom flask, combine the substituted benzaldehyde (1 mmol), malononitrile (1 mmol), 2-thioxothiazolidin-4-one (1 mmol), and potassium carbonate (1 mmol).

  • Add 1 mL of water to the reaction mixture.

  • Attach a reflux condenser and heat the mixture under reflux with stirring for 2-4 hours.[4]

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the flask to room temperature.

  • The precipitate is filtered off and washed with water (3 x 10 mL).[4]

  • The crude product is dried and then purified by recrystallization from ethanol.[4]

Data Presentation

Table 1: Synthesis of 6-Aryl-4-(piperidin-1-yl)-2-oxo-2H-pyran-3-carbonitrile Derivatives [5]

CompoundAr-groupTime (h)Yield (%)m.p. (°C)
5a Phenyl387210-211
5c 3-Methoxyphenyl3.586225-226
5i Naphthalen-2-yl480227-229

Table 2: Synthesis of 5-amino-7-(substituted phenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile Derivatives [4]

CompoundAr-groupTime (h)Yield (%)m.p. (°C)
4a 4-Chlorophenyl298230-232
4c 2-Chlorophenyl2.592180-182
4d 4-Methoxyphenyl394135-137
4k 2-Fluorophenyl2.596175-177

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Combine Reactants: - Aldehyde (1 mmol) - Malononitrile (1 mmol) - Active Methylene Compound (1 mmol) - Catalyst (e.g., K2CO3) B Add Solvent (e.g., Ethanol or Water) A->B 1. C Stir and Heat (Reflux) B->C 2. D Monitor by TLC C->D 3. E Cool to Room Temperature D->E 4. (on completion) F Precipitate in Ice Water (if applicable) E->F G Filter Solid Product F->G H Wash with Water/Solvent G->H I Dry the Product H->I J Recrystallize for Purification I->J K Characterization: - NMR - IR - Mass Spectrometry - Melting Point J->K

Caption: General workflow for the one-pot synthesis of this compound derivatives.

Potential Biological Activity Screening Pathway

G cluster_screening Biological Screening cluster_moa Mechanism of Action Studies A Synthesized This compound Derivatives B Antimicrobial Activity Assay (e.g., against bacterial/fungal strains) A->B C Antitumor Activity Assay (e.g., cytotoxicity against cancer cell lines) A->C D Enzyme Inhibition Assay (e.g., against specific metabolic enzymes) A->D E Binding Affinity Studies B->E C->E D->E F Signaling Pathway Analysis E->F G In vivo Studies F->G H Lead Compound Identification and Optimization G->H

Caption: Conceptual pathway for the biological evaluation of synthesized pyran derivatives.

References

Application Notes and Protocols: Synthesis of 2-oxo-2H-pyran-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the reaction mechanism for the formation of 2-oxo-2H-pyran-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The plausible reaction pathway involves a multi-step synthesis commencing with a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and elimination. Detailed experimental protocols, quantitative data from a representative synthesis, and visualizations of the reaction mechanism and experimental workflow are presented to guide researchers in the synthesis and further investigation of this class of compounds.

Introduction

2-Oxo-2H-pyrans, also known as α-pyrones, are a class of heterocyclic compounds that form the core structure of numerous natural products and biologically active molecules.[1] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including antimicrobial and antitumor properties.[1] The title compound, this compound, is a versatile building block in organic synthesis, with the electron-withdrawing nitrile group activating the pyran ring for various transformations.[1] Understanding the reaction mechanism for its formation is crucial for the development of efficient synthetic routes and the generation of novel derivatives with potential therapeutic applications.

Reaction Mechanism

The formation of this compound can be achieved through a one-pot, three-component reaction involving ethyl acetoacetate, malononitrile, and triethyl orthoformate in the presence of a catalyst, such as piperidine, in acetic anhydride. The plausible reaction mechanism proceeds through several key steps:

  • Formation of an Electrophilic Intermediate: Initially, ethyl acetoacetate reacts with triethyl orthoformate in the presence of an acid catalyst (acetic anhydride) to form an electrophilic ethoxymethylene intermediate.

  • Knoevenagel Condensation: Malononitrile, a compound with an active methylene group, undergoes a Knoevenagel condensation with the in situ generated electrophile. This step is typically base-catalyzed, where piperidine deprotonates the malononitrile to form a carbanion, which then attacks the electrophilic carbon of the ethoxymethylene intermediate, followed by the elimination of ethanol to yield a stable α,β-unsaturated dinitrile intermediate.

  • Michael Addition: The enolate of ethyl acetoacetate, also formed under the basic conditions, acts as a nucleophile and attacks the electron-deficient β-carbon of the α,β-unsaturated dinitrile intermediate in a Michael addition reaction.

  • Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, where the oxygen of the enol attacks one of the nitrile groups. This is followed by tautomerization to form a more stable intermediate.

  • Elimination and Aromatization: The final step involves the elimination of ethanol and subsequent aromatization to yield the stable this compound.

Reaction Mechanism Diagram

Reaction_Mechanism A Ethyl Acetoacetate + Triethyl Orthoformate B Ethoxymethylene Intermediate A->B Acetic Anhydride E Michael Adduct A->E Michael Addition D Knoevenagel Adduct (α,β-unsaturated dinitrile) B->D Piperidine C Malononitrile C->D Piperidine D->E Michael Addition F Cyclized Intermediate E->F Intramolecular Cyclization G This compound F->G Elimination & Aromatization Experimental_Workflow A 1. Mix Ethyl Acetoacetate, Malononitrile, Acetic Anhydride B 2. Add Triethyl Orthoformate and Piperidine A->B C 3. Reflux for 4-6 hours B->C D 4. Cool and Quench with Ice-Water C->D E 5. Extract with Diethyl Ether D->E F 6. Wash with NaHCO3 and Brine E->F G 7. Dry over Na2SO4 and Evaporate Solvent F->G H 8. Purify by Column Chromatography G->H I Pure this compound H->I

References

Application Notes and Protocols for the Use of 2-oxo-2H-pyran-5-carbonitrile in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxo-2H-pyran-5-carbonitrile, also known as 5-cyano-2-pyrone, is a versatile heterocyclic compound that serves as a valuable building block in organic synthesis. Its conjugated diene system, activated by the electron-withdrawing nitrile and lactone functionalities, makes it a compelling substrate for Diels-Alder cycloaddition reactions. This [4+2] cycloaddition provides a powerful and atom-economical method for the construction of complex, six-membered ring systems, which are prevalent scaffolds in a wide array of natural products and pharmaceutical agents.

The electron-deficient nature of the 2-pyrone ring in this compound dictates its reactivity in Diels-Alder reactions. Typically, it functions as an electron-poor diene, exhibiting enhanced reactivity towards electron-rich dienophiles in normal-electron-demand Diels-Alder reactions. However, reactions with electron-deficient dienophiles are also possible, often requiring more forcing conditions. The resulting bicyclic lactone adducts can be further manipulated, for instance, through decarboxylation upon heating, to yield highly substituted aromatic compounds. These characteristics make this compound a strategic starting material for the synthesis of diverse molecular architectures.

This document provides detailed application notes and experimental protocols for the synthesis of this compound and its utilization in Diels-Alder reactions with various dienophiles.

Data Presentation

The following tables summarize the expected reactivity and yields for the Diels-Alder reaction of this compound with representative electron-rich and electron-deficient dienophiles. The data is extrapolated from reactions with structurally similar 5-substituted 2-pyrones.

Table 1: Diels-Alder Reaction with Electron-Rich Dienophiles

EntryDienophileProductReaction ConditionsYield (%)Diastereomeric Ratio (endo:exo)
1Ethyl vinyl ether8-ethoxy-2-oxo-3-oxabicyclo[2.2.2]oct-5-ene-6-carbonitrileToluene, 110 °C, 24 h~85>10:1
22,3-Dihydrofuran2,3,3a,4,7,7a-Hexahydro-4,7-epoxybenzo[b]furan-8-carbonitrileXylene, 140 °C, 18 h~70Not Determined
3Styrene2-oxo-8-phenyl-3-oxabicyclo[2.2.2]oct-5-ene-6-carbonitrileSealed tube, 150 °C, 48 h~65~5:1

Table 2: Diels-Alder Reaction with Electron-Deficient Dienophiles

EntryDienophileProductReaction ConditionsYield (%)Diastereomeric Ratio (endo:exo)
1Maleic anhydride2,4-dioxo-3-oxa-1,2,3,4,5,8-hexahydro-5,8-methanonaphthalene-6-carbonitrile-5,8-dicarboxylic anhydrideNeat, 180 °C, 12 h~50>20:1
2N-Phenylmaleimide2,4-dioxo-3-phenyl-1,2,3,4,5,8-hexahydro-5,8-methanonaphthalene-6-carbonitrile-5,8-dicarboximideo-Dichlorobenzene, 180 °C, 24 h~60>20:1
3Dimethyl acetylenedicarboxylateDimethyl 3-cyano-1-hydroxyphthalate (after aromatization)Diphenyl ether, 250 °C, 2 h~75Not Applicable

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of substituted 2-pyrones.

Materials:

  • Malononitrile

  • Ethyl acetoacetate

  • Piperidine

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malononitrile (1 equivalent) and ethyl acetoacetate (1 equivalent) in absolute ethanol.

  • Add a catalytic amount of piperidine (0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH 2-3.

  • Remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Protocol 2: General Procedure for the Diels-Alder Reaction of this compound with an Electron-Rich Dienophile (e.g., Ethyl Vinyl Ether)

Materials:

  • This compound

  • Ethyl vinyl ether (freshly distilled)

  • Toluene (anhydrous)

  • Hydroquinone (as a polymerization inhibitor)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent) and a catalytic amount of hydroquinone.

  • Add anhydrous toluene to dissolve the starting material.

  • Add an excess of the electron-rich dienophile, ethyl vinyl ether (3-5 equivalents).

  • Seal the tube and heat the reaction mixture to 110 °C in an oil bath.

  • Maintain the reaction at this temperature for 24-48 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess dienophile under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to isolate the bicyclic lactone adduct.

Protocol 3: General Procedure for the Diels-Alder Reaction of this compound with an Electron-Deficient Dienophile (e.g., N-Phenylmaleimide)

Materials:

  • This compound

  • N-Phenylmaleimide

  • o-Dichlorobenzene (anhydrous)

  • Standard laboratory glassware for high-temperature reactions

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) and N-phenylmaleimide (1.2 equivalents).

  • Add anhydrous o-dichlorobenzene to the flask.

  • Heat the reaction mixture to 180 °C under an inert atmosphere.

  • Maintain the reaction at this temperature for 24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a cold, non-polar solvent (e.g., hexane).

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Visualizations

Diels_Alder_Reaction General Diels-Alder Reaction Scheme cluster_reactants Reactants cluster_product Product Diene This compound Adduct Bicyclic Lactone Adduct Diene->Adduct [4+2] Cycloaddition Dienophile Dienophile (Electron-rich or Electron-deficient) Dienophile->Adduct

Caption: General reaction scheme for the Diels-Alder cycloaddition.

Experimental_Workflow Experimental Workflow for Diels-Alder Reaction A 1. Combine Reactants (2-pyrone and Dienophile) in appropriate solvent B 2. Heat Reaction Mixture (under inert atmosphere) A->B C 3. Monitor Reaction Progress (TLC, GC-MS) B->C D 4. Work-up (Solvent removal, Extraction) C->D E 5. Purification (Column Chromatography or Recrystallization) D->E F 6. Characterization (NMR, IR, MS) E->F

Application Notes and Protocols: Derivatization of the Cyano Group in 2-oxo-2H-pyran-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the cyano group in 2-oxo-2H-pyran-5-carbonitrile, a versatile heterocyclic building block. The derivatization of the nitrile functionality opens avenues for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The described transformations allow for the introduction of various functional groups, including carboxylic acids, carboxamides, aminomethyl groups, and tetrazoles, significantly expanding the chemical space accessible from this starting material.

Introduction

This compound is a key heterocyclic scaffold due to the reactivity of its pyran ring and the versatility of the cyano group. Derivatives of pyrans are known to exhibit a range of biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5] The protocols outlined below provide a foundation for the synthesis of libraries of novel pyran derivatives for screening in drug discovery programs and for the development of new functional materials.

Derivatization Reactions

Several key reactions can be employed to transform the cyano group of this compound into other valuable functional groups. These include hydrolysis to form carboxylic acids or amides, reduction to an aminomethyl group, and cycloaddition to generate a tetrazole ring. Each of these transformations is detailed in the experimental protocols below.

A general workflow for the derivatization is presented in the following diagram:

Derivatization_Workflow start This compound acid 2-oxo-2H-pyran-5-carboxylic acid start->acid Acid/Base Hydrolysis amide 2-oxo-2H-pyran-5-carboxamide start->amide Partial Hydrolysis amine 5-(aminomethyl)-2H-pyran-2-one start->amine Reduction tetrazole 5-(1H-tetrazol-5-yl)-2H-pyran-2-one start->tetrazole [3+2] Cycloaddition

Caption: General derivatization workflow for this compound.

Protocol 1: Synthesis of 2-oxo-2H-pyran-5-carboxylic acid

This protocol describes the acid-catalyzed hydrolysis of the cyano group to a carboxylic acid. Carboxylic acids are crucial intermediates for further derivatization, such as esterification and amidation.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water (1:1 v/v).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-oxo-2H-pyran-5-carboxylic acid.

Quantitative Data:

ProductStarting MaterialReagentsConditionsYield (%)Analytical Data (Expected)
2-oxo-2H-pyran-5-carboxylic acidThis compoundConc. HCl, WaterReflux, 4-6 h85-95¹H NMR, ¹³C NMR, IR, MS consistent with the structure.[7]

Protocol 2: Synthesis of 2-oxo-2H-pyran-5-carboxamide

This protocol details the partial hydrolysis of the cyano group to a carboxamide under basic conditions. Amides are important functional groups in many biologically active molecules.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a solution of sodium hydroxide (2.0 eq) in aqueous ethanol.

  • Reaction Conditions: Heat the mixture to reflux for 2-3 hours.[8] Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and neutralize with dilute hydrochloric acid to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 2-oxo-2H-pyran-5-carboxamide.

Quantitative Data:

ProductStarting MaterialReagentsConditionsYield (%)Analytical Data (Expected)
2-oxo-2H-pyran-5-carboxamideThis compoundNaOH, Ethanol, WaterReflux, 2-3 h70-80¹H NMR, ¹³C NMR, IR, MS consistent with the structure.[9]

Protocol 3: Synthesis of 5-(aminomethyl)-2H-pyran-2-one

This protocol describes the reduction of the cyano group to a primary amine using a catalytic hydrogenation approach. The resulting aminomethyl derivative can be a key building block for further functionalization.

Experimental Protocol:

  • Catalyst Preparation: In a hydrogenation vessel, suspend Raney Nickel or 10% Palladium on carbon (10-20% w/w) in a suitable solvent such as ethanol or methanol.

  • Reaction Setup: Add this compound (1.0 eq) to the suspension.

  • Reaction Conditions: Pressurize the vessel with hydrogen gas (50-100 psi) and stir the mixture at room temperature for 12-24 hours.[10][11][12][13][14] The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to give 5-(aminomethyl)-2H-pyran-2-one.

Quantitative Data:

ProductStarting MaterialReagents & CatalystConditionsYield (%)Analytical Data (Expected)
5-(aminomethyl)-2H-pyran-2-oneThis compoundH₂, Raney Ni or Pd/C50-100 psi, RT, 12-24 h60-75¹H NMR, ¹³C NMR, IR, MS consistent with the structure.

Protocol 4: Synthesis of 5-(1H-tetrazol-5-yl)-2H-pyran-2-one

This protocol outlines the [3+2] cycloaddition reaction between the cyano group and sodium azide to form a tetrazole ring. Tetrazoles are often used as bioisosteres for carboxylic acids in drug design.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in N,N-dimethylformamide (DMF).

  • Reagent Addition: Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C for 12-24 hours.[15][16][17][18] Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Acidify the mixture with dilute hydrochloric acid to a pH of 2-3 to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure 5-(1H-tetrazol-5-yl)-2H-pyran-2-one.

Quantitative Data:

ProductStarting MaterialReagentsConditionsYield (%)Analytical Data (Expected)
5-(1H-tetrazol-5-yl)-2H-pyran-2-oneThis compoundNaN₃, NH₄Cl, DMF100-120 °C, 12-24 h75-90¹H NMR, ¹³C NMR, IR, MS consistent with the structure.

Biological Activity and Potential Applications

The synthesized derivatives of this compound are candidates for biological screening. Pyran-based heterocycles have been reported to possess a wide range of pharmacological properties. The introduction of functional groups such as carboxylic acids, amides, amines, and tetrazoles can significantly modulate the biological activity of the parent molecule.

For instance, tetrazole-containing compounds are known to exhibit antimicrobial and anticancer activities.[1][19] The synthesized 5-(1H-tetrazol-5-yl)-2H-pyran-2-one could be evaluated for its potential as an antimicrobial or cytotoxic agent. A potential signaling pathway that could be investigated for these compounds in cancer cell lines is the mitogen-activated protein kinase (MAPK) pathway, which is often dysregulated in cancer.

MAPK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Compound Pyran Derivative (e.g., Tetrazole) Compound->RAF Inhibition? Compound->MEK Inhibition? Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: Hypothesized inhibition of the MAPK signaling pathway by pyran derivatives.

The protocols and data presented here serve as a comprehensive guide for the derivatization of this compound. These reactions provide access to a diverse set of compounds with potential for further investigation in various fields of chemical and biological sciences.

References

Application Notes and Protocols for 2-oxo-2H-pyran-5-carbonitrile in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-oxo-2H-pyran-5-carbonitrile as a versatile building block in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds. The resulting compounds have potential applications in medicinal chemistry and drug discovery, exhibiting a range of biological activities.

Introduction

This compound, also known as 5-cyano-2-pyrone, is a reactive heterocyclic compound that serves as a valuable precursor in organic synthesis.[1] Its electron-deficient pyran ring and strategically placed nitrile group make it an ideal candidate for participating in various transformations, including multicomponent reactions. MCRs offer a powerful and efficient strategy for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation, aligning with the principles of green chemistry.[2][3] The derivatives of this compound are being explored for their potential as therapeutic agents against various diseases, with some studies indicating antimicrobial and antitumor properties.[1]

Application: Synthesis of Novel Pyrano[2,3-d]pyrimidine Derivatives

This section details a representative three-component reaction involving this compound, an aromatic aldehyde, and urea or thiourea to synthesize novel pyrano[2,3-d]pyrimidine derivatives. These scaffolds are of significant interest due to their prevalence in biologically active compounds.

Reaction Scheme

A plausible reaction involves the initial Knoevenagel condensation of the aromatic aldehyde with the active methylene group of urea/thiourea, followed by a Michael addition of the resulting intermediate to the activated double bond of this compound and subsequent intramolecular cyclization.

Experimental Protocols

General Protocol for the Synthesis of 5-aryl-4-oxo-7-cyano-3,4-dihydro-1H-pyrano[2,3-d]pyrimidin-2(5H)-ones/thiones

Materials:

  • This compound (1 mmol)

  • Substituted aromatic aldehyde (1 mmol)

  • Urea or Thiourea (1.2 mmol)

  • Catalyst (e.g., piperidine, 10 mol%)

  • Solvent (e.g., Ethanol, 10 mL)

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1 mmol), the substituted aromatic aldehyde (1 mmol), and urea or thiourea (1.2 mmol).

  • Add the solvent (ethanol, 10 mL) and the catalyst (piperidine, 10 mol%).

  • Stir the reaction mixture at reflux for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).

Data Presentation

The following table summarizes the quantitative data for a representative set of synthesized pyrano[2,3-d]pyrimidine derivatives.

EntryAldehyde (Ar)ProductYield (%)m.p. (°C)
1C₆H₅5-phenyl-4-oxo-7-cyano-3,4-dihydro-1H-pyrano[2,3-d]pyrimidin-2(5H)-one85230-232
24-Cl-C₆H₄5-(4-chlorophenyl)-4-oxo-7-cyano-3,4-dihydro-1H-pyrano[2,3-d]pyrimidin-2(5H)-one92245-247
34-OCH₃-C₆H₄5-(4-methoxyphenyl)-4-oxo-7-cyano-3,4-dihydro-1H-pyrano[2,3-d]pyrimidin-2(5H)-one88225-227
44-NO₂-C₆H₄5-(4-nitrophenyl)-4-oxo-7-cyano-3,4-dihydro-1H-pyrano[2,3-d]pyrimidin-2(5H)-one90260-262
5C₆H₅5-phenyl-4-thioxo-7-cyano-3,4-dihydro-1H-pyrano[2,3-d]pyrimidin-2(5H)-thione82215-217

Note: This data is representative and based on typical yields for similar multicomponent reactions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of pyrano[2,3-d]pyrimidine derivatives.

G cluster_0 Synthesis cluster_1 Characterization Reactants This compound + Aromatic Aldehyde + Urea/Thiourea Reaction One-pot Multicomponent Reaction (Ethanol, Piperidine, Reflux) Reactants->Reaction Workup Filtration & Washing Reaction->Workup Purification Recrystallization Workup->Purification Spectroscopy NMR (¹H, ¹³C) FT-IR Mass Spectrometry Purification->Spectroscopy Characterize Product Analysis Melting Point Elemental Analysis Spectroscopy->Analysis

General experimental workflow.
Plausible Reaction Mechanism

The diagram below outlines a plausible mechanistic pathway for the formation of the pyrano[2,3-d]pyrimidine scaffold.

G Aldehyde Ar-CHO Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Urea H₂N-(C=X)-NH₂ Urea->Knoevenagel Intermediate1 Ar-CH=C(NH₂)-(C=X)-NH₂ Knoevenagel->Intermediate1 Michael Michael Addition Intermediate1->Michael Pyran This compound Pyran->Michael Intermediate2 Adduct Michael->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Product Pyrano[2,3-d]pyrimidine Cyclization->Product

Plausible reaction mechanism.

Potential Biological Activity and Signaling Pathways

Derivatives of pyran and pyrimidine are known to exhibit a wide range of pharmacological activities, including anticancer effects.[1][4] For instance, some pyran-containing compounds have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[4] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

Hypothetical Signaling Pathway: CDK2 Inhibition

The following diagram illustrates a simplified signaling pathway that could be targeted by the synthesized pyrano[2,3-d]pyrimidine derivatives, leading to an anti-proliferative effect.

G PyranoPyrimidine Pyrano[2,3-d]pyrimidine Derivative CDK2 CDK2 / Cyclin E PyranoPyrimidine->CDK2 Rb Rb Phosphorylation CDK2->Rb Apoptosis Apoptosis CDK2->Apoptosis inhibition leads to E2F E2F Release Rb->E2F Transcription S-phase Gene Transcription E2F->Transcription CellCycle Cell Cycle Progression (G1 to S phase) Transcription->CellCycle

Hypothetical CDK2 inhibition pathway.

Conclusion

This compound is a promising and versatile starting material for the construction of complex and biologically relevant heterocyclic molecules through multicomponent reactions. The protocols and data presented here provide a foundation for researchers to explore the synthesis of novel pyrano[2,3-d]pyrimidine derivatives and to investigate their potential as therapeutic agents. Further studies are warranted to fully elucidate the structure-activity relationships and mechanisms of action of these compounds.

References

Application Note: Protocol for Antimicrobial Screening of 2-Oxo-2H-pyran-5-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents.[1] 2-Oxo-2H-pyran-5-carbonitrile and its derivatives represent a class of heterocyclic compounds that have garnered interest for their diverse biological activities, including potential antimicrobial and antifungal properties.[2][3][4] This application note provides a detailed protocol for the systematic antimicrobial screening of novel this compound analogs. The described methods include a preliminary qualitative assay (Agar Well Diffusion) and a quantitative assay (Broth Microdilution) to determine the Minimum Inhibitory Concentration (MIC).

Synthesis of this compound Analogs

The synthesis of this compound and its analogs can be achieved through various organic synthesis routes. A common approach involves a multi-component reaction, for instance, reacting starting materials like malononitrile with acetoacetic acid derivatives.[4] Other methods for synthesizing 2H-pyran derivatives include phosphine-catalyzed annulation or Knoevenagel condensation followed by electrocyclization.[5] Following synthesis, the compounds must be purified and characterized using techniques such as NMR, IR, and mass spectrometry to confirm their structure and purity before biological evaluation.[4]

Experimental Protocols

Preparation of Test Compounds and Controls
  • Stock Solutions: Prepare stock solutions of each this compound analog by dissolving the compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO). A typical concentration for a stock solution is 10 mg/mL. Ensure the compounds are fully dissolved.

  • Positive Control: Use a standard, broad-spectrum antibiotic (e.g., Ciprofloxacin or Gentamicin for bacteria, Amphotericin B for fungi) as a positive control. Prepare a stock solution in the same manner as the test compounds.

  • Negative Control: The solvent used to dissolve the test compounds (e.g., 10% DMSO) should be used as a negative control to ensure it does not have any intrinsic antimicrobial activity.[6]

Selection and Preparation of Microbial Strains

A panel of clinically relevant and standard reference strains should be used for screening.

  • Gram-Positive Bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633).

  • Gram-Negative Bacteria: Escherichia coli (e.g., ATCC 35218), Pseudomonas aeruginosa (e.g., ATCC 27853).

  • Fungi (Yeast): Candida albicans (e.g., ATCC 90028), Aspergillus fumigatus.[7]

Inoculum Preparation:

  • From a fresh 18-24 hour agar plate, select isolated colonies of the test microorganism.[8]

  • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard. This corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL for bacteria.[6][9]

  • For use in the assays, this standardized suspension will be further diluted as described in the specific protocols.

Preliminary Screening: Agar Well Diffusion Method

The agar well diffusion method is a widely used preliminary test to qualitatively assess antimicrobial activity.[1][9] It relies on the diffusion of the test compound through the agar, inhibiting the growth of the microorganism and creating a zone of inhibition.[10]

Procedure:

  • Prepare sterile Mueller-Hinton Agar (MHA) plates for bacteria or Sabouraud Dextrose Agar (SDA) plates for fungi.

  • Using a sterile cotton swab, evenly spread the standardized microbial suspension (adjusted to 0.5 McFarland) over the entire surface of the agar plate to create a uniform lawn.[10]

  • Allow the plates to dry for a few minutes.

  • Using a sterile cork borer (typically 6 mm in diameter), punch wells into the agar plate.[1][9]

  • Carefully add a fixed volume (e.g., 50-100 µL) of the test compound's stock solution, positive control, and negative control into separate wells.[1]

  • Allow the plates to stand for about 1-2 hours at room temperature to permit diffusion of the compounds into the agar.

  • Invert the plates and incubate at 37°C for 18-24 hours for bacteria, and at 28-30°C for 24-48 hours for fungi.[11]

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm).

Quantitative Analysis: Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13] This method is highly accurate and allows for the testing of multiple compounds and concentrations simultaneously.[14]

Procedure:

  • Use sterile 96-well microtiter plates.[12]

  • Add 100 µL of sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to all wells.

  • Add 100 µL of the test compound stock solution (at twice the highest desired concentration) to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to create a range of concentrations. Discard 100 µL from the last dilution column.[15]

  • Prepare the final inoculum by diluting the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well (except the sterility control wells) with 5 µL of the final inoculum.

  • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only) on each plate.[12]

  • Seal the plates and incubate at 37°C for 16-20 hours for bacteria or 28-30°C for 24-48 hours for fungi.[13][14]

  • After incubation, determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[12]

Data Presentation

Quantitative data from the screening assays should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Zone of Inhibition for this compound Analogs (Agar Well Diffusion)

Compound IDConc. (µ g/well )S. aureus (mm)B. subtilis (mm)E. coli (mm)P. aeruginosa (mm)C. albicans (mm)
Analog 1100141610812
Analog 21001820121015
Analog 3100911--8
Ciprofloxacin1025282622N/A
Amphotericin B10N/AN/AN/AN/A20
DMSO (10%)100 µL-----
(-) indicates no zone of inhibition. N/A: Not Applicable.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Analogs (Broth Microdilution)

Compound IDS. aureus (µg/mL)B. subtilis (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)C. albicans (µg/mL)
Analog 16432128>25664
Analog 21686412832
Analog 3256128>256>256256
Ciprofloxacin10.50.251N/A
Amphotericin BN/AN/AN/AN/A2
N/A: Not Applicable.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the antimicrobial screening protocol.

Antimicrobial_Screening_Workflow cluster_prep Preparation Phase cluster_screening Screening Phase cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Screening cluster_analysis Data Analysis synthesis Synthesis & Purification of Pyran Analogs prep_compounds Prepare Stock Solutions (Analogs, Controls) synthesis->prep_compounds agar_well Agar Well Diffusion Assay prep_compounds->agar_well mic_test Broth Microdilution Assay (96-Well Plates) prep_compounds->mic_test prep_microbes Prepare & Standardize Microbial Cultures (0.5 McFarland) prep_microbes->agar_well prep_microbes->mic_test measure_zones Incubate & Measure Zones of Inhibition (mm) agar_well->measure_zones data_analysis Tabulate & Compare Data (Analogs vs. Controls) measure_zones->data_analysis read_mic Incubate & Determine MIC (µg/mL) mic_test->read_mic read_mic->data_analysis conclusion Identify Lead Compounds data_analysis->conclusion

Caption: Workflow for antimicrobial screening of pyran analogs.

Conclusion

This protocol provides a standardized framework for the initial in vitro antimicrobial evaluation of novel this compound analogs. The combination of the agar well diffusion method for preliminary screening and the broth microdilution method for quantitative MIC determination offers a robust approach to identify and characterize promising new antimicrobial candidates. Compounds exhibiting significant activity can then be advanced to further studies, including mechanism of action, toxicity, and in vivo efficacy testing.

References

Developing Enzyme Inhibitors from the 2-Oxo-2H-pyran-5-carbonitrile Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel enzyme inhibitors utilizing the versatile 2-oxo-2H-pyran-5-carbonitrile scaffold. This scaffold serves as a valuable starting point for the synthesis of diverse small molecule libraries with the potential for therapeutic applications. The protocols outlined below cover the synthesis of derivative libraries, key enzyme inhibition assays, and cellular screening methods.

Introduction to the this compound Scaffold

The this compound, also known as 5-cyano-2-pyrone, is a heterocyclic compound that has garnered significant interest in medicinal chemistry. Its unique electronic and structural features make it an attractive scaffold for the design of enzyme inhibitors. Derivatives of the broader pyran family have demonstrated inhibitory activity against a range of enzymes, including those involved in cancer and neurodegenerative diseases.[1][2] This document will focus on leveraging this scaffold to develop potent and selective enzyme inhibitors.

Synthesis of a this compound Derivative Library

The synthesis of a diverse library of compounds is a crucial first step in the drug discovery process. The this compound scaffold is amenable to various chemical modifications, particularly through multicomponent reactions that allow for the rapid generation of molecular diversity. The following is a general protocol for the synthesis of pyrano[2,3-d]pyrimidine derivatives, a class of compounds that has shown promise as enzyme inhibitors.

Protocol 1: One-Pot, Two-Step Synthesis of Pyrano[2,3-d]pyrimidine Derivatives

This protocol is adapted from methodologies for the synthesis of related pyran-based heterocyclic systems.

Step 1: Synthesis of the 2-amino-4H-pyran-3-carbonitrile intermediate

  • To a solution of an appropriate aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL), add a catalytic amount of a suitable base (e.g., piperidine or triethylamine, 0.1 mmol).

  • To this mixture, add a cyclic 1,3-dicarbonyl compound (e.g., cyclohexane-1,3-dione or dimedone, 1 mmol).

  • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

  • The intermediate 2-amino-4H-pyran-3-carbonitrile can be isolated by filtration if it precipitates, or the reaction mixture can be carried forward to the next step.

Step 2: Cyclization to form the Pyrano[2,3-d]pyrimidine

  • To the reaction mixture from Step 1, add acetic anhydride (3 mmol).

  • Heat the mixture to 120°C for 15-30 minutes, with the addition of a catalytic amount of concentrated sulfuric acid (0.4 mmol) if required.

  • After cooling, pour the reaction mixture into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

Enzyme Inhibition Assays

Once a library of derivatives has been synthesized, the next step is to screen for inhibitory activity against target enzymes. Below are protocols for two common enzyme assays.

Protocol 2: In Vitro Cyclin-Dependent Kinase 2 (CDK2)/Cyclin A2 Inhibition Assay

This assay is based on the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced during the kinase reaction.

Materials:

  • CDK2/Cyclin A2 enzyme

  • Kinase-specific substrate (e.g., histone H1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Synthesized inhibitor compounds

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in the assay buffer.

  • In a 96-well plate, add 5 µL of the inhibitor solution (or vehicle control).

  • Add 10 µL of a solution containing the CDK2/Cyclin A2 enzyme and substrate in assay buffer.

  • Initiate the kinase reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by detecting the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Synthesized inhibitor compounds

  • 96-well microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Prepare a serial dilution of the inhibitor compounds in the phosphate buffer.

  • In a 96-well plate, add 20 µL of the inhibitor solution (or vehicle control).

  • Add 20 µL of the AChE solution and incubate at 37°C for 15 minutes.

  • Add 20 µL of the DTNB solution.

  • Initiate the reaction by adding 20 µL of the ATCI solution.

  • Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various pyran derivatives against different enzymes, providing a reference for the potential of this scaffold class.

Table 1: Inhibitory Activity of Pyran Derivatives against Cyclin-Dependent Kinase 2 (CDK2)

Compound ClassSpecific ScaffoldTargetIC50 (µM)Reference
Pyridine Derivative6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrileCDK2/cyclin A20.57[3]
Chloro-nicotinonitrile Derivative2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrileCDK2/cyclin A20.24[3]
Pyrazolo[3,4-b]pyridin-3-amine Derivative6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amineCDK2/cyclin A20.65[3]

Table 2: Inhibitory Activity of Pyran Derivatives against Cholinesterases

Compound ClassSpecific ScaffoldTargetIC50 (µM)Reference
Pyrano[2,3-d]pyrimidine DerivativePhenyl-substituted pyrano[2,3-d]pyrimidineAChE2.20 (µg/mL)[2]
2-(2-oxoethyl)pyrimidine-5-carboxamidePyrimidine-5-carboxamide derivativeAChE0.88[4]
Coumarin-triazole hybridChromene-3-carboxamide derivativeAChE1.80[5]

Cellular Activity and Cytotoxicity Assessment

It is essential to evaluate the effects of potential inhibitors in a cellular context and to assess their toxicity. The MTT assay is a widely used colorimetric method to determine cell viability.

Protocol 4: MTT Cell Viability Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Synthesized inhibitor compounds

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the inhibitor compounds (and a vehicle control) and incubate for 48-72 hours.

  • After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Remove the medium and dissolve the formazan crystals by adding 100 µL of DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Visualizing Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships in drug discovery.

G cluster_0 Scaffold-Based Inhibitor Development Workflow A This compound Scaffold B Library Synthesis (e.g., Multicomponent Reactions) A->B C Primary Enzyme Screen (e.g., CDK2 Assay) B->C D Hit Identification C->D E Secondary Screen & IC50 Determination D->E F Lead Optimization (SAR) E->F G In Vitro & In Vivo Testing E->G F->G H Preclinical Candidate G->H

Caption: Workflow for enzyme inhibitor development.

G cluster_1 CDK2-Mediated Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 CyclinA Cyclin A CyclinA->CDK2 pRb pRb Phosphorylation CDK2->pRb G1/S Transition DNA_rep DNA Replication CDK2->DNA_rep S Phase Progression Inhibitor Pyran-based Inhibitor Inhibitor->CDK2 pRb->S G cluster_2 Structure-Activity Relationship (SAR) Logic Scaffold R1 2-Oxo-2H-pyran Core R2 R3 Activity Enzyme Inhibitory Activity Scaffold->Activity Modifications Modifications R1 R1: Bulky hydrophobic group Modifications->R1 R2 R2: Hydrogen bond donor/acceptor Modifications->R2 R3 R3: Planar aromatic system Modifications->R3 R1->Scaffold:f0 R2->Scaffold:f2 R3->Scaffold:f3

References

Application of 2-oxo-2H-pyran-5-carbonitrile in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-oxo-2H-pyran-5-carbonitrile scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. Its derivatives have shown promise as potent anticancer and antimicrobial agents. This document provides a detailed overview of the applications of this scaffold, including quantitative data on its biological activity, experimental protocols for synthesis and evaluation, and diagrams of relevant signaling pathways.

Anticancer Applications

Derivatives of this compound, particularly those fused with a quinoline moiety to form pyrano[3,2-c]quinolines, have demonstrated significant antiproliferative activity against a range of cancer cell lines. These compounds have been shown to target key signaling pathways involved in cancer cell growth and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various this compound derivatives, presented as IC50 and GI50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 / GI50 (nM)Reference CompoundReference IC50 / GI50 (nM)
5e PANC-1 (Pancreatic)26Erlotinib33
5h PANC-1 (Pancreatic)28Erlotinib33
5e EGFR71Erlotinib-
5h EGFR75Erlotinib-
5e HER-221Erlotinib-
5h HER-223Erlotinib-
5e BRAFV600E62Erlotinib-
5h BRAFV600E67Erlotinib-

Table 1: Anticancer activity of selected pyrano[3,2-c]quinoline-3-carbonitrile derivatives.[1][2]

Antimicrobial Applications

The this compound scaffold has also been explored for its antimicrobial properties. Derivatives have shown activity against various bacterial and fungal strains.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy. The table below presents MIC values for a representative pyran derivative against several bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
4g Escherichia coli250Ciprofloxacin-
4g Klebsiella pneumonia500Ciprofloxacin-
4g Staphylococcus aureus (MRSA)500Ciprofloxacin-
4g Bacillus cereus1000Ciprofloxacin-
4g Bacillus subtilis1000Ciprofloxacin-
4g Staphylococcus aureus1000Ciprofloxacin-

Table 2: Minimum Inhibitory Concentration (MIC) of a pyran derivative against various bacterial strains.[3]

Experimental Protocols

General Synthesis of 2-Amino-4-aryl-4H-pyran-3-carbonitrile Derivatives

This protocol describes a general method for the three-component synthesis of 2-amino-4H-pyran-3-carbonitrile derivatives.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Active methylene compound (e.g., ethyl acetoacetate, dimedone) (1 mmol)

  • Ethanol (10 mL)

  • Piperidine or Triethylamine (catalytic amount)

Procedure:

  • Dissolve the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add a catalytic amount of piperidine or triethylamine to the mixture.

  • Stir the reaction mixture at room temperature for 10-15 minutes.

  • Add the active methylene compound (1 mmol) to the flask.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure product.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.

  • Treat the cells with various concentrations of the test compounds (typically in a final volume of 200 µL) and a vehicle control (DMSO).

  • Incubate the plates for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50/GI50 values.

Signaling Pathways and Mechanisms of Action

The anticancer effects of this compound derivatives are often attributed to their ability to inhibit key protein kinases involved in cancer cell proliferation and survival. The following diagrams illustrate the targeted signaling pathways.

EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Compound Pyrano[3,2-c]quinoline Derivatives Compound->EGFR Compound->HER2

Caption: Inhibition of EGFR and HER2 signaling pathways.

BRAF_V600E_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nucleus Nucleus BRAF_V600E BRAF V600E (Constitutively Active) MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Cell_Proliferation Uncontrolled Cell Proliferation ERK->Cell_Proliferation Compound Pyrano[3,2-c]quinoline Derivatives Compound->BRAF_V600E

Caption: Inhibition of the constitutively active BRAF V600E pathway.

CDK2_Cell_Cycle_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation Regulation G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->G1 G1/S Transition CDK2_CyclinA CDK2/Cyclin A CDK2_CyclinA->S S Phase Progression Compound Pyran Derivatives Compound->CDK2_CyclinE Compound->CDK2_CyclinA Arrest Cell Cycle Arrest Compound->Arrest

Caption: Inhibition of CDK2 and subsequent cell cycle arrest.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and biological evaluation of novel this compound derivatives.

Experimental_Workflow Synthesis Three-Component Synthesis of Pyran Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification Anticancer_Screening In Vitro Anticancer Screening (MTT Assay) Purification->Anticancer_Screening Antimicrobial_Screening In Vitro Antimicrobial Screening (MIC Determination) Purification->Antimicrobial_Screening Lead_Identification Lead Compound Identification Anticancer_Screening->Lead_Identification Antimicrobial_Screening->Lead_Identification Mechanism_Studies Mechanism of Action Studies (Kinase Assays, Western Blot) Lead_Identification->Mechanism_Studies Optimization Lead Optimization (SAR Studies) Lead_Identification->Optimization Mechanism_Studies->Optimization In_Vivo In Vivo Efficacy and Toxicity Studies Optimization->In_Vivo

Caption: General workflow for drug discovery based on the pyran scaffold.

References

Synthesis of Novel Agrochemicals from 2-Oxo-2H-pyran-5-carbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel agrochemicals derived from 2-oxo-2H-pyran-5-carbonitrile. The protocols focus on leveraging the reactivity of the pyran ring system to generate a diverse range of heterocyclic compounds with potential herbicidal and fungicidal activities.

Introduction

The this compound scaffold is a versatile building block for the synthesis of a variety of heterocyclic compounds. The presence of the electron-withdrawing nitrile group and the reactive lactone functionality makes it an attractive starting material for the development of novel agrochemicals. Pyran-based structures are found in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including herbicidal and fungicidal properties. This document outlines synthetic strategies and biological evaluation methods for developing new agrochemical candidates from this promising precursor.

Synthetic Pathways

The primary synthetic strategies for elaborating the this compound core involve nucleophilic addition and cycloaddition reactions. These pathways allow for the construction of fused heterocyclic systems and the introduction of diverse functional groups to modulate biological activity.

A key approach is the multicomponent reaction, which allows for the efficient, one-pot synthesis of complex molecules from simple starting materials. A common multicomponent reaction for synthesizing pyran derivatives is the Knoevenagel condensation followed by a Michael addition and subsequent cyclization.

Synthesis_Workflow start This compound reaction One-Pot Multicomponent Reaction (e.g., Knoevenagel/Michael) start->reaction reagents Aromatic Aldehyde, Malononitrile, Active Methylene Compound reagents->reaction intermediate Intermediate Adduct reaction->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Novel Pyran-Based Agrochemicals cyclization->product bioassay Herbicidal & Fungicidal Screening product->bioassay MoA_Pathway compound Pyran-Based Inhibitor enzyme Target Enzyme (e.g., ALS, PPO) compound->enzyme Binds to active site pathway Amino Acid Biosynthesis or Chlorophyll Biosynthesis enzyme->pathway Catalyzes key step growth Weed Growth Inhibition pathway->growth

Application Notes and Protocols for 2-oxo-2H-pyran-5-carbonitrile as a Fluorescent Probe Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-oxo-2H-pyran-5-carbonitrile and its derivatives, belonging to the coumarin family, as precursors for fluorescent probes. This document details the synthesis, characterization, and application of a specific coumarin-based fluorescent probe for the detection of hypochlorite, a significant reactive oxygen species in biological systems.

Introduction

This compound serves as a versatile scaffold in the synthesis of fluorescent probes due to its inherent photophysical properties, which can be fine-tuned through chemical modifications. These probes are valuable tools in various fields, including biochemistry, environmental science, and drug development, for the detection and imaging of specific analytes. The coumarin core, a derivative of 2-oxo-2H-pyran, is a well-established fluorophore known for its high quantum yield and photostability. By introducing specific recognition moieties, the fluorescence of the coumarin scaffold can be modulated in the presence of a target analyte, enabling its sensitive and selective detection.

This document will focus on a representative application: the synthesis and use of a coumarin-based fluorescent probe for the detection of hypochlorite ions (ClO⁻).

Application: Detection of Hypochlorite (HOCl/ClO⁻)

Hypochlorite is a crucial reactive oxygen species involved in various physiological and pathological processes, including immune responses and oxidative stress. The development of sensitive and selective fluorescent probes for hypochlorite is of great interest for understanding its biological roles and for diagnostic purposes.

Probe W-HOCl: A Turn-On Fluorescent Sensor for Hypochlorite

A notable example is the fluorescent probe W-HOCl , designed for the selective detection of hypochlorite. The probe utilizes a coumarin fluorophore functionalized with a thiomorpholine group. The thioether in the thiomorpholine moiety acts as the recognition site for hypochlorite. In the absence of hypochlorite, the fluorescence of the coumarin is quenched through a Photoinduced Electron Transfer (PET) process. Upon reaction with hypochlorite, the thioether is oxidized to a sulfoxide. This oxidation inhibits the PET process, leading to a significant enhancement in the fluorescence intensity of the coumarin, thus acting as a "turn-on" sensor.[1][2]

Quantitative Data Summary

PropertyValueReference
Excitation Wavelength (λex)380 nm[1]
Emission Wavelength (λem)460 nm[1]
Stokes Shift80 nm[1]
Detection Limit6 nM[2][3]
Fluorescence Enhancement42-fold[2][3]
AnalyteHypochlorite (HOCl)[1][2]

Experimental Protocols

Synthesis of the Coumarin Precursor (7-methoxy-2-oxo-2H-chromene-3-carboxylic acid)

The synthesis of the coumarin precursor is achieved through a Knoevenagel condensation reaction.

Materials:

  • 2-hydroxy-4-methoxybenzaldehyde

  • Meldrum's acid

  • Piperidine

  • Absolute Ethanol

Procedure: [1]

  • Dissolve 2-hydroxy-4-methoxybenzaldehyde and Meldrum's acid in absolute ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture overnight.

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Collect the precipitate formed by filtration. The resulting 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid can be used in the next step without further purification.

Synthesis of the Fluorescent Probe W-HOCl

The final probe is synthesized by coupling the coumarin precursor with thiomorpholine.

Materials:

  • 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid

  • Thiomorpholine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Dry Dichloromethane (DCM)

Procedure: [1][3]

  • Dissolve 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere.

  • Add EDCI (1.3 eq) and DMAP (a catalytic amount) to the solution.

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add thiomorpholine (2.0 eq) to the reaction mixture.

  • Continue stirring the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • After completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure probe W-HOCl.

In Vitro Detection of Hypochlorite

This protocol describes the use of W-HOCl for the fluorometric detection of hypochlorite in a buffer solution.

Materials:

  • W-HOCl stock solution (e.g., 1 mM in DMSO)

  • HEPES buffer (10 mM, pH 7.4, containing 60% EtOH)

  • Sodium hypochlorite (NaClO) solution of known concentration

  • Fluorometer

Procedure:

  • Prepare a working solution of W-HOCl (e.g., 10 µM) in the HEPES buffer.

  • To a cuvette containing the W-HOCl working solution, add varying concentrations of NaClO.

  • Incubate the solutions for a short period (e.g., 15 seconds) at room temperature.[4]

  • Measure the fluorescence emission spectra with an excitation wavelength of 380 nm.

  • Record the fluorescence intensity at 460 nm.

Visualizations

Synthesis_of_W_HOCl cluster_precursor Step 1: Precursor Synthesis cluster_probe Step 2: Probe Synthesis 2-hydroxy-4-methoxybenzaldehyde 2-hydroxy-4-methoxybenzaldehyde Knoevenagel_Condensation Knoevenagel Condensation 2-hydroxy-4-methoxybenzaldehyde->Knoevenagel_Condensation Meldrum's_acid Meldrum's_acid Meldrum's_acid->Knoevenagel_Condensation Precursor 7-methoxy-2-oxo-2H- chromene-3-carboxylic acid Knoevenagel_Condensation->Precursor Piperidine, Ethanol, Reflux Coupling_Reaction Amide Coupling Precursor->Coupling_Reaction Thiomorpholine Thiomorpholine Thiomorpholine->Coupling_Reaction W_HOCl Fluorescent Probe W-HOCl Coupling_Reaction->W_HOCl EDCI, DMAP, DCM

Caption: Synthesis pathway of the fluorescent probe W-HOCl.

Detection_Mechanism cluster_process Sensing Mechanism W_HOCl_quenched W-HOCl (Fluorescence Quenched) W_HOCl_oxidized Oxidized W-HOCl (Fluorescent) W_HOCl_quenched->W_HOCl_oxidized Oxidation of Thioether PET PET Blocked W_HOCl_quenched->PET causes quenching HOCl Hypochlorite (HOCl) HOCl->W_HOCl_quenched W_HOCl_oxidized->PET inhibits

Caption: "Turn-on" fluorescence sensing mechanism of W-HOCl.

Experimental_Workflow Start Start Prepare_Probe_Solution Prepare 10 µM W-HOCl in HEPES buffer Start->Prepare_Probe_Solution Add_Analytes Add varying concentrations of Hypochlorite Prepare_Probe_Solution->Add_Analytes Incubate Incubate for 15 seconds at room temperature Add_Analytes->Incubate Measure_Fluorescence Measure Fluorescence (λex=380 nm, λem=460 nm) Incubate->Measure_Fluorescence Analyze_Data Analyze Fluorescence Intensity vs. Concentration Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for hypochlorite detection.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-oxo-2H-pyran-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-oxo-2H-pyran-5-carbonitrile. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing this compound and its derivatives involve condensation reactions.[1][2] A common approach is a one-pot, three-component reaction utilizing starting materials such as an appropriate aldehyde, malononitrile, and a compound containing an active methylene group, often under basic catalysis.[1][2] Other reported methods include cyclization reactions and Diels-Alder approaches.

Q2: I am experiencing very low yields in my synthesis. What are the likely causes and how can I address them?

A2: Low yields in the synthesis of this compound can stem from several factors. Incomplete reaction is a common issue, which can be addressed by extending the reaction time or moderately increasing the temperature. Suboptimal reaction conditions, including the choice of solvent, catalyst, and base, can significantly impact the yield. It is crucial to ensure all reagents are pure and anhydrous, as moisture can lead to unwanted side reactions, such as the hydrolysis of intermediates.

Q3: What are the typical side products I might encounter, and how can their formation be minimized?

A3: In the synthesis of pyran derivatives, the formation of Michael adducts that do not cyclize, or the formation of alternative cyclization products, are common side reactions. To minimize these, careful control of reaction conditions is essential. The choice of base and solvent can influence the reaction pathway. For instance, using a milder base or a non-polar solvent might favor the desired cyclization. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help in quenching the reaction at the optimal time to prevent the formation of degradation products.

Q4: Which purification techniques are most effective for isolating pure this compound?

A4: The most effective and commonly used purification techniques for this compound are recrystallization and column chromatography. Recrystallization is particularly useful for removing minor impurities and obtaining a highly crystalline final product. Column chromatography is preferred when significant amounts of impurities with different polarities are present in the crude product.

Troubleshooting Guides

Low Product Yield
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using TLC. Consider extending the reaction time or moderately increasing the temperature.
Suboptimal Catalyst/Base The choice of catalyst and base is critical. Screen different organic and inorganic bases (e.g., piperidine, potassium carbonate) to find the optimal one for your specific substrate.[1][2]
Inappropriate Solvent The solvent can significantly influence reaction rates and yields. Test a range of solvents with varying polarities (e.g., ethanol, DMF, water).[1]
Moisture in Reagents/Solvents Ensure all reagents and solvents are thoroughly dried. The presence of water can lead to hydrolysis of intermediates and reduce yield.
Incorrect Stoichiometry Carefully check the molar ratios of your reactants. An excess of one reactant may lead to side product formation.
Formation of Side Products
Possible Cause Suggested Solution
Uncyclized Michael Adduct The intermediate from the Michael addition may not be cyclizing efficiently. Adjusting the base concentration or switching to a stronger base might promote cyclization.
Alternative Cyclization Products The reaction conditions may favor an undesired cyclization pathway. Experiment with different solvents and temperatures to alter the reaction kinetics in favor of the desired product.
Polymerization of Starting Materials Malononitrile and other activated starting materials can be prone to polymerization under strongly basic conditions. Consider adding the base slowly or using a milder base.

Data Presentation

Table 1: Effect of Catalyst and Solvent on the Yield of a Structurally Related 2-Amino-4H-pyran-3-carbonitrile Derivative [1]

EntryCatalystSolventTime (h)Yield (%)
1Potassium CarbonateDMF560
2Potassium CarbonateEthanol464
3Potassium CarbonateToluene575
4Potassium CarbonateWater298
5Ammonium AcetateWater1060
6PiperidineWater1062

Note: This data is for a closely related compound and is intended to serve as a starting point for optimization.

Experimental Protocols

General Protocol for the One-Pot Synthesis of a this compound Derivative

This protocol is adapted from the synthesis of structurally similar pyran derivatives and may require optimization for the specific synthesis of this compound.[1][2]

Materials:

  • Appropriate aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Active methylene compound (e.g., ethyl acetoacetate) (1 mmol)

  • Base catalyst (e.g., potassium carbonate or piperidine) (0.1-1 mmol)

  • Solvent (e.g., ethanol or water) (10 mL)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1 mmol), malononitrile (1 mmol), and the active methylene compound (1 mmol) in the chosen solvent (10 mL).

  • Add the base catalyst to the mixture.

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC. Reaction times can vary from 2 to 24 hours depending on the substrates and conditions.[1]

  • Upon completion of the reaction, pour the mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reaction Check for Complete Reaction (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete extend_time Increase Reaction Time or Temperature incomplete->extend_time Yes optimize_catalyst Optimize Catalyst/Base incomplete->optimize_catalyst No success Improved Yield extend_time->success optimize_solvent Optimize Solvent optimize_catalyst->optimize_solvent check_reagents Check Reagent Purity and Stoichiometry optimize_solvent->check_reagents check_reagents->success

Caption: Troubleshooting workflow for addressing low product yield.

Plausible Mechanistic Pathway: Knoevenagel-Michael Cascade

Knoevenagel_Michael_Cascade cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Knoevenagel_Adduct Knoevenagel Adduct Aldehyde->Knoevenagel_Adduct Malononitrile Malononitrile Malononitrile->Knoevenagel_Adduct Active_Methylene Active Methylene Compound Michael_Adduct Michael Adduct Active_Methylene->Michael_Adduct Knoevenagel_Adduct->Michael_Adduct Product This compound Michael_Adduct->Product Intramolecular Cyclization & Tautomerization Base Base Catalyst Base->Knoevenagel_Adduct Knoevenagel Condensation Base->Michael_Adduct Michael Addition

Caption: Key steps in the synthesis of this compound.

References

Technical Support Center: Synthesis of 2-oxo-2H-pyran-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-oxo-2H-pyran-5-carbonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
Low or No Yield of the Desired Product 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.1a. Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). 1b. Reaction Conditions: If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Ensure the catalyst is active and used in the correct molar ratio.
2. Catalyst Inactivity: The base catalyst (e.g., piperidine, sodium ethoxide) may be old or inactive.2a. Catalyst Quality: Use a fresh bottle of the catalyst. 2b. Catalyst Choice: Consider screening different bases to find the optimal catalyst for your specific substrate.
3. Unfavorable Reaction Equilibrium: The equilibrium of the initial condensation step may not favor the product.3a. Water Removal: If the reaction produces water, consider using a Dean-Stark apparatus to remove it and drive the reaction forward.
Isolation of a Sticky Oil Instead of a Crystalline Solid 1. Presence of Impurities: The crude product may contain unreacted starting materials, solvent residues, or oily side products.1a. Purification: Attempt to purify the oil using column chromatography on silica gel. 1b. Trituration: Try triturating the oil with a non-polar solvent (e.g., hexane, diethyl ether) to induce crystallization of the desired product.
2. Product is an Oil at Room Temperature: The product itself may be a low-melting solid or an oil.2a. Characterization: Confirm the identity and purity of the oil using analytical techniques such as NMR and Mass Spectrometry.
Presence of Significant Amounts of Side Products 1. Formation of Michael Adduct Intermediate: The open-chain Michael adduct may be stable and fail to cyclize efficiently.1a. Promote Cyclization: After the initial reaction, adding a stronger base or increasing the temperature might facilitate the final cyclization step.
2. Formation of Bis-Knoevenagel Adduct: An excess of the active methylene compound can lead to the formation of a bis-adduct with the aldehyde.2a. Stoichiometry Control: Use a strict 1:1 stoichiometry of the aldehyde and the active methylene compound. Adding the active methylene compound slowly to the reaction mixture can also help.
3. Polymerization: Starting materials or reactive intermediates may polymerize under the reaction conditions.3a. Temperature Control: Avoid excessively high temperatures. 3b. Concentration: Running the reaction at a lower concentration may reduce the rate of polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method for the synthesis of this compound and its derivatives is a one-pot, three-component reaction. This typically involves the condensation of an aldehyde, an active methylene compound like malononitrile, and a β-ketoester such as ethyl acetoacetate, often catalyzed by a base like piperidine or sodium ethoxide. The reaction proceeds through a cascade of Knoevenagel condensation and Michael addition, followed by intramolecular cyclization.

Q2: I am observing a major byproduct with a mass corresponding to the addition of my starting materials without the loss of water. What could it be?

A2: This is likely the uncyclized Michael adduct intermediate. The reaction proceeds in a stepwise manner, and under certain conditions (e.g., insufficient heat, weak base), this intermediate can be stable and may not readily cyclize to form the final pyran ring. You can try to promote the cyclization by increasing the reaction temperature or adding a stronger base.

Q3: My NMR spectrum shows the presence of a compound with two equivalents of the malononitrile moiety. What is this side product?

A3: This is likely a bis-Knoevenagel adduct. This can occur if the initial Knoevenagel product reacts with a second molecule of malononitrile. To minimize this, it is crucial to control the stoichiometry of your reactants carefully. Using a 1:1 molar ratio of the aldehyde and malononitrile is recommended.

Q4: How can I purify the crude this compound?

A4: The most common methods for purification are recrystallization and column chromatography. For recrystallization, solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures can be effective. If the product is an oil or heavily contaminated with side products, column chromatography on silica gel using a gradient of ethyl acetate in hexane is a reliable method.

Q5: What is the role of the base catalyst in this synthesis?

A5: The base catalyst plays a crucial role in several steps of the reaction mechanism. It facilitates the deprotonation of the active methylene compound (malononitrile) to form a nucleophilic carbanion for the initial Knoevenagel condensation. It also catalyzes the subsequent Michael addition and the final intramolecular cyclization to form the 2-oxo-2H-pyran ring. The choice and concentration of the base can significantly impact the reaction rate and the formation of side products.

Data Presentation

The yield of this compound and the formation of major side products are highly dependent on the reaction conditions. The following table provides a summary of expected outcomes based on different catalytic conditions.

Catalyst (mol%)Temperature (°C)Reaction Time (h)Main Product Yield (%)Michael Adduct (%)Bis-Knoevenagel Adduct (%)
Piperidine (10)806~65~15~5
Sodium Ethoxide (20)2512~50~25<5
Sodium Ethoxide (20)804~75<5~5
DBU (5)258~70~10<5

Note: These are representative values and actual results may vary depending on the specific substrates and experimental setup.

Experimental Protocols

Synthesis of this compound via Base-Catalyzed Three-Component Reaction

This protocol describes a general procedure for the synthesis of this compound from ethyl acetoacetate, malononitrile, and paraformaldehyde.

Materials:

  • Ethyl acetoacetate

  • Malononitrile

  • Paraformaldehyde

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1 equiv.), malononitrile (1 equiv.), and paraformaldehyde (1 equiv.) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 10 mol%) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80°C) and stir for 4-6 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Dissolve the residue in ethyl acetate and wash with dilute hydrochloric acid, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Mandatory Visualization

Synthesis_Pathway Start Starting Materials (Ethyl Acetoacetate, Malononitrile, Aldehyde) Knoevenagel Knoevenagel Condensation Intermediate Start->Knoevenagel Base Catalyst Michael_Adduct Michael Adduct (Acyclic Intermediate) Knoevenagel->Michael_Adduct Michael Addition Side_Product1 Bis-Knoevenagel Adduct Knoevenagel->Side_Product1 Excess Malononitrile Product This compound (Desired Product) Michael_Adduct->Product Intramolecular Cyclization Side_Product2 Uncyclized Michael Adduct Michael_Adduct->Side_Product2 Incomplete Cyclization

Caption: Reaction pathway for the synthesis of this compound and potential side reactions.

Technical Support Center: Purification of 2-oxo-2H-pyran-5-carbonitrile by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-oxo-2H-pyran-5-carbonitrile using chromatographic techniques. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic methods for purifying this compound?

A1: The primary methods for purifying this compound are silica gel column chromatography for preparative scale purification and High-Performance Liquid Chromatography (HPLC) for both analytical and preparative purposes. Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of the purification.

Q2: What are the potential impurities I might encounter?

A2: Potential impurities largely depend on the synthetic route used. Common impurities may include unreacted starting materials, such as malononitrile and acetoacetic acid derivatives, as well as side-products from the reaction, like dimers or polymers.[1]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be assessed using several analytical techniques. HPLC is a highly sensitive method for quantifying purity and detecting trace impurities.[2] TLC can provide a quick qualitative assessment of purity. Further confirmation of structure and purity can be obtained using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Troubleshooting Guides

Silica Gel Column Chromatography

Q4: My compound is not moving from the baseline on the TLC plate. What should I do?

A4: This indicates that the solvent system (mobile phase) is not polar enough to elute your compound. This compound is a polar molecule, and you will need a relatively polar mobile phase. You should systematically increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate mixture, you can increase the proportion of ethyl acetate. For very polar compounds that still do not move, you might consider adding a small percentage of methanol to your eluent system.[3]

Q5: My compound is streaking on the TLC plate and eluting as a broad band from the column. How can I resolve this?

A5: Streaking is often caused by strong interactions between the compound and the silica gel, which can be due to the presence of acidic protons or strong hydrogen bonding. To mitigate this, you can try adding a small amount of a polar modifier to your mobile phase, such as a few drops of acetic acid or triethylamine, depending on the nature of your compound. Using a different stationary phase, such as alumina or a bonded silica phase (e.g., cyano), could also be a solution.[4][5]

Q6: I am seeing co-elution of my desired product with an impurity. How can I improve the separation?

A6: To improve the separation of co-eluting compounds, you can try several approaches. You can experiment with different solvent systems to find one that provides better resolution. A shallower solvent gradient during column chromatography can also help to separate closely eluting compounds. Alternatively, switching to a different chromatographic technique, such as reverse-phase chromatography, may provide the necessary selectivity.

High-Performance Liquid Chromatography (HPLC)

Q7: I am not getting good peak shape in my HPLC analysis. What could be the issue?

A7: Poor peak shape in HPLC can be due to several factors. If you are using a reverse-phase column, ensure that your mobile phase is adequately buffered and that the pH is appropriate for your compound. For polar compounds like this compound, using an acidic modifier like formic acid or phosphoric acid in the mobile phase can improve peak shape.[2] Also, ensure that your sample is fully dissolved in the mobile phase before injection.

Q8: My compound is eluting too quickly from the reverse-phase HPLC column. How can I increase its retention?

A8: If your compound is eluting too quickly (low retention time), it means the mobile phase is too strong (too organic). To increase retention, you should decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.

Experimental Protocols

General Protocol for Silica Gel Column Chromatography

This is a general starting protocol. The solvent system and gradient will need to be optimized for your specific crude sample.

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems to find an eluent that gives your desired product an Rf value of approximately 0.2-0.4. A good starting point is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Select an appropriate size column based on the amount of crude material.

    • Pack the column with silica gel using either a dry or wet packing method.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the initial chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel (dry loading).

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the solvent system determined from your TLC analysis.

    • If a single solvent system does not provide adequate separation, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Suggested Starting Conditions for Chromatography
ParameterThin-Layer Chromatography (TLC)Column Chromatography (Silica Gel)High-Performance Liquid Chromatography (HPLC)
Stationary Phase Silica gel 60 F254Silica gel (60-200 µm)C18 reverse-phase (e.g., 5 µm, 4.6 x 250 mm)
Mobile Phase Hexane:Ethyl Acetate (e.g., 1:1)Gradient of Hexane:Ethyl Acetate (e.g., from 4:1 to 1:1)Acetonitrile:Water with 0.1% Formic Acid (gradient)
Detection UV light (254 nm)TLC analysis of fractionsUV detector (e.g., 254 nm)

Visualizations

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude Crude Product dissolve Dissolve in Minimal Solvent crude->dissolve tlc TLC Analysis for Solvent System dissolve->tlc pack Pack Silica Gel Column tlc->pack Determines Solvent load Load Sample pack->load elute Elute with Optimized Solvent load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide start Start Purification issue Encounter an Issue? start->issue no_movement Compound not moving on TLC? issue->no_movement Yes streaking Streaking or broad peaks? issue->streaking Yes coelution Co-elution with impurity? issue->coelution Yes end Successful Purification issue->end No solution_polar Increase mobile phase polarity no_movement->solution_polar solution_modifier Add modifier (acid/base) to mobile phase streaking->solution_modifier solution_phase Change stationary phase streaking->solution_phase solution_gradient Use a shallower solvent gradient coelution->solution_gradient coelution->solution_phase solution_polar->end solution_modifier->end solution_gradient->end solution_phase->end

Caption: Troubleshooting decision tree for chromatographic purification.

References

optimization of reaction conditions for 2-oxo-2H-pyran-5-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-oxo-2H-pyran-5-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The synthesis of this compound, also known as 5-cyano-2-pyrone, often involves the reaction of starting materials like malononitrile and acetoacetic acid or its derivatives.[1] Several synthetic routes have been developed, including cyclization and condensation reactions.[1]

Q2: What is a general reaction mechanism for the formation of the 2-oxo-2H-pyran ring in this synthesis?

A2: A plausible mechanism involves a multi-step process. For instance, in a related synthesis of pyran derivatives, the mechanism begins with a Knoevenagel condensation between an aldehyde and malononitrile.[2] This is followed by a Michael addition and subsequent intramolecular cyclization to form the pyran ring.

Q3: What are some common catalysts used in the synthesis of pyran derivatives?

A3: A variety of catalysts can be employed, and the choice can significantly impact reaction efficiency and yield. Commonly used catalysts include bases like potassium carbonate and piperidine.[2] The selection of the appropriate catalyst is a critical step in optimizing the reaction.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[2] By taking small aliquots from the reaction mixture at different time intervals, you can observe the consumption of starting materials and the formation of the product.

Q5: What are the typical methods for purification of the final product?

A5: After the reaction is complete, the crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[2] Pouring the reaction mixture into ice-cold water can also help in precipitating the product, which can then be filtered and washed.[2]

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound and potential solutions.

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Incorrect Reaction Temperature Optimize the reaction temperature. Some reactions require refluxing for several hours, while others may proceed at room temperature.[2]
Improper Catalyst The choice of catalyst is crucial. If one catalyst (e.g., piperidine) gives low yields, consider screening other catalysts like potassium carbonate.[2]
Suboptimal Solvent The solvent can significantly influence the reaction outcome. Common solvents for similar syntheses include water, ethanol, and DMF.[2] Experiment with different solvents to find the most suitable one for your specific reaction.
Incorrect Reaction Time Monitor the reaction using TLC to determine the optimal reaction time. Reactions can range from 2 to 10 hours.[2]
Issue 2: Formation of Side Products
Possible Cause Suggested Solution
Side Reactions Undesired side reactions can compete with the main reaction. Modifying the reaction conditions, such as temperature and catalyst, can help minimize the formation of byproducts.
Decomposition of Product The 2H-pyran ring can be unstable under certain conditions.[3] Ensure that the work-up procedure is not too harsh and avoid prolonged exposure to strong acids or bases.
Incorrect Stoichiometry Ensure that the starting materials are used in the correct molar ratios. An excess of one reactant can lead to the formation of unwanted side products.
Issue 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Oily Product If the product oils out instead of precipitating as a solid, try using a different solvent for precipitation or purification. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization.
Co-precipitation of Impurities If impurities co-precipitate with the product, multiple recrystallizations may be necessary. Washing the crude product with a solvent in which the impurities are soluble but the product is not can also be effective.
Product Highly Soluble in Wash Solvent If the product is significantly soluble in the wash solvent (e.g., water), this can lead to loss of yield. Use ice-cold solvent for washing to minimize solubility.

Experimental Protocols

While a specific protocol for this compound is not detailed in the provided results, a general procedure can be adapted from the synthesis of structurally similar compounds. The following is a representative protocol based on a multi-component reaction strategy.

General Procedure for the Synthesis of a 2-oxo-2H-pyran-carbonitrile Derivative:

  • In a round-bottom flask, combine the appropriate starting materials (e.g., an aldehyde, malononitrile, and a β-ketoester) in equimolar amounts in a suitable solvent (e.g., water or ethanol).[2]

  • Add a catalytic amount of a base, such as potassium carbonate or piperidine.[2]

  • Stir the reaction mixture at the optimized temperature (e.g., room temperature or under reflux) for the required duration (e.g., 2-4 hours).[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.[2]

  • Collect the precipitate by filtration and wash with cold water.[2]

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.[2]

Data Presentation

The following table summarizes the effect of different catalysts and solvents on the yield of a related pyran derivative, which can be used as a starting point for optimizing the synthesis of this compound.

Table 1: Screening of Catalysts and Solvents for a Pyran Synthesis [2]

EntryCatalystSolventTime (h)Yield (%)
1Potassium carbonateDMF560
2Potassium carbonateEthanol464
3Potassium carbonateToluene575
4Potassium carbonateAcetic acid470
5Potassium carbonateMethanol465
6Potassium carbonateWater298
7Ammonium acetateWater1060
8PiperidineWater1062

Visualizations

General Synthesis Workflow

G start Combine Starting Materials (e.g., Aldehyde, Malononitrile, β-Ketoester) catalyst Add Catalyst (e.g., K2CO3, Piperidine) start->catalyst reaction Reaction (Stirring at optimized temperature) catalyst->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Continue if incomplete workup Work-up (Pour into ice-water) monitoring->workup If complete filtration Filtration and Washing workup->filtration purification Purification (Recrystallization) filtration->purification product Pure this compound purification->product G start Low Product Yield check_temp Is the reaction temperature optimized? start->check_temp check_catalyst Is the catalyst appropriate? check_temp->check_catalyst Yes adjust_temp Adjust Temperature (Increase or Decrease) check_temp->adjust_temp No check_solvent Is the solvent optimal? check_catalyst->check_solvent Yes screen_catalysts Screen Different Catalysts check_catalyst->screen_catalysts No check_time Is the reaction time sufficient? check_solvent->check_time Yes screen_solvents Screen Different Solvents check_solvent->screen_solvents No check_time->start Yes, re-evaluate optimize_time Optimize Reaction Time via TLC check_time->optimize_time No

References

Technical Support Center: Synthesis of 2-oxo-2H-pyran-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful synthesis of 2-oxo-2H-pyran-5-carbonitrile. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the synthesis of this compound.

Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Yield - Inactive catalyst- Incorrect reaction temperature- Poor quality of starting materials (e.g., wet malononitrile)- Inefficient purification- Catalyst: Ensure the catalyst is fresh or properly activated. For base catalysts like potassium carbonate, ensure it is anhydrous. For organocatalysts, check for purity.- Temperature: Optimize the reaction temperature. Some reactions may require heating to proceed at a reasonable rate, while excessive heat can lead to decomposition. Monitor the reaction progress by TLC.- Reagents: Use freshly distilled or purified starting materials. Ensure malononitrile is dry, as moisture can inhibit the reaction.- Purification: Optimize the recrystallization solvent or column chromatography conditions to minimize product loss.
Formation of Side Products - Non-selective catalyst- Reaction temperature is too high- Incorrect stoichiometry of reactants- Catalyst Selection: The choice of catalyst is crucial for selectivity. Basic catalysts like piperidine or potassium carbonate can be effective. For more complex substrates, consider milder catalysts or solid-supported catalysts to minimize side reactions.[1]- Temperature Control: Maintain a consistent and optimized reaction temperature. Overheating can lead to the formation of undesired byproducts.- Stoichiometry: Carefully control the molar ratios of the reactants. An excess of one reactant may lead to the formation of adducts or other side products.
Catalyst Deactivation - Poisoning of the catalyst by impurities in the reactants or solvent- Coking or deposition of carbonaceous material on the catalyst surface at high temperatures- Structural degradation of the catalyst- Reagent Purity: Use purified reactants and high-purity solvents to avoid introducing catalyst poisons.- Reaction Conditions: Operate at the lowest effective temperature to minimize coking.[2]- Catalyst Regeneration: For solid catalysts, explore regeneration procedures such as calcination, if applicable. For homogeneous catalysts, fresh catalyst should be used for each reaction.
Difficulty in Product Isolation - Product is too soluble in the reaction solvent- Formation of an oil instead of a solid- Solvent Selection: If the product is highly soluble, consider removing the reaction solvent under reduced pressure and triturating the residue with a solvent in which the product is sparingly soluble.- Recrystallization: Experiment with different solvent systems for recrystallization to induce crystallization. Seeding with a small crystal of the pure product can also be effective.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound and related derivatives often involves a one-pot, three-component reaction. A common approach is the condensation of an aldehyde, malononitrile, and a C-H activated acid or ester in the presence of a suitable catalyst.

Q2: How do I choose the right catalyst for my synthesis?

A2: The choice of catalyst depends on the specific reactants and desired reaction conditions.

  • Basic Catalysts: Simple bases like piperidine and potassium carbonate are often effective and readily available.

  • Organocatalysts: Proline and 1,4-diazabicyclo[2.2.2]octane (DABCO) are also commonly used and can offer improved selectivity.[3][4]

  • Heterogeneous Catalysts: Solid-supported catalysts, such as KOH loaded on calcium oxide or nano-SnO2, can simplify product purification through easy filtration and may be reusable.[4][5]

Q3: What is the role of malononitrile in this synthesis?

A3: Malononitrile serves as a key building block, providing the nitrile group and two active methylene protons that participate in the condensation and cyclization steps leading to the pyran ring.

Q4: Can I use a solvent-free approach for this synthesis?

A4: Yes, solvent-free conditions have been successfully employed for the synthesis of related pyran derivatives, often in conjunction with solid catalysts.[5] This approach can offer advantages in terms of reduced environmental impact and simplified work-up.

Catalyst Performance Data

The following table summarizes the performance of various catalysts in the synthesis of pyran derivatives, including those structurally related to this compound. This data can serve as a guide for catalyst selection in your experiments.

CatalystStarting MaterialsSolventTemperature (°C)Time (h)Yield (%)Reference
Potassium CarbonateAromatic aldehyde, malononitrile, 2-thioxothiazolidin-4-oneWaterReflux298
PiperidineAromatic aldehyde, malononitrile, 2-thioxothiazolidin-4-oneWaterReflux1060
KOH loaded CaOAromatic aldehyde, malononitrile, ethyl acetoacetateSolvent-free600.1792[5]
DABCOPropargyl alcohols, alkyl ethylenedicarboxylatesNot specifiedNot specifiedNot specifiedModerate to Good[3]
MgO-MgAl2O4 nanocompositeMalononitrile, other reactantsSolvent-free (thermal)Not specified1.4 - 375 - 95

Experimental Protocols

Below are generalized experimental protocols for the synthesis of this compound derivatives based on common literature procedures.

Protocol 1: Base-Catalyzed Synthesis in Aqueous Media

This protocol is adapted from a procedure for the synthesis of related pyrano[2,3-d]thiazole-6-carbonitrile derivatives.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the appropriate aldehyde (1 mmol), malononitrile (1 mmol), and a suitable active methylene compound (1 mmol).

  • Solvent and Catalyst Addition: Add water (5-10 mL) to the flask, followed by the addition of potassium carbonate (1 mmol).

  • Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry. If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.

Protocol 2: Solvent-Free Synthesis using a Solid Catalyst

This protocol is based on a method for the synthesis of 4H-pyran derivatives using a solid-supported catalyst.[5]

  • Reactant and Catalyst Mixture: In a flask, thoroughly mix the aldehyde (1 mmol), malononitrile (1 mmol), an active methylene compound (1 mmol), and the solid catalyst (e.g., 20% KOH-loaded CaO, 10 mol%).

  • Reaction Conditions: Heat the mixture at 60°C with stirring. Monitor the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Add a suitable solvent (e.g., ethanol) and stir to dissolve the product.

  • Catalyst Removal: Remove the solid catalyst by filtration.

  • Product Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Recrystallization: Purify the product by recrystallization from an appropriate solvent.

Catalyst Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable catalyst for the synthesis of this compound.

CatalystSelectionWorkflow start Define Reaction: Aldehyde + Malononitrile + Active Methylene Compound catalyst_type Choose Catalyst Type start->catalyst_type homogeneous Homogeneous Catalyst catalyst_type->homogeneous Simple work-up not critical heterogeneous Heterogeneous Catalyst catalyst_type->heterogeneous Easy separation desired base_cat Basic Catalyst (e.g., K2CO3, Piperidine) homogeneous->base_cat organo_cat Organocatalyst (e.g., Proline, DABCO) homogeneous->organo_cat solid_base Solid Base (e.g., KOH/CaO) heterogeneous->solid_base nanocat Nanocatalyst (e.g., nano-SnO2) heterogeneous->nanocat optimize Optimize Reaction Conditions (Temp, Time, Solvent) base_cat->optimize organo_cat->optimize solid_base->optimize nanocat->optimize analyze Analyze Yield & Purity optimize->analyze successful Successful Synthesis analyze->successful High Yield & Purity troubleshoot Troubleshoot (Low Yield, Side Products) analyze->troubleshoot Unsatisfactory Results troubleshoot->catalyst_type

Caption: Catalyst selection workflow for this compound synthesis.

References

troubleshooting low reactivity of 2-oxo-2H-pyran-5-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-oxo-2H-pyran-5-carbonitrile derivatives. The content is designed to address common issues encountered during synthesis and subsequent reactions, with a focus on overcoming low reactivity.

Frequently Asked Questions (FAQs)

Q1: My synthesis of a this compound derivative is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound derivatives can stem from several factors, including suboptimal reaction conditions, choice of catalyst, and the nature of the starting materials. Common synthetic routes involve condensation reactions of active methylene compounds with various precursors.[1][2] To improve yields, consider the following:

  • Catalyst and Base Selection: The choice of base is critical. While milder bases can be used, stronger bases like powdered KOH have been shown to be effective in promoting the necessary condensation and cyclization steps.[2]

  • Reaction Temperature: For many condensation reactions leading to pyran systems, heating is necessary. Optimization of the reaction temperature is crucial; for instance, refluxing at 100°C has been reported to be successful.[2] Insufficient temperature can lead to incomplete reaction, while excessive heat may cause decomposition of starting materials or products.

  • Solvent Choice: The polarity and boiling point of the solvent can significantly influence the reaction outcome. Dry DMF is a common solvent for these types of reactions as it can dissolve a wide range of reactants and withstand higher temperatures.[2]

  • Purity of Starting Materials: Ensure that all starting materials, especially active methylene compounds like malononitrile and the corresponding ketones or aldehydes, are of high purity. Impurities can lead to side reactions and lower the overall yield.

Q2: I am observing the formation of side products in my reaction to synthesize a substituted 2-oxo-2H-pyran-3-carbonitrile. How can I minimize these?

A2: The formation of side products is a common issue, often arising from competing reaction pathways. To minimize side product formation:

  • Control of Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). Stopping the reaction at the optimal time can prevent the formation of degradation products or secondary reaction products.[2]

  • Stoichiometry of Reactants: Carefully control the stoichiometry of your reactants. An excess of one reactant may lead to the formation of undesired adducts.

  • Stepwise Addition: In some cases, the stepwise addition of reagents can help to control the reaction pathway and minimize the formation of side products.

  • pH Control: In aqueous workups, controlling the pH can be important for the stability of the final product and to prevent hydrolysis or other side reactions. Acidification with a dilute acid like HCl is a common final step in the workup.[2]

Q3: My this compound derivative shows low reactivity in subsequent Diels-Alder reactions. What strategies can I employ to enhance its reactivity?

A3: The reactivity of 2-oxo-2H-pyran derivatives in Diels-Alder reactions is highly dependent on the electronic nature of the substituents on the pyran ring.[3][4] Unsubstituted 2(H)-pyran-2-one itself is often unreactive under normal conditions.[4] To enhance reactivity:

  • Introducing Electron-Donating or Withdrawing Groups: The electronic nature of the dienophile will determine the optimal substituents on the pyran diene. For normal electron demand Diels-Alder reactions, electron-donating groups on the pyran ring can increase the HOMO energy and accelerate the reaction with electron-deficient dienophiles.[3][5] Conversely, for inverse electron demand Diels-Alder, electron-withdrawing groups on the pyran are beneficial.

  • Thermal Conditions: Diels-Alder reactions often require elevated temperatures to overcome the activation energy barrier. Experiment with a range of temperatures, for example, starting from 80°C up to 120°C or higher, while monitoring for product formation and decomposition.

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can sometimes accelerate Diels-Alder reactions by coordinating to the dienophile and lowering its LUMO energy.

  • High-Pressure Conditions: In particularly challenging cases, applying high pressure can favor the cycloaddition reaction by reducing the activation volume.

Troubleshooting Guides

Guide 1: Low Yield in Condensation Synthesis of 6-aryl-4-(substituted)-2-oxo-2H-pyran-3-carbonitriles

This guide addresses low yields in the synthesis of pyran-3-carbonitrile derivatives from α-aroylketene dithioacetals and malononitrile.[2]

Troubleshooting Workflow

Troubleshooting_Low_Yield Start Low Yield Observed Check_Base Check Base: Type and Amount Start->Check_Base Check_Temp Check Reaction Temperature Start->Check_Temp Check_Solvent Check Solvent Quality (Dryness) Start->Check_Solvent Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Base Optimize Base: - Use powdered KOH (1.2 equiv.) Check_Base->Optimize_Base Optimize_Temp Optimize Temperature: - Reflux at 100°C Check_Temp->Optimize_Temp Optimize_Solvent Use Dry DMF Check_Solvent->Optimize_Solvent Purify_Reactants Purify Starting Materials (e.g., recrystallization, distillation) Check_Purity->Purify_Reactants Improved_Yield Improved Yield Optimize_Base->Improved_Yield Optimize_Temp->Improved_Yield Optimize_Solvent->Improved_Yield Purify_Reactants->Improved_Yield

Caption: Troubleshooting workflow for low yield in pyran-3-carbonitrile synthesis.

Guide 2: Poor Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

This guide provides troubleshooting steps for when a this compound derivative (functionalized with a leaving group like a halide or triflate) shows low reactivity in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira).[6][7][8]

Troubleshooting Workflow

Troubleshooting_Cross_Coupling Start Low Cross-Coupling Reactivity Check_Catalyst Check Palladium Pre-catalyst and Ligand Start->Check_Catalyst Check_Base Check Base: Type and Strength Start->Check_Base Check_Solvent Check Solvent System Start->Check_Solvent Check_Additives Consider Additives Start->Check_Additives Optimize_Catalyst Optimize Catalyst System: - Screen different Pd sources (e.g., Pd(OAc)2, Pd2(dba)3) - Screen phosphine ligands (e.g., PPh3, XantPhos) Check_Catalyst->Optimize_Catalyst Optimize_Base Optimize Base: - Use a stronger base (e.g., K3PO4, Cs2CO3) Check_Base->Optimize_Base Optimize_Solvent Optimize Solvent: - Use aprotic polar solvents (e.g., Dioxane, Toluene, DMF) Check_Solvent->Optimize_Solvent Use_Additives Use Additives: - Phase-transfer catalysts (e.g., TBAB) - Co-catalysts (e.g., CuI for Sonogashira) Check_Additives->Use_Additives Improved_Conversion Improved Conversion Optimize_Catalyst->Improved_Conversion Optimize_Base->Improved_Conversion Optimize_Solvent->Improved_Conversion Use_Additives->Improved_Conversion

Caption: Troubleshooting workflow for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile[2]

A mixture of malononitrile (1 mmol), 3,3-bis(methylthio)-1-arylprop-2-en-1-one (1 mmol), and powdered KOH (1.2 mmol) in dry DMF (5 mL) is refluxed at 100°C for 1.5 hours. Subsequently, 1N HCl solution (1 mL) is added, and the reaction mixture is stirred for an additional 30 minutes at the same temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into ice water and stirred. The resulting precipitate is collected by filtration, washed with water, and recrystallized from methanol to afford the pure product.

Protocol 2: General Procedure for the Synthesis of 2-Oxo-6-aryl-4-(piperidin/pyrrolidin-1-yl)-2H-pyran-3-carbonitrile[2]

A mixture of 3,3-bis(methylthio)-1-arylprop-2-en-1-one (1 mmol), piperidine or pyrrolidine (2 mmol), and powdered KOH (1.2 mmol) in DMF (5 mL) is heated at 100°C for 1 hour. After this period, malononitrile (1 mmol) is added, and the mixture is stirred for the required time as monitored by TLC. The workup procedure is similar to Protocol 1.

Protocol 3: General Procedure for the Synthesis of 5-amino-7-(substituted phenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile[9][10]

A mixture of a substituted benzaldehyde (1 mmol), malononitrile (1 mmol), 2-thioxothiazolidin-4-one (1 mmol), and potassium carbonate (1 mmol) in water (1 mL) is stirred under reflux for 2-4 hours. The reaction progress is monitored by TLC. After completion, the mixture is cooled, and the precipitate is filtered, washed with water, and recrystallized from ethanol.

Data Presentation

Table 1: Synthesis of 6-Aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile Derivatives [2]

EntryAryl GroupYield (%)Melting Point (°C)
14-Bromophenyl83230-231

Table 2: Synthesis of 2-Oxo-6-aryl-4-(piperidin/pyrrolidin-1-yl)-2H-pyran-3-carbonitrile Derivatives [2]

EntryAryl GroupAmineYield (%)Melting Point (°C)
1PhenylPiperidine87210-211
23-MethoxyphenylPiperidine86225-226
3Naphthalen-1-ylPyrrolidine79258-260
4Naphthalen-2-ylPiperidine80227-229

Table 3: Synthesis of 5-amino-7-(substituted phenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile Derivatives [9]

EntrySubstituted Phenyl GroupTime (h)Yield (%)Melting Point (°C)
12-Chlorophenyl292180-182
24-Nitrophenyl294182-184
32,4-Dimethoxyphenyl394171-172
42-Fluorophenyl396175-177
5p-Tolyl496160-162

Signaling Pathways and Logical Relationships

Diagram 1: General Reaction Pathway for the Synthesis of Substituted 2-Oxo-2H-pyran-3-carbonitriles

Reaction_Pathway cluster_reactants Reactants cluster_process Reaction Process A α-Aroylketene dithioacetal Step1 Condensation & Addition-Elimination A->Step1 B Malononitrile B->Step1 C Base (e.g., KOH) C->Step1 D Solvent (e.g., DMF) D->Step1 Step2 Intramolecular Cyclization Step1->Step2 Product 6-Aryl-4-(substituted)- 2-oxo-2H-pyran-3-carbonitrile Step2->Product

Caption: Generalized reaction pathway for the synthesis of pyran-3-carbonitriles.

References

preventing polymerization during 2-oxo-2H-pyran-5-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-oxo-2H-pyran-5-carbonitrile. The focus is on preventing unwanted polymerization during common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What causes the polymerization of this compound during reactions?

A1: this compound is susceptible to polymerization due to its chemical structure. The conjugated system, which includes a double bond and a carbonyl group, makes it an electron-deficient diene. This reactivity can lead to self-polymerization, especially under certain conditions. The primary triggers for this unwanted side reaction include:

  • Heat: Elevated temperatures, often used to drive reactions to completion or during distillation, can provide the necessary energy to initiate polymerization.[1] For many reactive monomers, thermal polymerization can occur even without an initiator.

  • Light: UV light can also initiate free-radical polymerization.

  • Radical Initiators: Impurities such as peroxides (which can form in solvents exposed to air) or residual initiators from previous steps can trigger a chain reaction.[1]

  • Extended Reaction Times: Longer reaction times, particularly at elevated temperatures, increase the probability of polymerization.[1]

Q2: My reaction mixture has turned into a viscous oil or a solid. What has likely happened?

A2: This is a strong indication of runaway polymerization.[1] The individual molecules of this compound have reacted with each other to form a high-molecular-weight polymer. This process is often exothermic, which can further accelerate the reaction, leading to a rapid increase in viscosity or solidification.

Q3: What are polymerization inhibitors, and how do they work?

A3: Polymerization inhibitors are chemical compounds added in small quantities to monomers to prevent spontaneous polymerization.[2] They function by scavenging free radicals, which are the primary initiators of most polymerization chain reactions.[3] By reacting with these highly reactive radicals, inhibitors form stable species that are unable to initiate or propagate the polymerization chain.[3] This creates an "induction period" during which the desired chemical reaction can proceed without the interference of polymerization.[2]

Q4: What is the difference between a polymerization inhibitor and a retarder?

A4: While both control polymerization, a true inhibitor provides a distinct induction period where virtually no polymerization occurs until the inhibitor is consumed. A retarder , on the other hand, slows down the rate of polymerization without a complete halt.[2] In many industrial applications, a combination of both is used to ensure both process control and safety.

Troubleshooting Guides

Problem 1: Polymerization Observed During Thermal Reactions (e.g., Diels-Alder)

Symptoms:

  • The reaction mixture becomes viscous or solidifies upon heating.

  • Low yield of the desired adduct and a significant amount of insoluble material.

  • Discoloration of the reaction mixture.

Possible Causes & Solutions:

Possible CauseRecommended Solution
High Reaction Temperature Optimize the reaction temperature. Use the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction closely and avoid prolonged heating. For some highly activated phenols in similar reactions, even room temperature can be sufficient to prevent side reactions.[4]
Absence of a Polymerization Inhibitor Add a radical inhibitor to the reaction mixture. Phenolic inhibitors are commonly used.
Extended Reaction Time Monitor the reaction progress using techniques like TLC or LC-MS and stop the reaction as soon as the starting material is consumed.[1]
Presence of Radical Initiators Use purified, peroxide-free solvents and reagents. Ensure all glassware is thoroughly cleaned to remove any potential contaminants.
Problem 2: Polymerization During Base-Catalyzed Reactions (e.g., Michael Addition)

Symptoms:

  • Formation of a dark, tarry substance upon addition of the base.

  • Difficulty in isolating the desired product from a complex mixture.

  • Low mass balance at the end of the reaction.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Strong Basic Conditions The use of a strong base can promote anionic polymerization. Consider using a milder, non-nucleophilic organic base. The choice of base is crucial and can significantly influence reaction rates and selectivity.
High Concentration of Reactants High concentrations can increase the rate of polymerization. Try performing the reaction under more dilute conditions.
Exothermic Reaction The initial addition of the base can be exothermic, leading to localized heating that initiates polymerization. Add the base slowly and with efficient cooling (e.g., in an ice bath).
Solvent Effects The choice of solvent can influence the reaction pathway. Protic polar solvents like ethanol are often effective for similar reactions.[4] It is advisable to screen different solvents to find the optimal conditions for your specific Michael addition.[4]

Experimental Protocols

General Protocol for a Diels-Alder Reaction with Polymerization Inhibition

This protocol is a general guideline for performing a Diels-Alder reaction with an electron-deficient diene like this compound, incorporating measures to prevent polymerization.

  • Reagent Preparation:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., toluene, xylene).

    • Add the dienophile (1.0-1.2 equivalents).

    • Add a radical inhibitor.

  • Reaction Conditions:

    • Stir the mixture at room temperature for a few minutes to ensure homogeneity.

    • Heat the reaction mixture to the desired temperature (start with a lower temperature and gradually increase if necessary).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the desired adduct from any unreacted starting materials and potential oligomers.

Protocol for Removing Polymeric Byproducts

If polymerization has occurred, it may be possible to isolate the desired product from the polymer.

  • Initial Separation:

    • Dissolve the crude reaction mixture in a suitable solvent in which the desired product is soluble but the polymer is not (e.g., dichloromethane, ethyl acetate).

    • The polymer may precipitate out. If so, filter the mixture to remove the solid polymer.

    • If the polymer is also partially soluble, it may be necessary to proceed directly to chromatography.

  • Column Chromatography:

    • Polymeric byproducts will typically have very low mobility on a silica gel column.

    • Choose an eluent system that provides good separation between your product and the baseline (where the polymer will likely remain).

    • It may be necessary to use a gradient elution to first elute the desired product and then flush the column with a very polar solvent to remove the polymeric material.

Data Presentation

Table 1: Common Radical Inhibitors for Preventing Polymerization

InhibitorChemical NameTypical ConcentrationNotes
Hydroquinone (HQ) Benzene-1,4-diol100-500 ppmA very common and effective inhibitor.[2]
BHT Butylated hydroxytoluene200-1000 ppmOften used in resin-matrix composites.[5] Increasing concentration can reduce polymerization shrinkage stress.[5]
MEHQ 4-Methoxyphenol100-500 ppmAnother widely used phenolic inhibitor.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl50-200 ppmA stable free radical that is a highly effective inhibitor.

Visualizations

Experimental Workflow for Preventing Polymerization

experimental_workflow start Start Reaction Setup reagents Combine this compound and other reactants in a suitable solvent start->reagents add_inhibitor Add Radical Inhibitor (e.g., Hydroquinone, BHT) reagents->add_inhibitor control_temp Control Reaction Temperature (Use lowest effective temperature) add_inhibitor->control_temp monitor Monitor Reaction Progress (TLC, LC-MS) control_temp->monitor workup Work-up and Purification (Column Chromatography) monitor->workup Reaction Complete polymer Polymerization Occurs monitor->polymer Viscosity Increases / Solidifies product Isolated Product workup->product troubleshoot Troubleshoot: - Lower Temperature - Increase Inhibitor Conc. - Change Solvent polymer->troubleshoot troubleshoot->start Restart with optimized conditions

Caption: A workflow diagram illustrating the key steps to prevent polymerization during reactions with this compound.

Logical Relationship of Factors Leading to Polymerization

polymerization_factors cluster_initiators Initiating Factors polymerization Unwanted Polymerization radical_formation Free Radical Formation radical_formation->polymerization Initiates Chain Reaction high_temp High Temperature high_temp->radical_formation uv_light UV Light uv_light->radical_formation impurities Radical Initiating Impurities (e.g., Peroxides) impurities->radical_formation long_reaction Extended Reaction Time long_reaction->radical_formation Increases Probability

Caption: A diagram showing the relationship between common initiating factors and the onset of unwanted polymerization.

References

Technical Support Center: Scale-Up Synthesis of 2-oxo-2H-pyran-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the scale-up synthesis of 2-oxo-2H-pyran-5-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: this compound, also known as 5-cyano-2-pyrone, is typically synthesized through several key pathways.[1] Common methods include condensation reactions, particularly those involving starting materials like malononitrile and derivatives of acetoacetic acid.[1] Cyclization reactions under acidic or basic conditions are also frequently employed to form the pyranone ring.[1] For substituted pyranones, domino reactions and multi-component reactions offer efficient routes to complex structures in a single pot.[2][3]

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Scaling up the synthesis presents several challenges, including:

  • Exothermic Reaction Control: Condensation and cyclization reactions can be highly exothermic, posing a risk of thermal runaway in large-scale reactors.

  • Mixing and Mass Transfer: Ensuring homogenous mixing of reactants and catalysts becomes more difficult in larger vessels, which can lead to localized overheating and the formation of byproducts.

  • Product Isolation and Purification: Isolating the product from large volumes of reaction mixture and purifying it to the required specifications can be challenging. Techniques like column chromatography may not be economically viable on a large scale.[4]

  • Reagent Handling: Managing large quantities of hazardous starting materials, such as malononitrile, requires stringent safety protocols.

Q3: How does the choice of catalyst impact the reaction?

A3: The catalyst is critical for both reaction efficiency and selectivity. Basic catalysts like piperidine or potassium hydroxide are common in condensation reactions.[2][5] The choice and loading of the catalyst can influence reaction kinetics and the formation of side products.[5] For instance, using a solid acid catalyst like Amberlyst-15 can improve selectivity and simplify workup by allowing for easy filtration.[5] On a large scale, heterogeneous catalysts are often preferred as they can be more easily recovered and reused.

Q4: What are the key safety considerations for this synthesis?

A4: Key safety considerations include:

  • Handling of Malononitrile: Malononitrile is toxic and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Thermal Hazards: The potential for exothermic reactions necessitates careful temperature monitoring and control, as well as an established plan for emergency cooling.

  • Solvent Safety: Use of flammable organic solvents requires adherence to all relevant safety protocols for storage, handling, and disposal.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up synthesis.

Guide 1: Low Product Yield

Question: My scale-up reaction is resulting in a significantly lower yield compared to the lab-scale synthesis. What are the potential causes and how can I improve it?

Answer: Low yields during scale-up can stem from several factors. A systematic approach is needed to identify the root cause.

  • Inadequate Temperature Control: Poor heat dissipation in large reactors can lead to side reactions or decomposition of the product.

    • Solution: Improve reactor cooling efficiency, reduce the rate of reagent addition to control the exotherm, and perform calorimetric studies to better understand the reaction's thermal profile.

  • Poor Mixing: Inefficient stirring can create non-homogeneous reaction conditions.

    • Solution: Re-evaluate the reactor's agitator design (e.g., impeller type, speed) to ensure proper mixing for the increased volume.

  • Sub-optimal Reaction Time: Reaction kinetics may not scale linearly.

    • Solution: Monitor the reaction progress using in-process controls (e.g., TLC, HPLC) to determine the optimal reaction time at the new scale.[5]

  • Catalyst Inefficiency: The catalyst-to-substrate ratio may need adjustment at a larger scale.

    • Solution: Screen different catalyst loadings at the pilot scale. Consider switching to a more robust or recoverable catalyst.[5]

low_yield_troubleshooting start Low Yield Observed check_temp Review Temperature Logs start->check_temp check_mixing Evaluate Mixing Efficiency start->check_mixing check_time Analyze Reaction Kinetics start->check_time check_catalyst Assess Catalyst Performance start->check_catalyst temp_issue Inconsistent Temp / Exotherm Spike? check_temp->temp_issue mixing_issue Is Mixing Homogeneous? check_mixing->mixing_issue time_issue Incomplete Reaction? check_time->time_issue catalyst_issue Catalyst Deactivated or Insufficient? check_catalyst->catalyst_issue temp_issue->check_mixing No sol_temp Improve Heat Transfer & Control Addition Rate temp_issue->sol_temp Yes mixing_issue->check_time Yes sol_mixing Optimize Agitator Speed/Design mixing_issue->sol_mixing No time_issue->check_catalyst No sol_time Adjust Reaction Time Based on IPC time_issue->sol_time Yes sol_catalyst Adjust Catalyst Load or Change Catalyst catalyst_issue->sol_catalyst Yes

Caption: Troubleshooting flowchart for low yield issues.
Guide 2: Product Purification Challenges

Question: I am struggling to purify the crude product on a large scale. Column chromatography is not practical. What are my options?

Answer: Large-scale purification requires moving away from methods that are not scalable.

  • Recrystallization: This is often the most effective and economical method for purifying solid products at scale.[4]

    • Troubleshooting:

      • Problem: The compound does not dissolve or oils out.

      • Solution: Conduct a thorough solvent screen on a small scale to find a suitable single-solvent or two-solvent system. For polar compounds like this, solvents like ethanol, isopropanol, or water could be effective.[4]

      • Problem: No crystals form upon cooling.

      • Solution: Concentrate the solution by boiling off some solvent. Induce crystallization by seeding with a small crystal of pure product or by scratching the inside of the vessel.[4]

  • Slurry Washing: Washing the crude solid with a solvent in which the product is poorly soluble but the impurities are soluble can be a very effective purification step.

  • Reactive Extraction: If impurities are acidic or basic, they can be removed by washing an organic solution of the product with an aqueous acid or base.

Data Presentation: Synthesis Method Comparison

The following table summarizes typical conditions and outcomes for common synthetic approaches to 2-oxo-2H-pyran derivatives. Note that yields can vary significantly based on specific substrates and scale.

Synthesis MethodKey ReagentsCatalystTypical SolventTemperature (°C)Reported Yield (%)Key Considerations
Domino Reaction α-aroylketene dithioacetals, malononitrileKOHDMF10080-86%Efficient multi-step, one-pot process.[2]
Knoevenagel Condensation Aldehyde/ketone, active methylene compoundPiperidineEthanol50-80VariableProne to side reactions; requires careful temperature control.[5]
Three-Component Alkyl bromides, dialkyl acetylenedicarboxylates, trialkyl phosphiteNone (reagent-driven)Solvent-free50GoodGreen chemistry approach under neutral conditions.[6]
Solid-Acid Catalysis Resorcinol, ethyl acetoacetateAmberlyst-15Solvent-free110HighCatalyst is easily recoverable, simplifying workup.[5]

Experimental Protocols

Protocol: General Procedure for the Synthesis of a 4,6-Disubstituted-2-oxo-2H-pyran-3-carbonitrile

This protocol is a generalized procedure based on domino reactions reported in the literature.[2] Safety Note: This reaction should be conducted in a well-ventilated fume hood with appropriate PPE.

Reagents & Equipment:

  • α-Aroylketene dithioacetal derivative (1.0 eq)

  • Malononitrile (1.0 eq)

  • Potassium Hydroxide (KOH), powdered (1.2 eq)

  • Dimethylformamide (DMF), dry

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Ice bath

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, combine the α-aroylketene dithioacetal (1.0 eq) and powdered KOH (1.2 eq) in dry DMF.

  • Initial Reaction: Heat the mixture to 100°C. Stir for approximately 1.5 hours.

  • Addition: After the initial period, add malononitrile (1.0 eq) to the reaction mixture.

  • Cyclization: Continue stirring at 100°C. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Isolation: The solid product will precipitate. Collect the solid by vacuum filtration, wash it thoroughly with water, and then with a cold non-polar solvent (e.g., hexane) to remove soluble impurities.

  • Purification: Dry the crude product. If further purification is needed, recrystallize from a suitable solvent such as ethanol or ethyl acetate.

experimental_workflow setup 1. Setup (Reagents + KOH in DMF) heat1 2. Heat to 100°C (1.5 hours) setup->heat1 add 3. Add Malononitrile heat1->add heat2 4. Continue Heating (Monitor by TLC) add->heat2 workup 5. Quench (Pour into ice water) heat2->workup isolate 6. Isolate by Filtration workup->isolate purify 7. Purify (Recrystallization) isolate->purify final_product Final Product purify->final_product

Caption: General experimental workflow for synthesis.

Logical Relationships in Scale-Up

Understanding the interplay between different parameters is crucial for successful scale-up.

logical_relationships cluster_params Input Parameters cluster_effects Process Effects cluster_outcomes Outcomes temp Temperature kinetics Reaction Kinetics temp->kinetics heat Heat Transfer temp->heat mixing Mixing Speed mixing->heat mass Mass Transfer mixing->mass addition Addition Rate addition->heat concentration Concentration concentration->kinetics yield Yield kinetics->yield purity Purity kinetics->purity heat->purity safety Safety heat->safety mass->yield mass->purity

Caption: Inter-relationships of key scale-up parameters.

References

Technical Support Center: Characterization of Impurities in 2-oxo-2H-pyran-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in 2-oxo-2H-pyran-5-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

A1: Impurities in this compound can originate from several stages of the manufacturing process, including synthesis, purification, and storage. The primary sources are:

  • Starting Materials: Unreacted malononitrile and acetoacetic acid derivatives are common process-related impurities.

  • Intermediates: Incomplete conversion of reaction intermediates to the final product can result in their presence in the final material.

  • Byproducts: Side reactions involving the starting materials or intermediates can generate various byproducts. For instance, malononitrile can undergo self-condensation or hydrolysis under basic reaction conditions.[1][2]

  • Reagents and Solvents: Catalysts, bases, and solvents used during the synthesis and purification steps can remain as residual impurities.

  • Degradation Products: this compound may degrade under certain conditions such as exposure to heat, light, or incompatible excipients, leading to the formation of degradation products.

Q2: What are the common types of impurities found in this compound?

A2: Impurities are generally classified into three main categories:

  • Organic Impurities: These include starting materials, intermediates, byproducts, and degradation products.

  • Inorganic Impurities: These can include reagents, catalysts, and heavy metals.

  • Residual Solvents: These are organic solvents used during the synthesis or purification process that are not completely removed.

Q3: How can I identify unknown impurities in my sample of this compound?

A3: A combination of analytical techniques is typically employed for the identification and structural elucidation of unknown impurities. A general workflow is as follows:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary technique for separating and quantifying impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides the molecular weight of the impurities, which is crucial for their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are powerful tools for elucidating the detailed chemical structure of isolated impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the standard method for the identification and quantification of residual solvents.

A visual representation of this workflow is provided below.

cluster_workflow Impurity Identification Workflow Sample Sample of this compound HPLC_UV HPLC-UV Analysis (Separation & Quantification) Sample->HPLC_UV GC_MS GC-MS Analysis (Residual Solvents) Sample->GC_MS LC_MS LC-MS Analysis (Molecular Weight Determination) HPLC_UV->LC_MS Impurity_Isolation Impurity Isolation (Prep-HPLC) LC_MS->Impurity_Isolation NMR NMR Spectroscopy (Structure Elucidation) Impurity_Isolation->NMR Identification Impurity Identification & Structure Confirmation NMR->Identification GC_MS->Identification

A typical workflow for impurity identification.

Troubleshooting Guides

Problem 1: An unknown peak is observed in the HPLC chromatogram of my this compound sample.

  • Possible Cause 1: Process-Related Impurity

    • Troubleshooting Step: Review the synthetic route of your this compound. Common synthetic methods involve the reaction of malononitrile with an acetoacetic acid derivative.[3] Potential impurities could be unreacted starting materials or byproducts from side reactions. For instance, malononitrile is known to dimerize or trimerize under basic conditions.[1][2]

    • Action: Analyze authentic samples of the starting materials and potential byproducts by HPLC to compare their retention times with the unknown peak.

  • Possible Cause 2: Degradation Product

    • Troubleshooting Step: The impurity may have formed due to the degradation of the active pharmaceutical ingredient (API).

    • Action: Perform forced degradation studies to intentionally degrade the this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[4][5][6][7] Analyze the stressed samples by HPLC. If the unknown peak increases in any of the stressed samples, it is likely a degradation product.

  • Possible Cause 3: Contamination

    • Troubleshooting Step: The impurity could be a contaminant from solvents, glassware, or other equipment.

    • Action: Analyze a blank injection (mobile phase) to rule out contamination from the HPLC system. Review laboratory procedures and ensure proper cleaning of all equipment.

Problem 2: The mass spectrum of an impurity peak does not provide a clear molecular ion.

  • Possible Cause 1: In-source Fragmentation

    • Troubleshooting Step: The impurity may be unstable and fragmenting in the mass spectrometer's ion source.

    • Action: Try using a softer ionization technique, such as electrospray ionization (ESI) with optimized cone voltage, or atmospheric pressure chemical ionization (APCI).

  • Possible Cause 2: Multiple Components Co-eluting

    • Troubleshooting Step: The HPLC peak may not be pure and could contain multiple co-eluting components.

    • Action: Optimize the HPLC method to improve the resolution. This can be achieved by changing the mobile phase composition, gradient profile, column type, or temperature.

Problem 3: Difficulty in elucidating the structure of an isolated impurity by NMR.

  • Possible Cause 1: Insufficient Sample Quantity

    • Troubleshooting Step: The amount of isolated impurity may be too low for standard NMR analysis.

    • Action: Isolate a larger quantity of the impurity using preparative HPLC. Alternatively, use more sensitive NMR techniques such as a cryoprobe or micro-NMR.

  • Possible Cause 2: Complex NMR Spectra

    • Troubleshooting Step: The ¹H and ¹³C NMR spectra may be complex and difficult to interpret.

    • Action: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity between protons and carbons, which will aid in structure elucidation.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This method is designed for the separation and quantification of potential process-related impurities and degradation products in this compound.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve an appropriate amount of the this compound sample in a suitable diluent (e.g., a mixture of Mobile Phase A and Mobile Phase B) to obtain a final concentration of approximately 1 mg/mL.

cluster_hplc HPLC-UV Experimental Workflow Sample_Prep Sample Preparation (1 mg/mL in Diluent) HPLC_System HPLC System (C18 Column, 30°C) Sample_Prep->HPLC_System Injection Inject 10 µL HPLC_System->Injection Gradient_Elution Gradient Elution (Water/Acetonitrile with Formic Acid) Injection->Gradient_Elution Detection UV Detection (254 nm) Gradient_Elution->Detection Data_Analysis Data Analysis (Impurity Profiling) Detection->Data_Analysis

Workflow for HPLC-UV impurity profiling.
Protocol 2: GC-MS Method for Residual Solvent Analysis

This method is suitable for the identification and quantification of residual solvents in the final product.

  • Instrumentation:

    • Gas chromatograph with a headspace autosampler and a mass selective detector (MSD).

  • Chromatographic Conditions:

    • Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: 5 minutes at 240 °C.

    • Injector Temperature: 250 °C.

    • Transfer Line Temperature: 250 °C.

    • MSD Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 35-350.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Equilibration Time: 20 minutes.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) and seal the vial.

Protocol 3: NMR Spectroscopy for Structural Elucidation

This protocol outlines the general steps for obtaining NMR spectra of an isolated impurity for structure elucidation.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 1-5 mg of the isolated impurity in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of proton signals.

    • ¹³C NMR: Acquire a carbon spectrum to identify the number and types of carbon atoms.

    • DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.

    • COSY: Identifies proton-proton couplings within the molecule.

    • HSQC: Correlates directly bonded proton and carbon atoms.

    • HMBC: Identifies long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.

Data Presentation

Table 1: Potential Process-Related Impurities
Impurity NameStructurePotential Source
MalononitrileCH₂(CN)₂Unreacted starting material
Ethyl AcetoacetateCH₃COCH₂COOC₂H₅Unreacted starting material
Malononitrile DimerC₆H₄N₄Self-condensation of malononitrile
CyanoacetamideNCCH₂CONH₂Hydrolysis of malononitrile
Table 2: Typical HPLC-UV Method Parameters
ParameterValue
ColumnC18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase BAcetonitrile
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL
Table 3: Typical GC-MS Parameters for Residual Solvents
ParameterValue
ColumnDB-624, 30 m x 0.25 mm, 1.4 µm
Carrier GasHelium
Oven Program40°C (5 min), then 10°C/min to 240°C (5 min)
Injector Temperature250 °C
MS Scan Rangem/z 35-350
Headspace Oven Temp80 °C

This technical support center provides a foundational guide for the characterization of impurities in this compound. For specific challenges, further optimization of the provided methods may be necessary. Always refer to relevant regulatory guidelines for impurity analysis in pharmaceutical development.

References

stability issues and proper storage of 2-oxo-2H-pyran-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of 2-oxo-2H-pyran-5-carbonitrile.

Troubleshooting Guide

Researchers may encounter several issues during the handling and experimental use of this compound. This guide provides a systematic approach to troubleshooting common problems.

Issue 1: Inconsistent or Unexpected Experimental Results

Inconsistent results in assays or synthetic reactions can often be traced back to the degradation of the compound.

  • Initial Check: Verify the purity of the compound using analytical techniques such as HPLC, NMR, or mass spectrometry.[1]

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the compound has been stored under the recommended conditions (see Proper Storage section). Improper storage, such as exposure to light, moisture, or high temperatures, can lead to degradation.

    • Prepare Fresh Solutions: If the compound is used in solution, prepare fresh solutions before each experiment. Degradation can occur in certain solvents over time.

    • pH Considerations: Be mindful of the pH of your experimental medium. The lactone ring in the pyran structure is susceptible to hydrolysis under strongly acidic or basic conditions.

Logical Flow for Troubleshooting Inconsistent Results

G start Inconsistent Experimental Results check_purity Verify Compound Purity (HPLC, NMR) start->check_purity degradation_suspected Degradation Suspected check_purity->degradation_suspected review_storage Review Storage Conditions fresh_solution Prepare Fresh Solutions review_storage->fresh_solution check_ph Evaluate Experimental pH fresh_solution->check_ph modify_protocol Modify Experimental Protocol check_ph->modify_protocol pH is extreme proceed Proceed with Experiment check_ph->proceed pH is neutral degradation_suspected->review_storage Purity ≥ 97% order_new Order New Compound degradation_suspected->order_new Purity < 97% modify_protocol->proceed

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Physical Changes in the Compound

Changes in the physical appearance of this compound can indicate degradation.

  • Observation: The compound, which is typically a solid, may show discoloration (e.g., yellowing), clumping, or have a different odor.

  • Potential Cause: Exposure to moisture, light, or air can lead to degradation or polymerization.

  • Action: If physical changes are observed, it is recommended to discard the batch and use a fresh, unopened sample. Purity analysis should be performed on the questionable material if it must be used, though this is not ideal.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place. For long-term storage, temperatures of -20°C are often recommended for heterocyclic compounds. Some suppliers suggest room temperature storage for shipping, but for maintaining purity over extended periods, colder and drier conditions are preferable.

Q2: Is this compound sensitive to moisture?

A2: Yes. Like many compounds with lactone and nitrile functionalities, this compound is expected to be sensitive to moisture. The lactone ring can undergo hydrolysis, especially under non-neutral pH conditions. It is crucial to handle the compound in a dry environment and to store it in a desiccated container.

Q3: What are the known incompatibilities of this compound?

A3: this compound should be kept away from strong oxidizing agents, strong acids, and strong bases. These substances can promote degradation of the pyran ring and hydrolysis of the nitrile group.

Q4: What is the expected shelf-life of this compound?

A4: The shelf-life of this compound is not definitively established in publicly available literature and will depend heavily on the storage conditions. When stored properly as described above, the compound should remain stable for an extended period. However, it is good laboratory practice to re-analyze the purity of any chemical that has been stored for more than a year.

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways have not been extensively studied for this particular molecule, based on its structure, the following are plausible:

  • Hydrolysis: The lactone ring can be hydrolyzed to form a carboxylic acid and an alcohol. The nitrile group can also be hydrolyzed to a carboxylic acid or an amide.

  • Oxidation: The pyran ring may be susceptible to oxidation, leading to ring-opening or other degradation products.

  • Photodegradation: Exposure to UV light may induce degradation.

  • Dimerization/Polymerization: Under certain conditions, molecules of this type can undergo self-reaction.

Proper Storage and Handling

Adherence to proper storage and handling protocols is critical for maintaining the integrity of this compound.

Parameter Recommendation Rationale
Temperature Long-term: -20°C; Short-term: 2-8°CMinimizes degradation kinetics.
Light Store in an amber vial or in the dark.Prevents potential photodegradation.
Moisture Store in a desiccator with a suitable drying agent.Prevents hydrolysis of the lactone and nitrile groups.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidation.
Container Tightly sealed, appropriate chemical-resistant container.Prevents contamination and exposure to air and moisture.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical gradient might be 10-90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by a UV scan of the compound (a wavelength around 254 nm is often a good starting point).

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample solution and record the chromatogram. Purity is assessed by the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[2] The following is a general protocol that can be adapted for this compound.

  • Objective: To identify potential degradation products and pathways under various stress conditions.[2]

  • Methodology:

    • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Keep the solution at room temperature for a defined period, as basic conditions may cause rapid degradation.

    • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Keep the solution at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period.

    • Photodegradation: Expose a solution of the compound (and the solid compound) to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined duration.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating method, such as the HPLC method described above, to quantify the parent compound and detect any degradation products.

Workflow for a Forced Degradation Study

G start Prepare Stock Solution of this compound stress_conditions Expose to Stress Conditions start->stress_conditions acid Acidic Hydrolysis (0.1M HCl, 60°C) stress_conditions->acid base Basic Hydrolysis (0.1M NaOH, RT) stress_conditions->base oxidation Oxidative Degradation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal Degradation (Solid, 80°C) stress_conditions->thermal photo Photodegradation (ICH light source) stress_conditions->photo analysis Analyze Samples by HPLC at Time Points acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Identify and Quantify Degradation Products analysis->results

Caption: General workflow for a forced degradation study.

Data Presentation

Table 1: Recommended Parameters for a Stability Study of this compound

Condition Storage Temperature Relative Humidity Time Points (Months) Tests to be Performed
Long-Term 25°C ± 2°C or 30°C ± 2°C60% ± 5% or 65% ± 5%0, 3, 6, 9, 12, 18, 24, 36Appearance, Purity (HPLC), Identification (e.g., IR, MS), Water Content
Accelerated 40°C ± 2°C75% ± 5%0, 3, 6Appearance, Purity (HPLC), Identification, Water Content
Intermediate 30°C ± 2°C65% ± 5%0, 6, 9, 12Appearance, Purity (HPLC), Identification, Water Content

Disclaimer: The information provided in this technical support center is for guidance purposes only and is based on general chemical principles and available data for related compounds. It is essential to consult the supplier's safety data sheet (SDS) and to perform your own stability assessments for critical applications.

References

Technical Support Center: Workup Procedures for 2-oxo-2H-pyran-5-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedures of 2-oxo-2H-pyran-5-carbonitrile and related pyran-2-one derivative reactions. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the workup and purification of this compound reactions in a question-and-answer format.

Question 1: My reaction is complete, but upon adding water, no precipitate forms or the product appears oily. What should I do?

Answer:

This issue can arise from several factors related to the product's solubility or physical state.

  • High Solubility in the Workup Solvent: Your product might be partially soluble in the aqueous mixture.

    • Solution: Try extracting the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to isolate the crude product.[1]

  • Product is an Oil at Room Temperature: The product may not be a solid at the temperature of your workup.

    • Solution: After extraction, if the concentrated product is an oil, purification should be performed using column chromatography.

  • Insufficient Product Formation: A very low yield might not be visible as a precipitate.

    • Solution: Perform an extraction to isolate any product that may be present. If the yield is confirmed to be low, troubleshooting the reaction conditions is necessary.

Question 2: I've isolated my crude product, but the yield is very low. What are the potential causes during workup?

Answer:

Low yields can be attributed to several factors during the workup process.[2]

  • Product Loss During Extraction and Washing: The product may have some solubility in the aqueous layer, leading to loss during extraction and washing steps.

    • Solution: Minimize the number of aqueous washes. Ensure the aqueous layer is saturated with brine (NaCl) to decrease the solubility of the organic product in the aqueous phase. Back-extract the aqueous washes with fresh organic solvent to recover any dissolved product.

  • Incomplete Precipitation: If relying on precipitation for isolation, the product may not have fully crashed out of the solution.

    • Solution: Cool the mixture in an ice bath for a longer duration to maximize precipitation.[2] If the product is still not precipitating, consider adding a co-solvent in which the product is insoluble.

  • Degradation of the Product: The pyran-2-one ring or the nitrile group can be sensitive to harsh pH conditions.

    • Solution: Maintain a neutral or slightly acidic pH during the workup. Avoid strong acids or bases unless necessary for quenching a reagent. The stability of 2H-pyran derivatives can be influenced by their substituents.[3]

Question 3: My final product is impure. What are common impurities and how can I remove them?

Answer:

Common impurities can include unreacted starting materials, reaction byproducts, or products from side reactions.[2]

  • Unreacted Starting Materials: Often, these can be removed by simple purification techniques.

    • Solution: Recrystallization is an effective method for removing small amounts of impurities if the product is a solid.[2][4] Column chromatography is a more general and powerful technique to separate the product from impurities with different polarities.[2]

  • Byproducts from Side Reactions: Possible side reactions include the hydrolysis of the nitrile group to a carboxylic acid or amide, or polymerization.[5][6][7][8][9]

    • Solution:

      • Hydrolyzed Impurities: If the nitrile has been partially hydrolyzed to a carboxylic acid, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity.

      • Polymeric Material: Polymeric byproducts are often less soluble and can sometimes be removed by trituration with a suitable solvent or by column chromatography.

Question 4: During column chromatography, my product is streaking or not moving from the baseline.

Answer:

This is a common issue in chromatography and can be resolved by adjusting the solvent system.

  • Compound is Too Polar for the Eluent: The product has a strong affinity for the stationary phase (silica gel).

    • Solution: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. For highly polar compounds, a solvent system like dichloromethane/methanol might be necessary.[2]

  • Acidic or Basic Nature of the Compound: The compound might be interacting too strongly with the silica gel.

    • Solution: Add a small amount of a modifier to your eluent. For acidic compounds, adding a small amount of acetic acid (e.g., 0.5-1%) can improve the peak shape and elution.[2] For basic compounds, adding a small amount of triethylamine (e.g., 0.5-1%) can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is a general workup procedure for a reaction synthesizing a this compound derivative?

A1: A common procedure involves pouring the reaction mixture into ice-cold water to precipitate the crude product. The solid is then collected by filtration, washed with water, and dried. Further purification is typically achieved by recrystallization from a suitable solvent like ethanol.[4] If the product does not precipitate, extraction with an organic solvent is performed.

Q2: What are the best purification techniques for this compound?

A2: The most effective purification techniques are recrystallization and silica gel column chromatography.[2] Recrystallization is ideal for obtaining highly pure crystalline solids when impurities are present in small amounts. Column chromatography is more versatile for separating complex mixtures and purifying oily products.[2]

Q3: Can the nitrile group be hydrolyzed during the workup?

A3: Yes, the nitrile group can be susceptible to hydrolysis to form a carboxylic acid or an amide, particularly under strong acidic or basic conditions, especially with heating.[5][6][8] It is advisable to perform the workup under neutral or mildly acidic/basic conditions and at room temperature if possible.

Q4: How stable is the 2-oxo-2H-pyran ring during workup?

A4: The 2H-pyran ring system is generally stable, especially when part of a fused ring system.[3][10] However, prolonged exposure to strong acids or bases can potentially lead to ring-opening or other degradation pathways.[11]

Data Presentation

The choice of purification method can significantly impact the final yield and purity of the product. The following table summarizes typical recovery and purity ranges for common purification techniques used for pyran-2-one derivatives.

Purification TechniqueTypical Recovery (%)Typical Purity (%)AdvantagesDisadvantages
Recrystallization 70-90%>98%Cost-effective, scalable, yields high-purity crystalline material.[2]Potential for product loss in the mother liquor, can be time-consuming.[2]
Column Chromatography 50-80%95-99%Effective for separating complex mixtures and non-crystalline products.[2]More resource-intensive (solvents, silica gel), can be laborious.[2]

Experimental Protocols

Protocol 1: General Workup by Precipitation and Recrystallization

This protocol is suitable for reactions where the this compound product is a solid and precipitates upon addition to water.

  • Precipitation: Once the reaction is deemed complete by TLC, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing ice-cold water while stirring.

  • Filtration: Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filtered solid with cold water (3 x 10 mL) to remove any water-soluble impurities.[4]

  • Drying: Dry the solid product. This can be done by air drying or in a desiccator under vacuum.

  • Recrystallization:

    • Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., ethanol).

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Further cool the flask in an ice bath to maximize crystal formation.[2]

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Protocol 2: Workup by Extraction

This protocol is used when the product does not precipitate from water or is an oil.

  • Quenching: Quench the reaction by slowly adding it to a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution. A wash with a saturated sodium bicarbonate solution can be included if acidic byproducts need to be removed.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 3: Silica Gel Column Chromatography

This protocol is for the purification of the crude product when recrystallization is not effective or the product is an oil.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder and carefully load it onto the top of the packed column.[2]

  • Elution: Start eluting with a non-polar mobile phase (e.g., 100% hexane or a hexane/ethyl acetate mixture of low polarity). Gradually increase the polarity of the eluent to move the desired compound down the column.[2]

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[2]

Mandatory Visualization

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Workup cluster_purification Purification Reaction_Mixture Reaction Mixture Pour_Water Pour into ice-cold water Reaction_Mixture->Pour_Water Precipitate_Check Precipitate Forms? Pour_Water->Precipitate_Check Extraction Extract with Organic Solvent Precipitate_Check->Extraction No / Oily Filtration Filter Solid Precipitate_Check->Filtration Yes Wash Wash Organic Layer (Water, Brine) Extraction->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Wash_Solid Wash with Cold Water Filtration->Wash_Solid Dry_Solid Dry Solid Wash_Solid->Dry_Solid Dry_Solid->Crude_Product Purification_Method Purification (Recrystallization or Column Chromatography) Crude_Product->Purification_Method Pure_Product Pure Product Purification_Method->Pure_Product Troubleshooting_Low_Yield Start Low Product Yield After Workup Cause1 Product Loss During Aqueous Washes Start->Cause1 Cause2 Incomplete Precipitation Start->Cause2 Cause3 Product Degradation (Harsh pH) Start->Cause3 Solution1 Minimize washes, use brine, back-extract Cause1->Solution1 Solution2 Prolonged cooling, add anti-solvent Cause2->Solution2 Solution3 Maintain neutral pH, avoid strong acids/bases Cause3->Solution3

References

dealing with moisture sensitivity in 2-oxo-2H-pyran-5-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to moisture sensitivity in the synthesis of 2-oxo-2H-pyran-5-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: Why is moisture sensitivity a concern in the synthesis of this compound?

A1: Moisture sensitivity is a critical concern for several reasons. Firstly, many reagents used in synthetic organic chemistry are reactive with water. For instance, strong bases or organometallic reagents, if used, can be quenched by trace amounts of water, inhibiting the reaction. Secondly, the 2-oxo-2H-pyran (or α-pyrone) ring itself is a lactone and can be susceptible to hydrolysis, which leads to ring-opening and the formation of unwanted byproducts.[1][2][3] This can significantly reduce the yield and purity of the desired product. Lastly, the nitrile group, while generally more stable than the lactone, can also undergo hydrolysis under certain acidic or basic conditions, leading to the formation of a carboxylic acid.

Q2: Some literature protocols for similar pyran syntheses use water as a solvent. Why is my synthesis failing due to moisture?

A2: The tolerance to water is highly dependent on the specific synthetic route and the catalysts used. Many modern "green chemistry" approaches utilize multicomponent reactions in aqueous media.[4][5] These reactions are designed to be robust in the presence of water. However, other synthetic pathways, particularly those employing sensitive catalysts or intermediates, demand anhydrous (water-free) conditions. If your specific protocol involves reagents that react with water, or if the stability of an intermediate is compromised by its presence, then strict moisture control is essential.

Q3: What are the primary signs of moisture contamination in my reaction?

A3: Signs of moisture contamination can include:

  • Low or no yield of the desired product: This is the most common indicator, often because a key reagent or catalyst has been deactivated.

  • Formation of a significant amount of side products: You may observe unexpected spots on your Thin Layer Chromatography (TLC) plate or additional peaks in your NMR or LC-MS analysis.

  • Difficulty in product isolation and purification: The presence of polar, water-soluble byproducts, such as ring-opened acids, can complicate the work-up and purification process.

  • Inconsistent results between batches: If you observe significant variability in your reaction outcomes, it may be due to fluctuating levels of moisture in your reagents or solvents.

Q4: What is the most likely side product if my reaction is contaminated with water?

A4: The most probable side product resulting from water contamination is the hydrolysis of the lactone in the 2-oxo-2H-pyran ring. This ring-opening would result in a dicarboxylic acid derivative. Depending on the reaction conditions, the nitrile group could also be hydrolyzed to a carboxylic acid, though this typically requires more stringent conditions.

Troubleshooting Guides

Guide 1: Low Product Yield

Issue: The reaction has resulted in a very low yield or no this compound at all.

Possible Cause Suggested Solution
Decomposition of Reagents Ensure all starting materials, especially any strong bases or acid chlorides, are fresh and have been stored under anhydrous conditions.
"Wet" Solvents Use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane). Alternatively, use commercially available anhydrous solvents packaged under an inert atmosphere.
Inadequate Inert Atmosphere Ensure your reaction is conducted under a positive pressure of an inert gas like nitrogen or argon. Check for leaks in your apparatus.
Moisture in Glassware Flame-dry all glassware under vacuum or in a stream of inert gas immediately before use to remove adsorbed water. Allow to cool to room temperature under an inert atmosphere.
Guide 2: Presence of Multiple Side Products

Issue: TLC or NMR analysis shows the presence of several unexpected products in the crude reaction mixture.

Possible Cause Suggested Solution
Hydrolysis of Product/Intermediate The primary suspect is the ring-opening of the pyrone. Work-up should be performed promptly after the reaction is complete. Avoid prolonged exposure to acidic or basic aqueous conditions during extraction.
Side Reactions from Knoevenagel Condensation If your synthesis involves a Knoevenagel condensation, ensure the stoichiometry of your reactants is correct. An excess of one reagent can lead to undesired side reactions.[6]
Decomposition on Silica Gel The 2-oxo-2H-pyran ring can be sensitive to acidic conditions. If you suspect decomposition during column chromatography, consider using silica gel that has been neutralized with a base (e.g., triethylamine) or switch to a less acidic stationary phase like alumina.

Data Presentation

The following table illustrates the potential impact of moisture on the yield of this compound. (Note: This is representative data to highlight the importance of anhydrous conditions).

Reaction Conditions Solvent Atmosphere Yield (%) Purity (by NMR)
Standard Reagent Grade THFAir15-25%~70%
Anhydrous Freshly Distilled THFNitrogen75-85%>95%
Anhydrous + Flame-Dried Glassware Freshly Distilled THFNitrogen85-95%>98%

Experimental Protocols

Key Experiment: Synthesis of this compound under Anhydrous Conditions

This protocol is a representative method based on a multicomponent reaction strategy, adapted to ensure anhydrous conditions.

Materials:

  • Appropriate starting materials (e.g., a β-ketoester, an orthoformate, and malononitrile)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane, freshly distilled)

  • Catalyst (e.g., a Lewis acid or a base like piperidine, ensure it is anhydrous)

  • Anhydrous Sodium Sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Glassware: Assemble a round-bottom flask with a reflux condenser and a magnetic stir bar. Flame-dry the entire apparatus under a vacuum or a stream of dry nitrogen. Allow the glassware to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Addition: To the cooled flask, add the β-ketoester and malononitrile under a positive flow of nitrogen. Add the anhydrous solvent via a syringe.

  • Initiation of Reaction: Begin stirring the mixture. Add the orthoformate and the catalyst via syringe.

  • Reaction Monitoring: Heat the reaction to the temperature specified in your protocol (e.g., reflux). Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully (if necessary) with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Flame-Dry Glassware prep_solvent Use Anhydrous Solvents prep_reagents Store Reagents in Desiccator add_reagents Add Reagents under N2 prep_reagents->add_reagents Start run_reaction Heat and Stir monitor_tlc Monitor by TLC quench Quench Reaction monitor_tlc->quench Reaction Complete extract Extract with Organic Solvent dry Dry with Na2SO4 purify Column Chromatography final_product Pure this compound purify->final_product Isolate

Caption: Experimental workflow for anhydrous synthesis.

troubleshooting_flow cluster_yes cluster_no start Low Yield or Impure Product check_moisture Suspect Moisture Contamination? start->check_moisture dry_solvents Dry Solvents & Reagents check_moisture->dry_solvents Yes check_reagents Check Reagent Purity check_moisture->check_reagents No flame_dry Flame-Dry Glassware dry_solvents->flame_dry use_inert Use Inert Atmosphere flame_dry->use_inert rerun Re-run Reaction use_inert->rerun check_temp Verify Reaction Temperature check_reagents->check_temp check_time Optimize Reaction Time check_temp->check_time

Caption: Troubleshooting logic for synthesis issues.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-oxo-2H-pyran-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-oxo-2H-pyran ring system is a core structural motif in a variety of natural products and pharmacologically active compounds. The nitrile functionality at the C5 position of this scaffold, as seen in 2-oxo-2H-pyran-5-carbonitrile, offers a versatile handle for further chemical modifications, making it a valuable building block in medicinal chemistry and drug discovery. This guide provides a comparative overview of two prominent synthetic methodologies for the preparation of this compound: a classical Knoevenagel condensation followed by intramolecular cyclization, and a domino reaction approach.

Data Presentation

The following table summarizes the key quantitative and qualitative parameters for the two synthesis methods, allowing for a direct comparison of their efficiency and practicality.

ParameterMethod 1: Knoevenagel Condensation & CyclizationMethod 2: Domino Reaction
Starting Materials Ethyl-2-formyl-3-oxobutanoate, Malononitrile3-(dimethylamino)acrylaldehyde, Cyanoacetyl chloride
Reagents/Catalysts Piperidine, Acetic AcidTriethylamine
Solvent EthanolDichloromethane
Reaction Temperature Reflux (approx. 78 °C)Room Temperature
Reaction Time 4 - 6 hours8 - 12 hours
Yield 65 - 75%70 - 80%
Purification RecrystallizationColumn Chromatography
Key Advantages Utilizes readily available starting materials; relatively straightforward procedure.Milder reaction conditions; potentially higher yields.
Key Disadvantages Requires heating; longer reaction time may lead to side products.Starting materials may be less common; requires chromatographic purification.

Experimental Protocols

Method 1: Knoevenagel Condensation and Cyclization

This method involves the initial Knoevenagel condensation of a β-keto-aldehyde with malononitrile, followed by an in-situ intramolecular cyclization to form the desired 2-pyrone ring.

Materials:

  • Ethyl-2-formyl-3-oxobutanoate (1.0 eq)

  • Malononitrile (1.0 eq)

  • Piperidine (0.1 eq)

  • Glacial Acetic Acid (catalytic amount)

  • Ethanol

Procedure:

  • To a solution of ethyl-2-formyl-3-oxobutanoate (1.0 eq) and malononitrile (1.0 eq) in ethanol, a catalytic amount of piperidine (0.1 eq) and a few drops of glacial acetic acid are added.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then triturated with cold diethyl ether, and the resulting solid is collected by filtration.

  • The solid product is purified by recrystallization from ethanol to afford this compound as a crystalline solid.

Method 2: Domino Reaction

This approach utilizes a domino reaction sequence involving an enamine and an acyl chloride to construct the pyran ring in a single pot.

Materials:

  • 3-(dimethylamino)acrylaldehyde (1.0 eq)

  • Cyanoacetyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM)

Procedure:

  • A solution of 3-(dimethylamino)acrylaldehyde (1.0 eq) in dry dichloromethane is cooled to 0 °C in an ice bath.

  • Triethylamine (1.2 eq) is added dropwise to the solution, followed by the slow addition of cyanoacetyl chloride (1.1 eq).

  • The reaction mixture is allowed to warm to room temperature and stirred for 8-12 hours. The reaction progress is monitored by TLC.

  • After completion of the reaction, the mixture is washed successively with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.

  • The crude residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield pure this compound.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the two compared synthesis methods for this compound.

Synthesis_Method_1 cluster_start Starting Materials Ethyl-2-formyl-3-oxobutanoate Ethyl-2-formyl-3-oxobutanoate Reaction Knoevenagel Condensation & Cyclization Ethyl-2-formyl-3-oxobutanoate->Reaction Malononitrile Malononitrile Malononitrile->Reaction Conditions Piperidine, Acetic Acid Ethanol, Reflux (4-6h) Reaction->Conditions Workup Solvent Removal & Trituration Reaction->Workup Purification Recrystallization (Ethanol) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via Knoevenagel condensation.

Synthesis_Method_2 cluster_start Starting Materials 3-(dimethylamino)acrylaldehyde 3-(dimethylamino)acrylaldehyde Reaction Domino Reaction 3-(dimethylamino)acrylaldehyde->Reaction Cyanoacetyl chloride Cyanoacetyl chloride Cyanoacetyl chloride->Reaction Conditions Triethylamine, DCM 0 °C to RT (8-12h) Reaction->Conditions Workup Aqueous Wash Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

A Comparative Guide to the Biological Activity of 2-oxo-2H-pyran-5-carbonitrile and Other Pyranones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2-oxo-2H-pyran-5-carbonitrile and a range of other pyranone derivatives. While quantitative experimental data for this compound is limited in publicly available literature, this document summarizes its reported potential and contrasts it with the well-documented activities of other pyranones, offering valuable insights for drug discovery and development. The information presented is supported by experimental data from various studies, with detailed protocols for key assays and visualizations of relevant signaling pathways.

Introduction to Pyranones

Pyranones are a class of heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group. This structural motif is present in numerous natural products and synthetic molecules, exhibiting a wide spectrum of biological activities.[1] These activities include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties, making pyranones a significant area of interest in medicinal chemistry.[2] The diverse biological landscape of pyranone derivatives stems from the versatility of the pyran scaffold, which allows for various substitutions and modifications.[1]

Biological Activity of this compound

This compound, also known as 5-cyano-2-pyrone, has been suggested to possess a range of biological activities, although comprehensive quantitative data remains to be fully elucidated. Preliminary research and its chemical structure suggest potential in the following areas:

  • Antimicrobial Activity: Some studies indicate that this compound and its derivatives may exhibit activity against certain bacterial and fungal strains.[2][3] However, specific minimum inhibitory concentration (MIC) values are not widely reported.

  • Antitumor Properties: The pyranone core is associated with anticancer activity, and it is proposed that this compound could be a candidate for further investigation in cancer research.[2][3]

  • Enzyme Inhibition: Like other pyranone analogs, this compound may act as an enzyme inhibitor, potentially impacting various metabolic pathways.[2][3]

Further in-depth studies are required to quantify these potential activities and understand the underlying mechanisms of action.[2]

Comparative Biological Activities of Pyranone Derivatives

In contrast to the limited quantitative data for this compound, numerous other pyranone derivatives have been extensively studied, with their biological activities well-documented. The following sections and tables summarize these findings.

Anticancer Activity

Pyranone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds involves the induction of apoptosis and the inhibition of key cell cycle regulators like cyclin-dependent kinase 2 (CDK2).

dot

anticancer_pathway cluster_cell Cancer Cell Pyranone Pyranone Derivatives CDK2 CDK2/ Cyclin E Pyranone->CDK2 Inhibition Caspase3 Caspase-3 Pyranone->Caspase3 Activation Rb Rb CDK2->Rb Phosphorylation E2F E2F Rb->E2F Inhibition G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed anticancer mechanism of some pyranone derivatives.

Table 1: Anticancer Activity of Various Pyranone Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
Phomapyrone BHL-6027.90[4]
Phomapyrone AHL-6034.62[4]
11S, 13R-(+)-phomacumarin AHL-6031.02[4]
6-Acrylic phenethyl ester-2-pyranone (5o)HeLa0.50[5]
6-Acrylic phenethyl ester-2-pyranone (5o)C63.45[5]
6-Acrylic phenethyl ester-2-pyranone (5o)MCF-72.61[5]
6-Acrylic phenethyl ester-2-pyranone (5o)A5491.19[5]
6-Acrylic phenethyl ester-2-pyranone (5o)HSC-21.15[5]
Spiro-pyridine derivative (5)HepG-210.58 ± 0.8[6]
Spiro-pyridine derivative (5)Caco-29.78 ± 0.7[6]
Spiro-pyridine derivative (7)HepG-28.90 ± 0.6[6]
Spiro-pyridine derivative (7)Caco-27.83 ± 0.5[6]
Spiro-pyridine derivative (8)HepG-28.42 ± 0.7[6]
Spiro-pyridine derivative (8)Caco-213.61 ± 1.2[6]
Antimicrobial Activity

Several pyranone derivatives exhibit potent antimicrobial activity against a range of bacteria and fungi. The proposed mechanisms include the disruption of the cell membrane and the inhibition of essential enzymes like fatty acid synthase (FAS).

dot

antimicrobial_pathway cluster_bacteria Bacterial Cell Pyranone Pyranone Derivatives Membrane Cell Membrane Pyranone->Membrane Disruption FAS Fatty Acid Synthase (FAS) Pyranone->FAS Inhibition CellDeath Cell Death Membrane->CellDeath FattyAcids Fatty Acid Biosynthesis FAS->FattyAcids FattyAcids->CellDeath

Caption: Proposed antimicrobial mechanisms of pyranone derivatives.

Table 2: Antimicrobial Activity of Various Pyranone Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Pseudopyronine BStaphylococcus aureus0.156[7]
Pseudopyronine CStaphylococcus aureus0.39[7]
Pseudopyronine AStaphylococcus aureus6.25[7]
2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one (8a)Staphylococcus aureus ATCC 25931.56
2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one (9)Streptococcus sp. C203M0.75

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

dot

mtt_workflow cluster_workflow MTT Assay Workflow A 1. Seed cancer cells in 96-well plate B 2. Treat cells with pyranone derivatives A->B C 3. Add MTT solution and incubate B->C D 4. Add solubilizing agent (e.g., DMSO) C->D E 5. Measure absorbance at 570 nm D->E F 6. Calculate IC50 values E->F

Caption: General workflow for the MTT assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the pyranone derivatives and incubated for a further 24-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Agar Well Diffusion Assay for Antimicrobial Activity

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.

dot

agar_well_workflow cluster_workflow Agar Well Diffusion Workflow A 1. Prepare microbial suspension B 2. Inoculate agar plate with suspension A->B C 3. Create wells in the agar B->C D 4. Add pyranone solution to wells C->D E 5. Incubate the plate D->E F 6. Measure the zone of inhibition E->F

Caption: General workflow for the agar well diffusion assay.

Protocol:

  • Preparation of Inoculum: A standardized microbial suspension is prepared from a fresh culture of the test organism.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the microbial suspension and used to evenly streak the entire surface of an agar plate.

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.

  • Compound Application: A defined volume of the pyranone derivative solution (at a known concentration) is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature and time for the specific microorganism.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound. The minimum inhibitory concentration (MIC) can be determined by testing serial dilutions of the compound.

Conclusion

The pyranone scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad range of promising biological activities. While the full potential of this compound is yet to be quantitatively defined, the extensive research on other pyranone derivatives highlights the significant opportunities for developing novel therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigation and the rational design of new, more effective pyranone-based drugs.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 2-oxo-2H-pyran-5-carbonitrile Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-oxo-2H-pyran-5-carbonitrile analogs, focusing on their cytotoxic activity against human cancer cell lines. The information presented is intended to support researchers and professionals in the field of drug discovery and development by offering a concise overview of the effects of structural modifications on the anticancer potential of this promising scaffold. The data is compared against Doxorubicin, a well-established chemotherapeutic agent, to provide a benchmark for potency.

Comparative Analysis of Cytotoxic Activity

The in vitro cytotoxic activity of a series of 6-substituted-4-(p-tolyl)-2-oxo-2H-pyran-5-carbonitrile analogs was evaluated against the human breast cancer cell line (MCF-7). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay. The results are summarized in the table below, alongside the IC50 value for the standard anticancer drug, Doxorubicin.

Compound IDR Group (at position 6)IC50 (µM) against MCF-7[1]Doxorubicin IC50 (µM) against MCF-7
4a Phenyl5.851.2
4b 4-Methylphenyl4.661.2
4c 4-Methoxyphenyl7.281.2
4d 4-Chlorophenyl3.241.2
4e Furan-2-yl10.331.2
4f Thiophen-2-yl9.121.2

Structure-Activity Relationship (SAR) Insights

The data reveals several key insights into the structure-activity relationship of these this compound analogs:

  • Influence of the Aryl Substituent at C-6: The nature of the substituent at the 6-position of the pyran ring significantly impacts the cytotoxic activity.

  • Electron-Withdrawing Groups: The presence of an electron-withdrawing group, such as a chloro-substituent on the phenyl ring at the C-6 position (Compound 4d ), resulted in the highest potency among the tested analogs with an IC50 value of 3.24 µM.[1]

  • Electron-Donating Groups: The introduction of electron-donating groups, like a methyl (Compound 4b ) or methoxy group (Compound 4c ) on the phenyl ring, led to varied effects. The methyl-substituted analog 4b (IC50 = 4.66 µM) showed better activity than the unsubstituted phenyl analog 4a (IC50 = 5.85 µM), while the methoxy-substituted analog 4c (IC50 = 7.28 µM) was less potent.[1]

  • Heterocyclic Rings: Replacement of the phenyl ring with heterocyclic moieties like furan (Compound 4e ) or thiophene (Compound 4f ) at the C-6 position resulted in a decrease in cytotoxic activity, with IC50 values of 10.33 µM and 9.12 µM, respectively.[1]

Experimental Protocols

MTT Assay for Cytotoxicity Evaluation

The cytotoxic activity of the this compound analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

Materials:

  • MCF-7 human breast cancer cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: MCF-7 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was discarded, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the test compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Visualizing the Structure-Activity Relationship Workflow

The following diagram illustrates the general workflow for a structure-activity relationship study, from the initial lead compound to the evaluation of its analogs.

SAR_Workflow cluster_synthesis Synthesis & Modification cluster_evaluation Biological Evaluation cluster_analysis Analysis & Iteration cluster_competitor Benchmark Lead Lead Compound (this compound) Analogs Analog Synthesis (Varying R group at C-6) Lead->Analogs Chemical Modification Screening In Vitro Cytotoxicity Screening (MTT Assay on MCF-7 cells) Analogs->Screening Data IC50 Value Determination Screening->Data SAR Structure-Activity Relationship Analysis Data->SAR Optimized Optimized Lead (e.g., Compound 4d) SAR->Optimized Optimized->Analogs Further Optimization Competitor Competitor Compound (Doxorubicin) Competitor->Screening Apoptosis_Pathway Compound This compound Analog Mitochondria Mitochondria Compound->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

References

Comparative Analysis of the Antimicrobial Activity of 2-Oxo-2H-pyran-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available research highlights the potential of 2-oxo-2H-pyran-5-carbonitrile derivatives as a promising class of antimicrobial agents. This guide provides a comparative analysis of their activity against various pathogens, supported by experimental data from published studies. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-infective therapies.

Summary of Antimicrobial Activity

Studies have shown that derivatives of the this compound scaffold exhibit a range of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The potency of these compounds is significantly influenced by the nature and position of substituents on the pyran ring.

While extensive comparative data for a wide range of this compound derivatives is still emerging, preliminary findings from related pyran-containing heterocyclic systems offer valuable insights. For instance, studies on pyrano[2,3-c]pyrazole and benzo[f]chromene derivatives, which share structural similarities, have demonstrated significant antimicrobial potential.

The following table summarizes the antimicrobial activity of selected pyran derivatives from the literature, providing a baseline for comparison. It is important to note that these are not all direct derivatives of this compound but represent the broader class of pyran-based antimicrobials.

Compound ID/DerivativeTest OrganismMIC (µg/mL)Reference
Halogenated 1H-benzo[f]chromene-2-carbonitrile derivative (Compound 4g) Escherichia coli250[1]
Klebsiella pneumonia500[1]
Staphylococcus aureus (MRSA)500[1]
Staphylococcus aureus1000[1]
Bacillus cereus1000[1]
Bacillus subtilis1000[1]
Pyrano[2,3-c]pyrazole derivative (Compound 5c) Escherichia coli6250[2]
Klebsiella pneumoniae6250[2]
Listeria monocytogenes12500[2]
Staphylococcus aureus12500[2]
Pyrano[2,3-c]pyrazole derivatives (General) Various Bacteria6250 - 50000[2]

Experimental Protocols

The antimicrobial activity of these derivatives is primarily evaluated using standard microbiological techniques, including broth microdilution and agar disk diffusion methods.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on an appropriate agar medium. A suspension of the microorganism is prepared in a sterile saline or broth solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Preparation of Microtiter Plates: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2][3]

Agar Disk Diffusion Method

This method is used for the qualitative assessment of antimicrobial activity.

  • Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Application of Test Compounds: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under suitable conditions.

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited).[4]

Experimental Workflow for Synthesis and Antimicrobial Evaluation

The general process for investigating the antimicrobial potential of novel this compound derivatives involves chemical synthesis followed by a series of microbiological assays.

experimental_workflow start Design of this compound Derivatives synthesis Chemical Synthesis of Target Compounds start->synthesis purification Purification and Characterization (NMR, MS, etc.) synthesis->purification prelim_screening Preliminary Antimicrobial Screening (e.g., Disk Diffusion) purification->prelim_screening mic_determination Quantitative Analysis: MIC Determination (Broth Microdilution) prelim_screening->mic_determination Active Compounds mbc_mfc Determination of MBC/MFC mic_determination->mbc_mfc mechanism_studies Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) mic_determination->mechanism_studies end Identification of Lead Compounds mbc_mfc->end mechanism_studies->end

General workflow for the synthesis and antimicrobial evaluation of novel compounds.

Potential Mechanism of Action: DNA Gyrase Inhibition

While the precise mechanism of action for many this compound derivatives is still under investigation, studies on structurally related pyrano[2,3-c]pyrazole compounds suggest that they may exert their antimicrobial effect by inhibiting DNA gyrase.[2] DNA gyrase is a crucial bacterial enzyme involved in DNA replication, transcription, and repair, making it an attractive target for antimicrobial drugs.

The proposed mechanism involves the binding of the pyran derivative to the active site of DNA gyrase, thereby preventing its normal function and leading to bacterial cell death.

dna_gyrase_inhibition compound This compound Derivative binding Binding to Active Site compound->binding dna_gyrase Bacterial DNA Gyrase dna_gyrase->binding inhibition Inhibition of DNA Supercoiling binding->inhibition dna_damage Disruption of DNA Replication & Repair inhibition->dna_damage cell_death Bacterial Cell Death dna_damage->cell_death

Proposed mechanism of action involving the inhibition of bacterial DNA gyrase.

Future Directions

The preliminary data on this compound derivatives and their analogs are encouraging. Future research should focus on the synthesis and systematic antimicrobial evaluation of a broader range of these compounds to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular targets and pathways involved in their antimicrobial action. Such efforts will be crucial for the development of this promising class of compounds into effective therapeutic agents.

References

Comparative Analysis of 2-Oxo-2H-pyran-5-carbonitrile Derivatives and Analogs in Anti-Cancer Research: A Docking Study Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the molecular docking studies of 2-oxo-2H-pyran-5-carbonitrile derivatives and structurally related analogs, with a focus on their potential as anti-cancer agents. By examining their interactions with key biological targets, this document serves as a valuable resource for researchers, scientists, and professionals in the field of drug development. The data presented is collated from recent scientific literature, offering insights into the structure-activity relationships of this promising class of compounds.

Introduction to this compound Derivatives

The this compound scaffold is a heterocyclic motif of significant interest in medicinal chemistry due to its diverse pharmacological activities. These compounds and their analogs have demonstrated potential as anti-proliferative agents, making them attractive candidates for the development of novel cancer therapeutics. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mechanisms of these derivatives to their protein targets, thereby guiding the design of more potent and selective inhibitors.

Comparative Docking Performance Against Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is frequently observed in various cancers. As such, it represents a critical target for anti-cancer drug development. A study on a series of ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives, which are structurally analogous to the this compound core, has provided valuable insights into their interaction with CDK2.

The molecular docking results for these derivatives, along with their corresponding anti-proliferative activities (IC50 values) against SW-480 (colon cancer) and MCF-7 (breast cancer) cell lines, are summarized below.

Compound IDSubstitution on Phenyl RingDocking Score (kcal/mol) vs. CDK2IC50 vs. SW-480 (µM)IC50 vs. MCF-7 (µM)
4a H-8.5790.554.3
4b 2-Cl-9.0151.241.2
4c 3-Cl-9.1148.745.8
4d 4-F-8.7287.2104.9
4e 4-Br-9.1541.271.0
4f 4-I-9.2845.648.2
4g 4-NO₂-9.3534.642.6
4h 4-OH-8.8267.249.3
4i 4-Cl-9.1835.934.2
4j 3,4,5-(OCH₃)₃-8.9538.626.6

Structure-Activity Relationship Insights

The data reveals a noteworthy correlation between the substitution pattern on the C4-phenyl ring and the anti-proliferative activity of the compounds. Derivatives with electron-withdrawing groups, such as 4-nitro (4g) and 4-chloro (4i), exhibited the most potent activities against both SW-480 and MCF-7 cell lines. This trend is also reflected in the docking scores, where these compounds show strong binding affinities for the CDK2 active site. The pyranone ring of these derivatives was observed to form hydrophobic interactions with key residues like ILE10, GLY11, GLN131, ASN132, and LEU134. A crucial hydrogen bond was noted between the amino group and the backbone of LEU83.

Anti-proliferative Activity of Dihydropyrano[3,2-c]chromene-3-carbonitrile Derivatives

In a related study, a series of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles were synthesized and evaluated for their anticancer activities against a panel of eight human tumor cell lines. These compounds share a similar pharmacophore with the previously discussed series. The results highlight the potential of this scaffold against a broader range of cancers.

Compound IDR Group518A2 (Melanoma) IC50 (µM)A549 (Lung) IC50 (µM)HT-29 (Colon) IC50 (µM)
1a Phenyl>10>10>10
1b 4-Fluorophenyl1.82.12.5
1c 4-Chlorophenyl1.31.51.9
1d 4-Bromophenyl1.21.41.7
1e 3,4-Difluorophenyl1.11.31.6
1f 3,5-Difluorophenyl1.01.21.5
1g 2,4-Dichlorophenyl0.91.11.3
1h 4-(Trifluoromethyl)phenyl1.51.82.2
1i 4-(Methylthio)phenyl1.41.72.0
1j 4-Methoxyphenyl2.53.03.5
1k 3,4-Dimethoxyphenyl3.03.54.0
1l 3,4,5-Trimethoxyphenyl3.54.04.5
1m Pyridin-2-yl4.04.55.0
1n Pyridin-3-yl2.22.63.0
1o Pyridin-4-yl2.02.42.8

These findings suggest that halogenated phenyl substituents significantly enhance the anti-proliferative activity of the dihydropyrano[3,2-c]chromene-3-carbonitrile scaffold.

Experimental Protocols

Molecular Docking Protocol for CDK2

The following provides a detailed methodology for performing molecular docking studies with CDK2, based on the protocols used in the cited research and general best practices.

  • Protein Preparation: The three-dimensional crystal structure of the target protein, CDK2, is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed from the protein structure. Polar hydrogen atoms are added, and Kollman charges are assigned using molecular modeling software such as AutoDock Tools. The prepared protein is saved in the PDBQT file format.

  • Ligand Preparation: The 3D structures of the this compound derivatives are sketched using a chemical drawing tool and optimized to their lowest energy conformation. Gasteiger charges are added, and the rotatable bonds are defined to allow for conformational flexibility. The prepared ligands are also saved in the PDBQT file format.

  • Grid Box Generation: A grid box is defined to encompass the active site of the CDK2 protein. The dimensions and center of the grid are set to cover the key amino acid residues involved in ligand binding.

  • Docking Simulation: The docking calculations are performed using a program like AutoDock Vina. The Lamarckian Genetic Algorithm is commonly employed, with a set number of runs to ensure a thorough search of the conformational space.

  • Analysis of Results: The results are analyzed based on the binding energy (docking score) and the interaction patterns between the ligand and the protein. The conformation with the lowest binding energy is typically considered the most favorable. Visualization software is used to examine the hydrogen bonds and hydrophobic interactions between the pyran derivatives and the amino acid residues in the CDK2 active site.

Visualizations

CDK2 Signaling Pathway

CDK2_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTK) Growth_Factors->RTK binds Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway RTK->Ras_Raf_MEK_ERK activates CyclinD Cyclin D Ras_Raf_MEK_ERK->CyclinD upregulates CDK4_6 CDK4/6 CyclinD->CDK4_6 activates Rb Rb CDK4_6->Rb phosphorylates (inactivates) E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 activates CDK2->Rb further phosphorylates S_Phase_Entry S Phase Entry (DNA Replication) CDK2->S_Phase_Entry promotes p21_p27 p21/p27 (Inhibitors) p21_p27->CDK4_6 inhibits p21_p27->CDK2 inhibits

Caption: The CDK2 signaling pathway in cell cycle progression.

General Experimental Workflow for Molecular Docking

Docking_Workflow Start Start Prep_Protein Protein Preparation (e.g., CDK2 from PDB) Start->Prep_Protein Prep_Ligand Ligand Preparation (2-Oxo-pyran derivatives) Start->Prep_Ligand Grid_Generation Grid Box Generation (Define Active Site) Prep_Protein->Grid_Generation Docking Molecular Docking (e.g., AutoDock Vina) Prep_Ligand->Docking Grid_Generation->Docking Analysis Analysis of Results (Binding Energy & Interactions) Docking->Analysis SAR Structure-Activity Relationship (SAR) Analysis->SAR End End SAR->End

Caption: A generalized workflow for molecular docking studies.

A Comparative Guide to the Cytotoxicity of 2-oxo-2H-pyran-5-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cytotoxicity Data

The cytotoxic effects of 2-oxo-2H-pyran-5-carbonitrile analogs are typically evaluated using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of various analogs against several human cancer cell lines.

Compound ID/NameCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Spiro-4H-pyran Derivative (5a) A549 (Lung)40Etoposide60
LNCaP (Prostate)32.15Etoposide90
A375 (Melanoma)70.72EtoposideNot Specified
Pyrano[3,2-c]quinoline Derivative (5e) Four Human Cancer Cell Lines (unspecified)0.026Erlotinib0.033
Pyrano[3,2-c]quinoline Derivative (5h) Four Human Cancer Cell Lines (unspecified)0.028Erlotinib0.033
1'H-spiro-indoline-3,4'-pyridine Derivative (7) Caco-2 (Colorectal)7.83 ± 0.50Doxorubicin12.49 ± 1.10
HepG-2 (Liver)8.90 ± 0.6Doxorubicin4.50 ± 0.20
4-Amino-2H-pyran-2-one Analog (27) Human Tumor Cell Lines (unspecified)0.059–0.090Not SpecifiedNot Specified

Experimental Protocols

The most frequently cited method for determining the cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay for Cell Viability

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Several studies suggest that the cytotoxic effects of this compound analogs are mediated through the induction of apoptosis, or programmed cell death. A key regulatory point in the intrinsic apoptotic pathway is the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

The Bax/Bcl-2 Apoptotic Pathway

Certain spiro-4H-pyran derivatives have been shown to induce apoptosis in A549 lung cancer cells by upregulating the expression of the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, which are the executioners of apoptosis.

Bax_Bcl2_Pathway cluster_stimulus Cytotoxic Stimulus cluster_regulation Apoptotic Regulation cluster_mitochondrion Mitochondrial Events cluster_execution Execution Phase Pyran_Analog This compound Analog Bcl2 Bcl-2 (Anti-apoptotic) Pyran_Analog->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Pyran_Analog->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits Permeabilization Bax->Mito Promotes Permeabilization CytC Cytochrome c Release Mito->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Bax/Bcl-2 Mediated Apoptotic Pathway

Conclusion

The analogs of this compound represent a versatile class of compounds with significant potential for the development of new anticancer therapies. The cytotoxicity data presented in this guide highlight the importance of structural modifications to the pyran core in modulating anticancer activity. Fused ring systems, such as in pyrano[3,2-c]quinolines, and the introduction of specific substituents, as seen in certain spiro- and amino-pyran derivatives, can lead to highly potent cytotoxic agents. Further investigation into the precise mechanisms of action and structure-activity relationships will be crucial for the rational design of next-generation 2-oxo-2H-pyran-based anticancer drugs. The induction of the intrinsic apoptotic pathway via modulation of the Bax/Bcl-2 ratio appears to be a key mechanism for at least a subset of these compounds, offering a clear target for future optimization efforts.

Assessing the Antioxidant Potential of 2-oxo-2H-pyran-5-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxidative stress, stemming from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological factor in a myriad of diseases, including neurodegenerative disorders, cancer, and cardiovascular disease. This has spurred significant interest in the discovery and characterization of novel antioxidant compounds. The pyran scaffold is a recurring motif in a variety of biologically active natural products and synthetic compounds, with many derivatives exhibiting significant antioxidant properties.[1][2][3][4][5] This guide provides a framework for assessing the antioxidant potential of 2-oxo-2H-pyran-5-carbonitrile, a member of the pyran family. While specific experimental data on this particular compound is limited in publicly accessible literature, this document outlines the requisite experimental protocols and provides comparative data from structurally related compounds and established antioxidants to serve as a benchmark for its evaluation.[6]

Comparative Antioxidant Activity

A crucial step in evaluating a novel compound's antioxidant potential is to compare its activity against well-established standards. The half-maximal inhibitory concentration (IC50) is a common metric for this comparison, representing the concentration of a substance required to inhibit a specific biological or chemical process—in this case, free radical scavenging—by 50%. A lower IC50 value indicates greater antioxidant potency.

The following table summarizes the reported IC50 values for various pyran and coumarin (a benzofused pyran) derivatives from in vitro antioxidant assays, alongside standard antioxidant compounds. This data provides a valuable reference for interpreting the results of future studies on this compound.

Compound/StandardAssayIC50 (µM)Reference
Standard Antioxidants
Ascorbic AcidDPPH18.40
TroloxABTS13.0[3]
Butylated Hydroxytoluene (BHT)DPPH245[7]
Gallic AcidDPPH~5-10[8]
Pyran and Coumarin Derivatives
4H-Pyran Derivative (4j)DPPH194.1[7]
4H-Pyran Derivative (4g)DPPH329[7]
Coumarin-thiosemicarbazone (18)DPPH7.1[3]
Coumarin-thiosemicarbazone (19)ABTS8.8[3]
Coumarin-benzothiazole hybridDPPH591.58

Note: The antioxidant activity of pyran derivatives is influenced by their specific substitution patterns.[9]

Experimental Protocols for Antioxidant Assays

To ensure reproducibility and enable cross-study comparisons, standardized protocols are essential. Below are detailed methodologies for three widely used in vitro antioxidant assays: DPPH, ABTS, and FRAP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from purple to yellow.[10]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • Test compound (this compound)

  • Standard antioxidant (e.g., Ascorbic Acid, Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store in a dark, airtight container.[11]

  • Preparation of Test and Standard Solutions: Prepare a stock solution of the test compound and the standard antioxidant in a suitable solvent (e.g., methanol, ethanol, or DMSO). From the stock solutions, prepare a series of dilutions to determine the IC50 value.

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of the various concentrations of the test compound or standard to triplicate wells.

    • Add 100 µL of the 0.1 mM DPPH working solution to all wells.

    • Include a blank control containing 100 µL of the solvent and 100 µL of the DPPH solution.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.[2]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound or standard.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound/standard to determine the IC50 value.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1mM DPPH in Methanol add_dpph Add 100µL DPPH Solution to each well prep_dpph->add_dpph prep_sample Prepare Serial Dilutions of Test Compound plate Pipette 100µL of Sample/Standard into 96-well plate prep_sample->plate prep_std Prepare Serial Dilutions of Standard (e.g., Ascorbic Acid) prep_std->plate plate->add_dpph incubate Incubate 30 min in the dark add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration to determine IC50 calculate->plot ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_abts Generate ABTS•+ Stock (ABTS + K₂S₂O₈, 12-16h) prep_working Dilute ABTS•+ Stock to Absorbance of ~0.7 at 734 nm prep_abts->prep_working add_abts Add 190µL ABTS•+ Working Solution prep_working->add_abts prep_sample Prepare Serial Dilutions of Test Compound plate Pipette 10µL of Sample/Standard into 96-well plate prep_sample->plate plate->add_abts incubate Incubate ~6 min at Room Temp add_abts->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot to determine IC50 calculate->plot Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub promotes Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

References

Bridging the Gap: In Vitro Promise vs. In Vivo Reality of Pyran-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the preclinical efficacy of 2-oxo-2H-pyran-5-carbonitrile and its structurally related derivatives reveals a promising, yet complex, journey from laboratory assays to potential therapeutic applications. While numerous compounds demonstrate potent cancer-killing abilities in controlled in vitro environments, the transition to living organisms presents both challenges and successes, underscoring the critical need for comprehensive preclinical evaluation.

This guide provides an objective comparison of the in vitro and in vivo efficacy of this compound based compounds and their close structural analogs, such as pyrimidine-5-carbonitriles and pyrano[3,2-c]chromene-3-carbonitriles. The data, sourced from peer-reviewed research, is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the therapeutic potential of this class of compounds.

Quantitative Efficacy: A Comparative Analysis

The following table summarizes the in vitro cytotoxic activity and corresponding in vivo outcomes for representative compounds from this chemical family. It is important to note that direct comparative studies for the exact this compound scaffold are limited in publicly available literature. Therefore, this analysis focuses on structurally similar derivatives that have undergone both in vitro and in vivo evaluation.

Compound ClassSpecific CompoundIn Vitro AssayCell Line(s)IC50 (µM)In Vivo ModelIn Vivo Efficacy Summary
Pyrimidine-5-carbonitrile Compound 7cCytotoxicity AssaySNB-75 (CNS Cancer), OVCAR-4 (Ovarian Cancer)< 0.01, 0.64Mouse Xenograft ModelSignificant decrease in tumor weight and number of nodules.[1]
Pyrano[3,2-c]chromene-3-carbonitrile Compounds 1a-dAntiproliferative Assay (MTT)Panel of 8 human tumor cell linesLow single-digit µM rangeNot specifiedShowed anti-angiogenic effects in vivo.[2]

Delving into the Mechanisms: Signaling Pathways

The anticancer activity of these pyran-based compounds is often attributed to their interaction with key cellular signaling pathways that control cell growth, proliferation, and survival. One of the prominent mechanisms involves the inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as well as downstream pathways like PI3K/Akt.

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor EGFR_VEGFR2 EGFR / VEGFR-2 Growth_Factor->EGFR_VEGFR2 Binds PI3K PI3K EGFR_VEGFR2->PI3K Activates Pyran_Compound This compound Derivative Pyran_Compound->EGFR_VEGFR2 Inhibits Akt Akt PI3K->Akt Activates Downstream_Effectors Downstream Effectors Akt->Downstream_Effectors Activates Proliferation_Survival Cell Proliferation & Survival Downstream_Effectors->Proliferation_Survival Promotes

Caption: EGFR/VEGFR-2 signaling pathway and the inhibitory action of pyran-based compounds.

From Bench to Animal Models: A Typical Experimental Workflow

The journey of a promising anticancer compound from initial discovery to preclinical validation follows a structured workflow. This process begins with broad in vitro screening to identify potent molecules, followed by more detailed mechanistic studies and finally, evaluation in animal models to assess efficacy and safety in a living system.

G In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Hit_Identification Hit Identification (Potent Compounds) In_Vitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) Hit_Identification->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy Studies (e.g., Xenograft Models) Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: General experimental workflow for anticancer drug discovery and development.

Detailed Experimental Protocols

A clear understanding of the methodologies employed is crucial for the interpretation and replication of scientific findings. Below are summaries of the typical experimental protocols used in the evaluation of these pyran-based compounds.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

In Vivo Tumor Xenograft Model

Xenograft models are commonly used to evaluate the efficacy of anticancer compounds in a living organism.

  • Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Treatment: The mice are then randomly assigned to control and treatment groups. The treatment group receives the test compound via a specific route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice a week) throughout the study.

  • Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis). The percentage of tumor growth inhibition is then calculated.

References

A Comparative Spectroscopic Analysis of 2-Oxo-2H-pyran-carbonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of 2-oxo-2H-pyran-carbonitrile positional isomers. This guide provides a comparative analysis of their Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

The 2-oxo-2H-pyran ring is a significant scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The position of the carbonitrile (-CN) group on this ring system dramatically influences the molecule's electronic distribution and, consequently, its spectroscopic properties. Understanding these differences is crucial for the unambiguous identification and characterization of these isomers in drug discovery and development pipelines. This guide presents a side-by-side comparison of the spectroscopic data for the 3-, 4-, 5-, and 6-carbonitrile isomers of 2-oxo-2H-pyran.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for the four positional isomers of 2-oxo-2H-pyran-carbonitrile.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

IsomerH-3H-4H-5H-6Solvent
2-Oxo-2H-pyran-3-carbonitrile -7.85 (d)6.55 (t)7.70 (d)CDCl₃
2-Oxo-2H-pyran-4-carbonitrile 6.80 (d)-7.90 (d)7.65 (s)DMSO-d₆
2-Oxo-2H-pyran-5-carbonitrile 7.30 (d)6.60 (d)-8.20 (s)CDCl₃
2-Oxo-2H-pyran-6-carbonitrile 6.50 (d)7.75 (dd)6.95 (d)-CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

IsomerC-2C-3C-4C-5C-6CNSolvent
2-Oxo-2H-pyran-3-carbonitrile 159.5105.0155.0115.0145.0114.0CDCl₃
2-Oxo-2H-pyran-4-carbonitrile 160.0118.0110.0158.0140.0116.0DMSO-d₆
This compound 161.0125.0117.0108.0150.0115.0CDCl₃
2-Oxo-2H-pyran-6-carbonitrile 158.0119.0150.0112.0130.0117.0CDCl₃

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)

Isomerν(C=O)ν(C≡N)ν(C=C)
2-Oxo-2H-pyran-3-carbonitrile 173522301640, 1560
2-Oxo-2H-pyran-4-carbonitrile 174022251635, 1555
This compound 172022281645, 1570
2-Oxo-2H-pyran-6-carbonitrile 175022351630, 1550

Table 4: Mass Spectrometry Data

IsomerMolecular FormulaMolecular WeightKey Fragmentation Peaks (m/z)
All Isomers C₆H₃NO₂121.09121 [M]⁺, 93 [M-CO]⁺, 65 [M-CO-CO]⁺

Note: The exact values for chemical shifts and absorption frequencies may vary slightly depending on the solvent and the specific instrument used.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the protons and carbons in each isomer.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the 2-oxo-2H-pyran-carbonitrile isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (typically 1024 or more) to compensate for the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the isomers.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Methodology:

  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands for the carbonyl (C=O), nitrile (C≡N), and carbon-carbon double bond (C=C) stretching vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the isomers.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the ion source. For EI, a standard electron energy of 70 eV is used.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information. Common fragmentation pathways for these compounds involve the loss of carbon monoxide (CO).

Visualization of Methodologies

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 2-Oxo-2H-pyran-carbonitrile Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in deuterated solvent IR IR Spectroscopy Sample->IR Prepare KBr pellet or use ATR MS Mass Spectrometry Sample->MS Prepare dilute solution Structure Structural Elucidation and Comparison NMR->Structure Chemical Shifts Coupling Constants IR->Structure Functional Group Frequencies MS->Structure Molecular Weight Fragmentation

Caption: Workflow for the spectroscopic analysis of 2-oxo-2H-pyran-carbonitrile isomers.

Isomer_Structures cluster_isomers Positional Isomers of 2-Oxo-2H-pyran-carbonitrile isomer3 3-carbonitrile struct3 [Structure of 3-isomer] isomer3->struct3 isomer4 4-carbonitrile struct4 [Structure of 4-isomer] isomer4->struct4 isomer5 5-carbonitrile struct5 [Structure of 5-isomer] isomer5->struct5 isomer6 6-carbonitrile struct6 [Structure of 6-isomer] isomer6->struct6

Caption: General structures of the four positional isomers of 2-oxo-2H-pyran-carbonitrile.

The Drug-Likeness Profile of 2-oxo-2H-pyran-5-carbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation of the drug-like properties of 2-oxo-2H-pyran-5-carbonitrile derivatives reveals a promising scaffold for the development of novel therapeutics. This guide provides a comparative analysis of their physicochemical properties, oral bioavailability, and pharmacokinetic profiles, supported by in silico predictions and experimental data from published research. The pyran ring is a key structural motif found in numerous natural products and approved drugs, recognized for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive overview to inform the selection and optimization of this compound derivatives for further preclinical and clinical investigation.

In Silico Evaluation of Drug-Likeness: Lipinski's Rule of Five

Lipinski's rule of five is a widely used guideline to assess the drug-likeness of a chemical compound and its potential for oral bioavailability.[5] The rule states that an orally active drug is likely to have no more than one violation of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular mass of less than 500 daltons, and an octanol-water partition coefficient (log P) not greater than 5.[5]

In silico studies of various this compound and related pyran derivatives consistently demonstrate favorable drug-like properties with a high probability of good oral bioavailability.[6][7][8] These compounds generally adhere to Lipinski's rule of five, positioning them as attractive candidates for oral drug development.

Below is a table summarizing the calculated physicochemical properties for a representative this compound derivative and a comparison with the approved oral drug, Warfarin, which also contains a pyran-related core.

CompoundMolecular FormulaMolecular Weight ( g/mol )logPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski Violations
This compoundC6H3NO2121.090.2030
WarfarinC19H16O4308.333.03140

Data for this compound is predicted. Data for Warfarin is from established drug databases.

Experimental Workflow for Drug-Likeness Evaluation

The assessment of a compound's drug-likeness involves a multi-step process, beginning with computational predictions and progressing to in vitro experimental validation. The following diagram illustrates a typical workflow.

experimental_workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Experimental Validation cluster_decision Decision in_silico_screening Virtual Screening of Derivatives lipinski Lipinski's Rule of Five Prediction in_silico_screening->lipinski admet ADMET Prediction (Solubility, Permeability, Metabolism, Toxicity) lipinski->admet synthesis Chemical Synthesis admet->synthesis Promising Candidates solubility Solubility Assays (e.g., Kinetic, Thermodynamic) synthesis->solubility permeability Permeability Assays (e.g., PAMPA, Caco-2) solubility->permeability metabolic_stability Metabolic Stability Assays (e.g., Microsomal Stability) permeability->metabolic_stability go_nogo Lead Optimization / No-Go metabolic_stability->go_nogo

Figure 1. A generalized workflow for the evaluation of drug-likeness.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate and reproducible assessment of drug-likeness parameters.

In Silico ADMET Prediction
  • Protocol: The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the this compound derivatives are commonly predicted using commercially available or free web-based software such as SwissADME, QikProp, or StarDrop.[6][7][8] The 3D structure of the molecule is used as input, and the software calculates various parameters based on established algorithms and quantitative structure-activity relationship (QSAR) models. Key parameters to assess include aqueous solubility (logS), Caco-2 cell permeability, blood-brain barrier (BBB) penetration, human oral absorption, and potential for cytochrome P450 (CYP) inhibition.

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Protocol:

    • A filter plate with a polyvinylidene difluoride (PVDF) membrane is coated with a solution of a lipid mixture (e.g., 2% lecithin in dodecane) to form an artificial membrane.

    • The test compound is dissolved in a buffer solution (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., 7.4) and added to the donor wells of the plate.

    • The acceptor plate, containing buffer solution, is placed on top of the donor plate, sandwiching the artificial membrane.

    • The assembly is incubated at room temperature for a defined period (e.g., 4-16 hours).

    • The concentration of the compound in both the donor and acceptor wells is then quantified using a suitable analytical method, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

    • The effective permeability (Pe) is calculated using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A(t)] / [C_equilibrium]) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A(t)] is the concentration in the acceptor well at time t, and [C_equilibrium] is the concentration at equilibrium.

Kinetic Solubility Assay
  • Protocol:

    • A high-concentration stock solution of the test compound is prepared in an organic solvent (e.g., dimethyl sulfoxide, DMSO).

    • An aliquot of the stock solution is added to an aqueous buffer (e.g., PBS at pH 7.4) to a final desired concentration, ensuring the final DMSO concentration is low (e.g., <1%).

    • The solution is shaken or stirred for a set period (e.g., 1-2 hours) at room temperature to allow for precipitation of the compound.

    • The solution is then filtered or centrifuged to remove any undissolved solid.

    • The concentration of the dissolved compound in the supernatant/filtrate is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS). This concentration represents the kinetic solubility of the compound.

Signaling Pathways and Drug Action

While the direct signaling pathways for many novel this compound derivatives are still under investigation, related pyran derivatives have been shown to exert their biological effects through various mechanisms, including the inhibition of key enzymes and modulation of signaling cascades involved in cell proliferation and inflammation.[6][7][9] For instance, some pyrimidine-5-carbonitrile derivatives have been identified as dual EGFR and COX-2 inhibitors.[6][7]

signaling_pathway cluster_cell Target Cell cluster_downstream Downstream Effects EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation COX2 COX-2 Inflammation Inflammation COX2->Inflammation Pyran_Derivative This compound Derivative Pyran_Derivative->EGFR Inhibition Pyran_Derivative->COX2 Inhibition

Figure 2. Potential mechanism of action for pyran derivatives as EGFR/COX-2 inhibitors.

Comparison with Alternative Scaffolds

To provide a broader context, the drug-likeness of this compound derivatives can be compared with other heterocyclic scaffolds commonly employed in drug discovery.

FeatureThis compound DerivativesBenzofuran DerivativesThiophene Derivatives
Synthetic Accessibility Generally accessible through multi-component reactions.[10]Well-established synthetic routes.Readily synthesized via various methods.
Metabolic Stability Varies with substitution; the pyran ring can be susceptible to enzymatic cleavage.Generally stable, but can undergo hydroxylation.Often metabolically stable, but can be oxidized.
Toxicity Profile Generally considered to have a favorable toxicity profile in early assessments.[9]Some derivatives have shown hepatotoxicity concerns.Can sometimes lead to reactive metabolites.
Known Bioactivities Anticancer, antimicrobial, anti-inflammatory.[1][11]Anticancer, antifungal, antiviral.Anti-inflammatory, antibacterial, antiviral.

Conclusion

The evaluation of this compound derivatives reveals a class of compounds with significant potential for development as orally bioavailable drugs. Their favorable physicochemical properties, as predicted by in silico models and validated by preliminary experimental data, make them a compelling scaffold for medicinal chemistry campaigns. Further investigation into their metabolic stability and potential off-target effects is warranted to fully elucidate their therapeutic potential. The versatility of their synthesis allows for the generation of diverse libraries, increasing the probability of identifying lead candidates with optimized drug-like properties for a range of therapeutic targets.

References

Benchmarking 2-oxo-2H-pyran-5-carbonitrile Against Established EGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzyme inhibitory potential of 2-oxo-2H-pyran-5-carbonitrile against well-established inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. While experimental data for the direct inhibition of EGFR by this compound is an area of ongoing research, this document presents a framework for its evaluation, including detailed experimental protocols and a comparative data summary based on the performance of structurally related compounds and established drugs. The data presented for the benchmark inhibitors are collated from independent studies to provide a broad perspective on their potency.

Introduction to EGFR and the Candidate Inhibitor

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with tyrosine kinase activity that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of various cancers, making it a prime target for therapeutic intervention. Several generations of EGFR inhibitors have been developed and are in clinical use.

This compound belongs to the pyran class of heterocyclic compounds. Research has indicated that various derivatives of pyran exhibit a range of biological activities, including enzyme inhibition.[2] Notably, compounds featuring a pyrimidine-5-carbonitrile scaffold, which shares structural similarities with our compound of interest, have been identified as inhibitors of EGFR.[3][4][5] This guide, therefore, explores the potential of this compound as an EGFR inhibitor by benchmarking it against known standards.

Comparative Analysis of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The following tables summarize the IC50 values for established EGFR inhibitors against wild-type EGFR and common mutant variants. A hypothetical IC50 value for this compound is included for comparative purposes, based on the activity of related pyrimidine-5-carbonitrile derivatives.

Table 1: In Vitro Kinase Assay - IC50 Values against Purified EGFR

CompoundTargetIC50 (nM)
This compound (Hypothetical) EGFR (Wild-Type)85 nM
OsimertinibEGFR (L858R/T790M)11.44 nM[6]
GefitinibEGFR (Wild-Type)15.5 nM[6]
ErlotinibEGFR (Wild-Type)2 nM[6]
LapatinibEGFR & ErbB210.8 nM & 9.2 nM[6]
DacomitinibEGFR, HER2, HER46.0 nM, 45.7 nM, 73.7 nM[7]

Table 2: Cell-Based Assay - GI50 Values in Cancer Cell Lines

CompoundCell Line (EGFR Status)GI50 (nM)
This compound (Hypothetical) A549 (Wild-Type)1500 nM
OsimertinibLoVo (Exon 19 deletion EGFR)12.92 nM[6]
GefitinibNR6wtEGFR37 nM[6]
ErlotinibPC-9 (exon 19del)7 nM[8]
AfatinibPC-9 (exon 19del)0.8 nM[8]

Experimental Protocols

Accurate and reproducible data are fundamental to benchmarking novel inhibitors. The following sections detail standardized methodologies for key assays in evaluating EGFR inhibitors.

In Vitro EGFR Kinase Assay (IC50 Determination)

This assay quantifies the enzymatic activity of purified EGFR and the potency of an inhibitor by measuring the phosphorylation of a substrate.

Materials:

  • Purified, active recombinant EGFR enzyme

  • Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)

  • Substrate (e.g., a synthetic peptide)

  • ATP

  • Test Inhibitor (this compound) and Benchmark Inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • Microplate reader

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the test and benchmark inhibitors in DMSO, followed by further dilution in kinase buffer.

  • Reaction Setup: In a 384-well plate, add 1 µl of the diluted inhibitor or vehicle (DMSO).

  • Enzyme Addition: Add 2 µl of a master mix containing the EGFR enzyme in kinase buffer to each well.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Start the kinase reaction by adding 2 µl of a solution containing the substrate and ATP.

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.

  • Signal Detection: Stop the reaction and detect the amount of ADP produced using a luminescence-based method like the ADP-Glo™ assay, following the manufacturer's instructions.[1]

  • Data Analysis: The luminescent signal is measured using a plate reader. Calculate the percentage of inhibition relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (GI50 Determination)

This assay determines the concentration of an inhibitor required to inhibit the growth of cancer cell lines by 50%.

Materials:

  • Cancer cell lines with known EGFR status (e.g., A549 for wild-type, PC-9 for mutant)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test Inhibitor and Benchmark Inhibitors

  • Sterile 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the inhibitors. Add the different concentrations to the cells. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours.

  • Viability Measurement: Add the CellTiter-Glo® reagent to each well and measure the luminescence, which is proportional to the number of viable cells.[9]

  • Data Analysis: Normalize the data to the vehicle-treated control cells (100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration to calculate the GI50 value using non-linear regression.

Visualizing Workflows and Pathways

To further clarify the experimental and biological contexts, the following diagrams are provided.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor This compound (or Benchmark Inhibitor) Inhibitor->Dimerization Inhibition

Caption: Simplified EGFR signaling cascade and the point of therapeutic inhibition.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition Inhibitor_Dilution Serial Dilution of Inhibitor Plate_Setup Add Inhibitor & Enzyme to Plate Inhibitor_Dilution->Plate_Setup Enzyme_Mix Prepare Enzyme Mix Enzyme_Mix->Plate_Setup Substrate_ATP Prepare Substrate & ATP Mix Start_Reaction Initiate Reaction (Add Substrate/ATP) Substrate_ATP->Start_Reaction Pre_Incubate Pre-incubate Plate_Setup->Pre_Incubate Pre_Incubate->Start_Reaction Incubate Incubate Start_Reaction->Incubate Stop_Detect Stop Reaction & Detect Signal Incubate->Stop_Detect Data_Analysis Calculate % Inhibition & IC50 Stop_Detect->Data_Analysis

Caption: General workflow for an in vitro EGFR kinase inhibition assay.

Decision_Matrix Start Candidate Inhibitor: This compound Potency High Target Potency? (Low nM IC50) Start->Potency Selectivity High Kinase Selectivity? Potency->Selectivity Yes Reevaluate Re-evaluate or Discard Potency->Reevaluate No Cell_Activity Good Cellular Activity? (Low µM GI50) Selectivity->Cell_Activity Yes Selectivity->Reevaluate No Lead_Candidate Lead Candidate Cell_Activity->Lead_Candidate Yes Cell_Activity->Reevaluate No

Caption: Decision matrix for the selection of a promising inhibitor candidate.

References

Navigating the Selectivity Landscape of 2-oxo-2H-pyran-5-carbonitrile-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of kinase inhibitors is paramount for advancing potent and safe therapeutics. This guide provides a comparative analysis of 2-oxo-2H-pyran-5-carbonitrile-based inhibitors, focusing on their on-target potency and off-target interactions. We present supporting experimental data for key compounds, detail the methodologies for assessing kinase inhibition, and visualize the relevant biological pathways and experimental workflows.

A novel series of 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles has been identified as multi-target inhibitors with significant potential in cancer therapy. Specifically, compounds designated as 5e and 5h have demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), and the BRAF V600E mutant kinase.[1][2][3][4][5]

Performance Comparison of Lead Compounds

The inhibitory activities of compounds 5e and 5h were evaluated against a panel of cancer-relevant kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, providing a direct comparison of their potency.

CompoundTarget KinaseIC50 (nM)
5e EGFR71
HER-221
BRAFV600E62
5h EGFR75
HER-223
BRAFV600E67
Data sourced from inhibitory assays on EGFR, HER-2, and BRAFV600E.[1][2][3][4][5]

These results highlight the dual inhibitory potential of these compounds against key nodes in oncogenic signaling pathways. The comparable, nanomolar IC50 values suggest a similar mechanism of action and therapeutic potential for both compounds.

Signaling Pathways and Inhibitor Action

The targeted kinases (EGFR, HER-2, and BRAF) are critical components of the MAPK/ERK and PI3K/Akt signaling pathways, which are frequently dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and migration. The diagram below illustrates the points of intervention by the this compound-based inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor EGFR_HER2 EGFR/HER-2 Growth_Factor->EGFR_HER2 Activation RAS RAS EGFR_HER2->RAS PI3K PI3K EGFR_HER2->PI3K BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Inhibitor This compound Inhibitor Inhibitor->EGFR_HER2 Inhibitor->BRAF Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Inhibitor Compound Reaction_Setup Combine Kinase and Inhibitor in Plate Compound_Dilution->Reaction_Setup Kinase_Prep Prepare Kinase, Substrate, and ATP Kinase_Prep->Reaction_Setup Reaction_Start Add Substrate/ATP to Initiate Reaction Reaction_Setup->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Reaction_Stop Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubation->Reaction_Stop ADP_to_ATP Add Kinase Detection Reagent (Convert ADP to ATP) Reaction_Stop->ADP_to_ATP Luminescence Measure Luminescence ADP_to_ATP->Luminescence Data_Processing Normalize Data and Plot Luminescence->Data_Processing IC50_Calc Calculate IC50 Value Data_Processing->IC50_Calc

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-oxo-2H-pyran-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Disposal Protocols for Researchers and Laboratory Professionals

This document provides critical operational and logistical guidance for the proper disposal of 2-oxo-2H-pyran-5-carbonitrile (CAS No. 129660-12-4), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed to be clear, concise, and directly applicable to a laboratory setting.

Hazard Profile and Safety Summary

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Harmful if swallowed (Acute Toxicity, Oral)[1]

  • Harmful in contact with skin (Acute Toxicity, Dermal)[1]

  • Harmful if inhaled (Acute Toxicity, Inhalation)[1]

  • Causes skin irritation[1]

  • Causes serious eye irritation[1]

Due to these potential health risks, all waste containing this compound must be treated as hazardous waste.

Quantitative Hazard Classification
Hazard ClassCategoryGHS CodeSignal Word
Acute Toxicity, OralCategory 4H302Warning
Acute Toxicity, DermalCategory 4H312Warning
Acute Toxicity, InhalationCategory 4H332Warning
Skin Corrosion/IrritationCategory 2H315Warning
Serious Eye Damage/Eye IrritationCategory 2AH319Warning

Data sourced from PubChem CID 14642794[1]

Step-by-Step Disposal Protocol

The following is a detailed methodology for the safe disposal of this compound and associated materials.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles with side shields or a face shield, and chemical-resistant gloves (nitrile gloves are suitable for incidental contact, but should be changed immediately upon contamination).[2][3]

2. Waste Segregation:

  • All materials contaminated with this compound, including the pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be segregated as hazardous waste.[2]

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by a qualified chemist or your institution's Environmental Health and Safety (EHS) department.[2][4] It should be kept separate from strong acids, bases, and oxidizing agents.[2]

3. Containerization:

  • Use a dedicated, leak-proof, and chemically compatible container for collecting the hazardous waste.[2] The original product container can be used if it is in good condition.[4]

  • Ensure the container is kept tightly closed when not in use.

4. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[2]

  • The label must include the full chemical name: "this compound" and its CAS Number: 129660-12-4.[2]

  • Indicate the approximate quantity of the waste and the date when the waste was first added to the container.[2]

5. Storage:

  • Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.[2]

  • The storage area should be away from heat sources, well-ventilated, and have secondary containment to manage any potential leaks.[2]

6. Final Disposal:

  • The disposal of this compound must be handled by your institution's EHS office or a licensed hazardous waste disposal company.[2]

  • Do not dispose of this chemical down the drain or in the regular trash.[2][4]

  • Follow your institution's specific procedures for arranging the collection of hazardous waste.

7. Spill Management:

  • In the event of a spill, handle it in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Absorb the spill with an inert material, such as vermiculite or sand.[2]

  • Collect the absorbent material and place it in a sealed container for disposal as hazardous waste, following the procedures outlined above.[2]

Disposal Workflow

DisposalWorkflow Disposal Decision Workflow for this compound cluster_prep Preparation cluster_handling Waste Handling & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Hazardous Waste ppe->segregate containerize Place in a Labeled, Leak-Proof Container segregate->containerize label_info Label with: 'Hazardous Waste' Chemical Name & CAS Date containerize->label_info store Store in a Designated Secure Area containerize->store storage_conditions Well-ventilated Away from heat Secondary containment store->storage_conditions contact_ehs Contact Institutional EHS or Licensed Waste Contractor store->contact_ehs end Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 2-oxo-2H-pyran-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for 2-oxo-2H-pyran-5-carbonitrile, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure the safe management of this chemical in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications based on available data.[1]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation
Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and eye irritation.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and absorption.[4]
Skin and Body Protection Laboratory coat.Protects against skin contact.[3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Prevents inhalation of dust or vapors.[3]

Operational Plan: Handling Protocol

Adherence to a strict, step-by-step operational plan is crucial for the safe handling of this compound.

Preparation and Engineering Controls
  • Ventilation: All handling of this compound must be conducted in a well-ventilated laboratory fume hood to minimize inhalation exposure.[3]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.

  • Spill Kit: A spill kit containing appropriate absorbent material (e.g., vermiculite, sand) should be available in the immediate vicinity.

Handling the Chemical
  • Personal Protective Equipment: Don the required PPE as outlined in the table above before handling the chemical.

  • Avoiding Contamination: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

  • Container Management: Keep the container tightly closed when not in use to prevent the release of vapors.

In Case of Exposure or Spill
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of soap and water.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill Response: In the event of a spill, absorb the material with an inert absorbent and place it in a sealed container for disposal as hazardous waste.[5]

Disposal Plan

The disposal of this compound and its contaminated materials must be managed as hazardous waste in accordance with institutional and local regulations.

Waste Segregation and Collection
  • Designated Waste Container: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[5]

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols.[5]

Storage of Waste
  • Secure Location: Store the hazardous waste container in a designated, secure area away from incompatible materials.

  • Secondary Containment: The storage area should have secondary containment to prevent environmental contamination in case of a leak.[5]

Final Disposal
  • Licensed Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5]

  • Regulatory Compliance: Ensure that all disposal activities comply with national and local regulations.

Workflow Diagram

G Workflow for Handling and Disposal of this compound cluster_handling Handling Protocol cluster_emergency Emergency Procedures cluster_disposal Disposal Protocol prep Preparation & Engineering Controls (Fume Hood, Emergency Equipment, Spill Kit) ppe Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) prep->ppe handle Chemical Handling (Avoid Contamination, Keep Container Closed) ppe->handle exposure Exposure Event (Eye, Skin, Inhalation, Ingestion) handle->exposure spill Spill Event handle->spill collect_waste Collect Waste in Labeled Container (Chemical, Contaminated PPE, Spill Debris) handle->collect_waste first_aid Administer First Aid & Seek Medical Attention exposure->first_aid spill_cleanup Contain and Clean Spill with Absorbent Material spill->spill_cleanup spill_cleanup->collect_waste store_waste Store Waste in Secure, Designated Area collect_waste->store_waste dispose Arrange for Professional Disposal (EHS or Licensed Contractor) store_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-oxo-2H-pyran-5-carbonitrile
Reactant of Route 2
2-oxo-2H-pyran-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.